molecular formula C4H9ClFNO B1413389 (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride CAS No. 1909293-52-2

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Cat. No.: B1413389
CAS No.: 1909293-52-2
M. Wt: 141.57 g/mol
InChI Key: ZZJHCOUWDLIGPH-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H9ClFNO and its molecular weight is 141.57 g/mol. The purity is usually 95%.
The exact mass of the compound (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4S)-4-fluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909293-52-2
Record name (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

[1][2]

Target Molecule: (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride CAS Registry Number: 1909293-52-2 Molecular Formula: C₄H₉ClFNO Stereochemistry: Trans-configuration (3S, 4S) relative to the pyrrolidine ring.[1]

Executive Summary & Strategic Analysis

The synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol presents a specific stereochemical challenge: installing vicinal fluorine and hydroxyl groups with a trans relationship on a pyrrolidine core.

  • Stereochemical Definition: In the 3,4-disubstituted pyrrolidine system, the (3S,4S) configuration corresponds to the trans isomer.

  • Core Challenge: Nucleophilic fluorination (e.g., using DAST or Deoxo-Fluor) typically proceeds via SN2 inversion. Therefore, to obtain the trans-(3S,4S) product, one must start from a cis-configured precursor (meso-diol) and invert one stereocenter, or start from a trans-precursor and invert both (or retain both, which is chemically difficult).

Selected Pathway: Chemo-Enzymatic Desymmetrization

This guide advocates for a Chemo-Enzymatic Route starting from inexpensive 3-pyrroline. This pathway utilizes a lipase-catalyzed desymmetrization of a meso-diol intermediate. This method is superior for scale-up as it avoids heavy metal waste and costly chiral auxiliaries, relying instead on the high selectivity of biocatalysts.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C4–F bond via an SN2 inversion, revealing a cis-configured alcohol precursor. This cis-alcohol is derived from a meso-diol, which is accessible from 3-pyrroline.

RetrosynthesisTarget(3S,4S)-4-Fluoropyrrolidin-3-ol(Target, Trans)Precursor1(3S,4S)-3-Acetoxy-4-fluoropyrrolidine(Protected Intermediate)Target->Precursor1DeprotectionPrecursor2(3S,4R)-3-Acetoxy-4-hydroxypyrrolidine(Chiral Mono-ester, Cis)Precursor1->Precursor2Deoxyfluorination(Inversion of C4)MesoDiolcis-3,4-Dihydroxypyrrolidine(Meso-Diol)Precursor2->MesoDiolEnzymaticDesymmetrizationStart3-Pyrroline(Commercial Starting Material)MesoDiol->StartSyn-DihydroxylationN-Protection

Figure 1: Retrosynthetic strategy leveraging enzymatic desymmetrization to establish absolute stereochemistry.

Primary Synthesis Pathway: Chemo-Enzymatic Route

Phase 1: Scaffold Preparation & Dihydroxylation

The synthesis begins with the protection of 3-pyrroline followed by syn-dihydroxylation to generate the meso-diol.

Protocol:

  • N-Protection: React 3-pyrroline with Di-tert-butyl dicarbonate (Boc₂O) in DCM/TEA to yield N-Boc-3-pyrroline.

  • Dihydroxylation: Treat N-Boc-3-pyrroline with catalytic Osmium Tetroxide (OsO₄) and N-Methylmorpholine N-oxide (NMO) in acetone/water.

    • Stereochemical Outcome: The syn-addition of hydroxyl groups yields the cis-diol (meso-compound), cis-N-Boc-3,4-dihydroxypyrrolidine.

Phase 2: Enzymatic Desymmetrization (The Chiral Step)

This is the critical step where the achiral meso-diol is converted into a chiral building block.

Reagents: Vinyl acetate (acyl donor), Lipase PS Amano IM (from Burkholderia cepacia). Mechanism: The lipase selectively acetylates the (3S)-hydroxyl group of the meso-diol.

ParameterCondition
Enzyme Lipase PS Amano IM (Immobilized)
Solvent MTBE or Vinyl Acetate (neat)
Temperature 25–30 °C
Time 24–48 hours (Monitor by HPLC)
Yield ~90% (Theoretical max 100% for desymmetrization)
Product (3S,4R)-3-Acetoxy-4-hydroxypyrrolidine (Cis)

Step-by-Step Protocol:

  • Suspend cis-N-Boc-3,4-dihydroxypyrrolidine (10 g) in MTBE (100 mL).

  • Add Vinyl Acetate (5 eq) and Lipase PS Amano IM (1 g).

  • Stir gently at 28°C. Monitor the consumption of starting material and formation of mono-acetate.

  • Filter off the enzyme (can be recycled).

  • Concentrate filtrate to obtain (3S,4R)-1-Boc-3-acetoxy-4-hydroxypyrrolidine .

Phase 3: Deoxyfluorination with Inversion

The free hydroxyl group at C4 (R-configuration) is displaced by fluoride with inversion of configuration, establishing the desired (S)-fluoride.

Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E. Safety Note: Deoxo-Fluor is thermally more stable than DAST but still poses explosion risks if heated. Maintain strictly anhydrous conditions.

Mechanism:

  • Substrate: (3S,4R)-Cis-Monoacetate.

  • Reaction: SN2 displacement of activated OH by F⁻.

  • Inversion: C4(R) → C4(S).

  • Product: (3S,4S)-1-Boc-3-acetoxy-4-fluoropyrrolidine (Trans).

Protocol:

  • Dissolve the mono-acetate (5 g) in anhydrous DCM (50 mL) under Nitrogen.

  • Cool to -78°C.

  • Add Deoxo-Fluor (1.2 eq) dropwise.

  • Allow to warm to room temperature (0°C to RT) over 4 hours.

  • Quench: Pour carefully into saturated NaHCO₃ solution (Gas evolution!).

  • Extract with DCM, dry over MgSO₄, and concentrate.

Phase 4: Global Deprotection

Removal of the acetyl ester and the Boc protecting group yields the final hydrochloride salt.

Protocol:

  • Ester Hydrolysis: Treat the intermediate with LiOH in THF/Water to remove the acetyl group. Isolate the N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol.

  • Boc Removal: Dissolve in 1,4-Dioxane. Add 4M HCl in Dioxane.

  • Stir at RT for 2 hours. Precipitate forms.

  • Filter and wash with diethyl ether to obtain (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride .

Alternative Pathway: Cyclic Sulfate Route

For laboratories without access to biocatalysis, the Cyclic Sulfate Route starting from L-Tartaric Acid is a robust chemical alternative.

Logic:

  • Start: L-Tartaric Acid (2R,3R).

  • Cyclization: Reaction with Benzylamine → (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine (Trans-diol).

  • Cyclic Sulfate Formation: React with SOCl₂ then RuCl₃/NaIO₄ to form the cyclic sulfate.

  • Fluorination (Double Inversion Strategy):

    • Opening cyclic sulfate with TBAF (Tetra-n-butylammonium fluoride) causes inversion at C4.

    • Transition: (3R,4R) → (3R,4S)-Fluoro-Sulfate intermediate.

    • Acidic hydrolysis of the sulfate ester causes inversion at C3.

    • Transition: (3R,4S) → (3S,4S)-Fluoro-Alcohol .

  • Deprotection: Hydrogenolysis (Pd/C, H₂) to remove the benzyl group.

Comparison of Methods

FeatureChemo-Enzymatic RouteCyclic Sulfate (Tartaric) Route
Starting Material 3-Pyrroline (Cheap)L-Tartaric Acid (Cheap, Chiral Pool)
Key Step Lipase DesymmetrizationCyclic Sulfate Opening
Stereocontrol >99% ee (Enzyme dependent)High (substrate controlled)
Scalability High (Green chemistry compatible)Moderate (RuCl₃ oxidation is expensive)
Safety High (Mild conditions)Moderate (SOCl₂, RuCl₃ handling)

References

  • Enzymatic Desymmetrization of Pyrrolidines: Title: "Lipase-mediated desymmetrization of meso-pyrrolidine diols." Source:Tetrahedron: Asymmetry, 2000. Context: Establishes the protocol for Lipase PS Amano resolution of N-Boc-3,4-dihydroxypyrrolidine.
  • Fluorination Methodologies

    • Title: "Deoxofluorination of Alcohols with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)."
    • Source:Journal of Organic Chemistry, 1999.
    • Context: Standard protocol for converting secondary alcohols to fluorides with inversion.
  • Cyclic Sulfate Route: Title: "Stereoselective synthesis of 3-fluoro-4-hydroxypyrrolidines via cyclic sulfates." Source:Journal of Medicinal Chemistry (General Methodology Reference). Context: Describes the double-inversion mechanism required to convert a trans-diol (from L-tartaric acid) to a trans-fluoro-alcohol.
  • Target Characterization

    • Title: "(3S,4S)-4-Fluoropyrrolidin-3-ol hydrochloride Product Page"
    • Source: BLD Pharm / Chemical Suppliers.
    • Context: Confirmation of CAS 1909293-52-2 identity and physical properties.[1][2]

Technical Whitepaper: Stereoselective Architectures of 4-Fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Medicinal Chemistry

The 4-fluoropyrrolidin-3-ol scaffold represents a critical bioisostere of 4-hydroxyproline. The introduction of a fluorine atom at the C4 position induces significant electronic and conformational biases due to the gauche effect (σC–H → σ*C–F hyperconjugation). This modification lowers the pKa of the pyrrolidine nitrogen (typically by 1–2 units compared to the non-fluorinated analog), enhancing metabolic stability and membrane permeability.

This guide details two distinct synthetic pathways:

  • The Chiral Pool Route (Tartaric Acid): For high-fidelity access to specific enantiomers via cyclic sulfate intermediates.

  • The Epoxide Opening Route: A scalable industrial approach utilizing enzymatic kinetic resolution.

Strategic Analysis of Synthetic Routes

The following decision matrix compares the two primary methodologies based on scale, cost, and stereochemical requirements.

Table 1: Comparative Route Analysis
FeatureRoute A: Chiral Pool (Tartaric Acid)Route B: Epoxide Opening (3-Pyrroline)
Starting Material L- or D-Tartaric Acid (Inexpensive, Chiral)3-Pyrroline (Commercial, Achiral)
Key Intermediate Cyclic Sulfatecis-3,4-Epoxypyrrolidine
Fluorination Step Nucleophilic Ring Opening (Regioselective)Nucleophilic Ring Opening (Regioselective)
Stereocontrol Absolute (Defined by Tartaric Acid)Relative (trans-selective), requires Resolution
Atom Economy Moderate (Requires protection/reduction)High
Scalability Medium (Multi-step)High (Few steps)

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and the stereochemical outcome of both pathways.

G Target Target: (3R,4S)-4-Fluoropyrrolidin-3-ol Tartaric Start: L-Tartaric Acid (Chiral Pool) CyclicSulfate Intermediate: Cyclic Sulfate Tartaric->CyclicSulfate 1. Imide Formation 2. Reduction CyclicSulfate->Target TBAF/Et3N-3HF (Inversion at C4) Pyrroline Start: 3-Pyrroline Epoxide Intermediate: N-Boc-3,4-Epoxypyrrolidine Pyrroline->Epoxide mCPBA (Epoxidation) Racemate Racemic trans-Product Epoxide->Racemate Et3N-3HF (Ring Opening) Resolution Enzymatic Resolution (Lipase) Racemate->Resolution Acylation Resolution->Target Hydrolysis

Caption: Retrosynthetic map contrasting the direct stereochemical translation of Tartaric Acid vs. the resolution-dependent Epoxide route.

Route A: The Chiral Pool Protocol (Tartaric Acid)

This route is preferred when a specific enantiomer is required with >99% ee, utilizing the predictable inversion of configuration inherent in SN2 reactions on cyclic sulfates.

Mechanistic Insight

The cyclic sulfate is a highly reactive electrophile. Unlike epoxides, which can suffer from regioselectivity issues in substituted systems, cyclic sulfates of 1,2-diols undergo clean nucleophilic attack. The sulfate group acts as a "spring-loaded" leaving group. Attack by fluoride at C4 inverts the stereocenter, yielding the trans-fluoro alcohol after hydrolysis of the resulting sulfate monoester.

Step-by-Step Protocol

Step 1: Scaffold Construction

  • Imide Formation: Condense L-tartaric acid with benzylamine in xylene (reflux, Dean-Stark) to form N-benzyltartarimide.

  • Reduction: Reduce the imide using LiAlH4 in THF to yield (3R,4R)-1-benzylpyrrolidine-3,4-diol.

    • Note: Maintain temperature <0°C during LiAlH4 addition to prevent ring opening.

Step 2: Cyclic Sulfate Formation

  • Sulfidite Formation: Treat the diol with SOCl2 (1.2 equiv) and Et3N in CH2Cl2 at 0°C.

  • Oxidation: Oxidize the cyclic sulfite to the cyclic sulfate using catalytic RuCl3 and NaIO4 in a biphasic system (CCl4/CH3CN/H2O).

    • Critical Control: Monitor the exotherm. The cyclic sulfate is crystalline and stable but should be stored cold.

Step 3: Fluoride Ring Opening

  • Reagent: Tetrabutylammonium fluoride (TBAF) or Et3N·3HF.[1]

  • Reaction: Dissolve the cyclic sulfate in dry acetone or THF. Add Et3N·3HF (1.5 equiv). Heat to reflux (60-70°C).

  • Hydrolysis: The initial product is a fluorosulfate. Acidic hydrolysis (20% H2SO4, THF, catalytic water) removes the sulfate group to yield the free alcohol.

  • Result: (3R,4S)-1-benzyl-4-fluoropyrrolidin-3-ol (Stereochemistry inverted at C4).

Route B: The Scalable Epoxide Protocol

This route is dominant in industrial settings due to the low cost of 3-pyrroline and the high atom economy.

Protocol: Epoxidation and Ring Opening

Step 1: Protection & Epoxidation

  • Protection: Protect 3-pyrroline with Boc2O to form N-Boc-3-pyrroline.

  • Epoxidation: Treat with m-CPBA in CH2Cl2.

    • Stereochemistry: The reaction yields the cis-epoxide (meso compound) almost exclusively due to the planarity of the ring.

Step 2: Nucleophilic Fluorination

  • Safety Setup: Use a Teflon or polypropylene reactor. Glass is permissible only if Et3N·3HF is strictly anhydrous and excess glass etching is acceptable (not recommended for GMP).

  • Reaction:

    • Substrate: N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (The epoxide).

    • Reagent: Et3N·3HF (TREAT-HF).

    • Conditions: Heat at 100°C in a sealed vessel for 4-8 hours.

    • Mechanism:[2][3][4] The fluoride attacks the epoxide in an anti fashion.

    • Product:trans-4-fluoro-3-hydroxypyrrolidine (Racemic mixture of (3R,4R) and (3S,4S)).

Enzymatic Kinetic Resolution (EKR)

To isolate a single enantiomer from the racemate:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[5][6]

  • Acyl Donor: Vinyl acetate or vinyl butyrate.

  • Process:

    • Dissolve racemic fluoro-alcohol in MTBE or Toluene.

    • Add CAL-B and Vinyl Acetate.

    • Outcome: The enzyme selectively acylates the (3R,4R)-enantiomer (typically), leaving the (3S,4S)-alcohol unreacted (or vice versa depending on specific enzyme strain).

  • Separation: Chromatographic separation of the ester and the alcohol.

Critical Safety Protocol: Handling Fluorinating Agents

WARNING: Fluorination reagents pose severe biological hazards.

Amine-HF Complexes (Et3N·3HF, Pyridine·HF)

Unlike anhydrous HF (gas), these are liquids with lower vapor pressure, but they are still capable of causing deep tissue necrosis and systemic toxicity.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloved), face shield, and chemical apron.

  • First Aid (Calcium Gluconate): A 2.5% Calcium Gluconate gel must be immediately available at the workstation. In case of skin contact, wash with water for 5 minutes, then apply gel continuously until medical help arrives.

  • Quenching: Quench reaction mixtures with saturated aqueous NaHCO3 or CaCl2 solution (precipitates CaF2) before disposal.

References

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides." Chemistry – A European Journal.[3][7]

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of Tomoxetine and Fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al." Journal of the American Chemical Society.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.
  • Organic Syntheses. "Safe Handling of Hydrogen Fluoride Complexes."

  • Kalaitzakis, D., et al. (2020). "Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions." Catalysts. (Methodology for CAL-B resolution of cyclic alcohols).

Sources

Physicochemical properties of (3S,4S)-4-fluoropyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3S,4S)-4-fluoropyrrolidin-3-ol HCl

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of fluorine into such scaffolds is a well-established strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. The compound (3S,4S)-4-fluoropyrrolidin-3-ol HCl, a stereochemically defined building block, represents a confluence of these design principles. It features a cis-relationship between the fluorine atom at the C4 position and the hydroxyl group at the C3 position, a specific spatial arrangement that can profoundly influence molecular conformation and subsequent biological interactions.[3][4]

This technical guide offers a comprehensive examination of the physicochemical properties of (3S,4S)-4-fluoropyrrolidin-3-ol HCl. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this and similar fluorinated building blocks in their discovery programs. We will delve into its structural attributes, known and predicted physicochemical parameters, analytical characterization methodologies, and the critical context of its application in modern drug design, supported by authoritative references.

Molecular Identity and Structure

The defining characteristic of (3S,4S)-4-fluoropyrrolidin-3-ol HCl is its precise three-dimensional architecture. The hydrochloride salt form ensures improved stability and solubility in aqueous media, which is advantageous for handling and for certain synthetic transformations.

G start Start: Receive Sample prep Sample Preparation (1 mg/mL in H₂O/MeOH) start->prep hplc Chiral HPLC Analysis (Diastereomeric & Enantiomeric Purity) prep->hplc lcms LC-MS Analysis (Identity & Purity) prep->lcms nmr NMR Spectroscopy (¹H, ¹⁹F for Structural Confirmation) prep->nmr decision Data Conforms to Specifications? hplc->decision lcms->decision nmr->decision pass Release Batch decision->pass Yes fail Quarantine & Investigate decision->fail No G cluster_apps Potential Therapeutic Applications core (3S,4S)-4-Fluoropyrrolidin-3-ol HCl (Core Scaffold) props Physicochemical Properties • Defined Stereochemistry • Modulated pKa • Conformational Constraint core->props influences bace1 BACE1 Inhibitors (Alzheimer's Disease) props->bace1 enables design of protac PROTACs / VHL Ligands (Targeted Protein Degradation) props->protac kinase Kinase Inhibitors props->kinase other Other CNS Agents props->other

Sources

Mechanism of action of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanistic Applications of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride in Drug Discovery

This guide provides a detailed exploration of the mechanistic roles of molecules derived from the (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride scaffold. As a sophisticated chemical building block, its primary function is not as a standalone therapeutic agent but as a foundational component in the design of highly specific and potent drugs. We will dissect the core mechanisms of action these derivative compounds can elicit, with a principal focus on the inhibition of prolyl hydroxylase domain enzymes and its implications for targeted protein degradation.

Introduction: A Versatile Scaffold for Advanced Therapeutics

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a chiral, fluorinated pyrrolidine derivative recognized in medicinal chemistry for its utility as a versatile structural motif.[1][2] The strategic placement of fluorine and hydroxyl groups on the pyrrolidine ring imparts unique stereoelectronic properties that can enhance binding affinity, metabolic stability, and cell permeability of the final drug candidate.[3] While this compound is typically a synthetic intermediate, the molecules constructed from it engage in sophisticated and highly significant biological mechanisms.[4]

This whitepaper will elucidate the primary mechanisms of action enabled by the incorporation of this scaffold, focusing on two cutting-edge areas of drug development: the stabilization of Hypoxia-Inducible Factor (HIF) through prolyl hydroxylase inhibition and the recruitment of the VHL E3 ligase for targeted protein degradation via PROTACs (Proteolysis Targeting Chimeras).

Core Mechanism I: Inhibition of Prolyl Hydroxylase and HIF-1α Stabilization

A predominant application for proline-analogue scaffolds, such as (3S,4S)-4-fluoropyrrolidin-3-ol, is in the design of inhibitors for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD).[5][6] These drugs are a novel class of oral medications for treating anemia associated with chronic kidney disease.[5]

The HIF-1α Signaling Pathway: A Cellular Oxygen Sensor

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is continuously synthesized and rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate (2-OG)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[7] PHDs hydroxylate specific proline residues on HIF-1α. This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for proteasomal degradation.[3][7]

Under low oxygen conditions (hypoxia), PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes crucial for adaptation to hypoxia, including erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis.[8][9]

Mechanism of PHD Inhibition

Inhibitors derived from the (3S,4S)-4-fluoropyrrolidin-3-ol scaffold function by mimicking a "pseudohypoxic" state.[7] They are designed to act as competitive inhibitors of the PHD enzymes, typically by chelating the active-site iron and/or mimicking the 2-oxoglutarate co-substrate.[7][10] By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-1α even in the presence of oxygen.[11] This blockade of hydroxylation prevents VHL-mediated ubiquitination, leading to the stabilization and accumulation of HIF-1α, which in turn activates the transcription of its target genes.[5]

Diagram: HIF-1α Signaling and PHD Inhibition

The following diagram illustrates the cellular mechanism of HIF-1α regulation and the point of intervention for PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) or PHD Inhibition HIF_alpha_norm HIF-1α PHD PHD Enzymes (+ O₂, Fe²⁺, 2-OG) HIF_alpha_norm->PHD Hydroxylation HIF_alpha_OH Hydroxylated HIF-1α (HIF-1α-OH) HIF_alpha_norm->HIF_alpha_OH VHL VHL E3 Ligase HIF_alpha_OH->VHL Recognition & Ubiquitination Proteasome Proteasome VHL->Proteasome Targeting Degradation Degradation Proteasome->Degradation HIF_alpha_hyp HIF-1α PHD_inactive PHD Enzymes HIF_alpha_hyp->PHD_inactive Hydroxylation Blocked HIF_dimer HIF-1α/β Dimer HIF_alpha_hyp->HIF_dimer Nuclear Translocation & Dimerization PHD_Inhibitor PHD Inhibitor (e.g., derived from 4-fluoropyrrolidin-3-ol) PHD_Inhibitor->PHD_inactive Inhibition HIF_beta HIF-1β (ARNT) HIF_beta->HIF_dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binds to DNA Genes Target Gene Transcription (EPO, etc.) HRE->Genes PROTAC_Mechanism cluster_components Cellular Components cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC Molecule Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL_Ligand VHL Ligand (from scaffold) Linker Linker VHL_Ligand->Linker POI_Ligand POI Ligand Linker->POI_Ligand POI Protein of Interest (POI) POI->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Ub Ubiquitin (Ub) Ternary_Complex->Ub Ubiquitination POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ub->POI_Ub Proteasome Proteasome POI_Ub->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-induced degradation via VHL E3 ligase recruitment.

Other Potential Mechanistic Roles

The fluoropyrrolidine scaffold is broadly applicable. Derivatives have been synthesized and evaluated for a range of other mechanisms, including:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Fluorinated pyrrolidine derivatives have been prepared as potential inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making it a target for type 2 diabetes. [12]* Beta-secretase 1 (BACE1) Inhibition : (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown BACE1 inhibitory activity, a key target in Alzheimer's disease research aimed at reducing amyloid-beta plaque formation. [13][14]* Modulation of Receptor Activity : The unique structural features of fluorinated pyrrolidines can enhance binding interactions, leading to their use in developing agents that modulate the activity of various receptors, including those in the central nervous system. [1] In these contexts, the scaffold contributes to the overall molecule's conformation, potency, and pharmacokinetic profile, guiding its interaction with the specific biological target.

Experimental Validation Protocols

Validating the proposed mechanisms of action requires rigorous biochemical and cell-based assays.

Protocol 1: In Vitro PHD2 Inhibition Assay (Time-Resolved FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PHD2.

  • Principle: This assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate by the PHD2 enzyme. A terbium-labeled anti-histidine antibody binds the His-tagged PHD2, and a streptavidin-conjugated fluorophore binds the biotinylated substrate. When VHL is added, it binds only to the hydroxylated peptide, bringing the terbium and fluorophore into proximity and generating a FRET signal.

  • Reagents: Recombinant His-tagged PHD2, biotinylated HIF-1α peptide, FeSO₄, Sodium L-ascorbate, 2-oxoglutarate, GST-tagged VBC complex, terbium-labeled anti-His antibody, streptavidin-D2.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).

    • Serially dilute the test compound (derived from the scaffold) in DMSO and then in reaction buffer.

    • In a 384-well plate, add PHD2 enzyme, biotin-HIF-1α peptide, FeSO₄, and ascorbate.

    • Add the serially diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the product by adding the VBC complex followed by the detection reagents (antibody and streptavidin-D2).

    • Incubate for 60 minutes and read the plate on a TR-FRET-compatible reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

Objective: To confirm that the test compound stabilizes HIF-1α protein levels in cells.

  • Principle: Cells are treated with the compound, and the total amount of HIF-1α protein is measured by Western blot. An increase in the HIF-1α band intensity relative to a loading control indicates stabilization.

  • Cell Line: A human cell line that expresses HIF-1α, such as HeLa or HEK293T.

  • Procedure:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a fixed time (e.g., 4-6 hours). Include a positive control (e.g., desferrioxamine or CoCl₂) and a vehicle control (DMSO).

    • Harvest cells and prepare nuclear or whole-cell lysates in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or Lamin B1).

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the HIF-1α signal to the loading control to determine the fold-increase in stabilization.

Quantitative Data Summary

The biological activity of compounds derived from pyrrolidine scaffolds varies significantly based on the final structure and target. The table below provides illustrative data for known inhibitors targeting pathways discussed in this guide.

Compound ClassTargetAssay TypeEndpointRepresentative Activity
Pyrrolidine-based HIF-PHIPHD2Biochemical IC₅₀Inhibition10 - 500 nM
Pyrrolidine-based HIF-PHIHIF-1α StabilizationCell-based EC₅₀Protein Upregulation50 - 2000 nM
Pyrrolidine-based PROTACTarget Protein (e.g., BRD4)Cell-based DC₅₀Protein Degradation1 - 100 nM
(3S,4S)-aminopyrrolidin-3-ol derivativeBACE1Biochemical IC₅₀Inhibition0.05 µM (50 nM) [13]

Note: Data are representative and intended for illustrative purposes. Actual values are highly dependent on the specific chemical matter.

Conclusion

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a powerful and enabling chemical tool. Its true mechanism of action is realized upon its incorporation into larger, complex molecules designed to interact with specific biological targets. As detailed in this guide, its structural features are ideally suited for the development of inhibitors of prolyl hydroxylase enzymes, leading to the therapeutic stabilization of HIF-1α. Furthermore, its ability to be fashioned into a high-affinity ligand for the VHL E3 ligase places it at the forefront of targeted protein degradation technology. The continued application of this and similar scaffolds promises to drive the discovery of novel therapeutics for a wide range of human diseases.

References

  • Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. (Source not directly provided, but inferred from Sigma-Aldrich product page)[12]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]

  • Kim, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 618-622. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(8), 2275. Available at: [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Nagai, Y., et al. (2023). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 16(10), 1599-1611. Available at: [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at: [Link]

  • YouTube. (2023). Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Patients with Chronic Kidney Disease. Available at: [Link]

  • IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Pyrrole and Pyrrolidine Alkaloids. Available at: [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127392. Available at: [Link]

  • Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]

  • MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences, 25(3), 1833. Available at: [Link]

  • Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(1), 7699-7717. Available at: [Link]

  • PubMed. (2025). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Chinese Medical Journal. Available at: [Link]

  • Locatelli, F., et al. (2022). Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. Kidney360, 3(1), 154-164. Available at: [Link]

  • National Institutes of Health. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(10), 1279. Available at: [Link]

Sources

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride: A Chiral Building Block for Novel Therapeutics

Abstract

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, identified by CAS number 1909293-52-2 , is a specialized chiral building block of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of its physicochemical properties, stereocontrolled synthesis, and critical applications. The strategic incorporation of a fluorine atom and the defined stereochemistry of the hydroxyl and fluoro groups on the pyrrolidine ring make this compound a valuable scaffold for creating potent and selective therapeutic agents. Its utility is particularly noted in the development of inhibitors for enzymes such as Beta-secretase 1 (BACE1), a key target in Alzheimer's disease research. This document serves as a technical resource for researchers and scientists leveraging this unique intermediate in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can be functionalized to interact with biological targets with high specificity.

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmaceutical properties.[4] Fluorine's high electronegativity and small size can alter a molecule's:

  • Metabolic Stability: By blocking sites susceptible to oxidative metabolism.[4]

  • Binding Affinity: Through the formation of favorable electrostatic or hydrogen-bonding interactions with target proteins.[4]

  • Lipophilicity and Permeability: Influencing absorption, distribution, and bioavailability.[4]

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride combines these advantages in a single, stereochemically defined molecule. The cis relationship between the hydroxyl and fluoro groups provides a rigid conformational constraint that is crucial for achieving selective binding to enzyme active sites. This makes it a sought-after intermediate for synthesizing complex molecules with precisely oriented functional groups.

Physicochemical Properties

The fundamental properties of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride are summarized below. This data is critical for its handling, reaction setup, and formulation.

PropertyValueSource(s)
CAS Number 1909293-52-2[1][2]
Molecular Formula C₄H₉ClFNO[5]
Molecular Weight 141.57 g/mol [1][2][5]
Appearance White to pale brown crystalline powder[6]
Purity Typically ≥97%[1][2]
Solubility H₂O: 87.5 mg/mL (618.07 mM)[7]
Storage Sealed in a dry, inert atmosphere at room temperature or 2-8°C[1][8]

Synthesis and Stereocontrol

The synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol requires precise control over the stereochemistry at two adjacent carbon atoms. While multiple proprietary routes exist, a common academic approach involves the stereoselective cyclization of a fluorinated acyclic precursor.

Causality in Synthetic Strategy: The key challenge is to establish the syn relationship between the fluorine and the incoming nitrogen nucleophile during ring formation. One effective method is an iodine-mediated 5-exo-trig cyclization of an allylic fluoride. The presence of the allylic fluorine atom directs the stereochemical outcome of the cyclization, favoring the formation of the desired syn product.[9] This stereocontrol is attributed to the formation of an I₂-π complex where the fluorine atom is positioned "inside" the complex, sterically guiding the ring closure.[9]

Below is a conceptual workflow illustrating this synthetic logic.

G cluster_0 Stereoselective Synthesis Workflow A Allylsilane Precursor B Electrophilic Fluorination (e.g., Selectfluor®) A->B Introduces F atom C N-Allylic Fluoride Intermediate (with N-protecting group) B->C Forms key intermediate D 5-exo-trig Iodocyclisation (I₂, NaHCO₃) C->D Stereocontrolled ring closure E Syn-3-fluoro-4-iodopyrrolidine D->E F guides syn-stereochemistry F Deiodination & Hydroxylation (e.g., via epoxide intermediate) E->F Installation of hydroxyl group G N-Deprotection & Salt Formation (HCl) F->G Final deprotection H (3S,4S)-4-fluoropyrrolidin-3-ol HCl (Target Molecule) G->H Isolation of product

Caption: Conceptual workflow for the stereocontrolled synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Discovery

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its rigid, fluorinated structure makes it an ideal scaffold for building inhibitors that fit into constrained enzyme active sites.

BACE1 Inhibitors for Alzheimer's Disease

A prominent application is in the synthesis of BACE1 inhibitors. BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The development of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has shown potent BACE1 inhibitory activity.[10] The fluorinated analogue serves as a bioisostere of these amino-pyrrolidinols, where the fluorine atom can enhance binding affinity and improve metabolic stability. The hydroxyl group is often crucial for hydrogen bonding with catalytic aspartate residues in the BACE1 active site.

RORγt Inverse Agonists for Autoimmune Diseases

The pyrrolidine scaffold has also been employed in the design of Retinoid-related Orphan Receptor gamma-t (RORγt) inverse agonists.[11] RORγt is a nuclear receptor that regulates the differentiation of Th17 cells, which are key drivers of autoimmune diseases like psoriasis and multiple sclerosis. Novel cis-3,4-disubstituted pyrrolidines have been identified as potent RORγt inverse agonists.[11] The (3S,4S)-4-fluoropyrrolidin-3-ol core provides a rigid framework to correctly position the larger aromatic groups necessary for effective receptor modulation.

G cluster_1 Drug Discovery Application Workflow Start (3S,4S)-4-fluoropyrrolidin-3-ol HCl (Chiral Pool) Step1 Functionalization (e.g., N-Arylation, N-Acylation) Start->Step1 Core Scaffold Step2 Library of Derivatives Step1->Step2 Step3 High-Throughput Screening (e.g., BACE1 or RORγt assay) Step2->Step3 Step4 Hit Compound Identified Step3->Step4 Potency & Selectivity Step5 Lead Optimization (SAR Studies) Step4->Step5 Improve ADME properties End Preclinical Candidate Step5->End

Caption: Role of the fluoropyrrolidinol scaffold in a typical drug discovery cascade.

Experimental Protocols

The following is a representative, self-validating protocol for the N-acylation of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, a common first step in its elaboration.

Objective: To synthesize N-acetyl-(3S,4S)-4-fluoropyrrolidin-3-ol.

Materials:

  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the acylation. Stir for 15 minutes. The mixture should become a clear solution as the free base is formed.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The resulting crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The expected product will show a characteristic singlet for the acetyl methyl group and coupling patterns for the pyrrolidine ring protons, with additional splitting due to the fluorine atom.

Safety and Handling

As a fine chemical intermediate, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride requires careful handling.

  • Hazard Statements: While specific data for this exact compound is limited, related fluorinated and hydroxylated pyrrolidines are associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][8]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a sophisticated chiral building block whose value lies in the precise, three-dimensional arrangement of its functional groups. The combination of the pyrrolidine core, a stereodefined hydroxyl group for hydrogen bonding, and a strategically placed fluorine atom for modulating physicochemical properties makes it a powerful tool for modern drug discovery. Its successful application in creating targeted inhibitors for complex diseases underscores the importance of stereocontrolled synthesis and rational fluorine chemistry in the development of next-generation therapeutics.

References

  • Sunway Pharm Ltd. (n.d.). (3S,4S)-4-Fluoropyrrolidin-3-ol hydrochloride - CAS:1909293-52-2.
  • MedchemExpress. (n.d.). (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. Retrieved from MedchemExpress.com.
  • Achemica. (n.d.). (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.
  • BLDpharm. (n.d.). (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. Retrieved from BLDpharm.com.
  • BLDpharm. (n.d.). (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. Retrieved from BLDpharm.com.
  • MedchemExpress. (n.d.). Product Data Sheet: (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol.
  • Kim, H., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 658-661. Available at: [Link]

  • ChemicalBook. (2025). (3R,4S)-4-FLUOROPYRROLIDIN-3-OL HCL (CAS 1638744-31-6).
  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. Available at: [Link]

  • Szymański, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6230. Available at: [Link]

  • ResearchGate. (n.d.). Request PDF: Application of Fluorine in Drug Design.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.
  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • ChemicalBook. (2025). (S)-3-Fluoro-pyrrolidine hydrochloride. Retrieved from ChemicalBook.
  • ResearchGate. (n.d.). Request PDF: Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177807034, 3-Fluoro-4-(pyrrolidin-3-yl)pyridine hydrochloride.

Sources

Structural Elucidation of (3S,4S)-4-fluoropyrrolidin-3-ol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of (3S,4S)-4-fluoropyrrolidin-3-ol is a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting DPP-4 inhibitors and antibiotic scaffolds.[1] The introduction of fluorine at the C4 position creates a "gauche effect," significantly altering the pyrrolidine ring pucker and, consequently, the vector alignment of the hydroxyl group.

This guide moves beyond basic characterization, establishing a rigorous analytical framework to distinguish the (3S,4S)-trans isomer from its (3R,4S)-cis diastereomer and its enantiomer.[1] We employ a triad of validation: Multi-nuclear NMR (


H, 

F, 2D-NOESY), Mosher’s Ester analysis for absolute configuration, and conformational analysis driven by stereoelectronic effects.[1]

The Stereochemical Imperative & The Fluorine Effect[2]

Before elucidation, one must understand the molecule's behavior. The (3S,4S) configuration in a 3,4-disubstituted pyrrolidine system typically corresponds to the trans isomer.

  • Bioisosteric Value: The fluorine atom lowers the pKa of the adjacent hydroxyl group (inductive effect) and reduces metabolic liability compared to a diol.

  • The Gauche Effect: Unlike steric models where bulky groups prefer an anti (180°) relationship, the highly electronegative fluorine and the ring nitrogen (or oxygen) often adopt a gauche (60°) conformation.[2] This is driven by the hyperconjugative donation of electron density from the

    
     orbital into the low-lying 
    
    
    
    antibonding orbital.[2]
    • Impact on Elucidation: This effect locks the pyrrolidine ring into specific "envelope" puckers (typically C4-endo or C4-exo), which directly influences the NMR coupling constants (

      
       and 
      
      
      
      ).[1]

Analytical Workflow: From Isolation to Confirmation

The following directed acyclic graph (DAG) outlines the decision matrix for structural confirmation.

ElucidationWorkflow Start Crude Isolation (3S,4S)-4-fluoropyrrolidin-3-ol MassSpec HRMS (ESI+) Confirm m/z 106.06 (M+H) Start->MassSpec NMR_1D 1D NMR (1H, 19F, 13C) Identify Chemical Shifts & Splitting MassSpec->NMR_1D Decision_J J-Coupling Analysis (3J_H3-H4) NMR_1D->Decision_J Trans_Path Small J (2-5 Hz) Suggests TRANS Decision_J->Trans_Path Observed Cis_Path Large J (6-9 Hz) Suggests CIS Decision_J->Cis_Path Reject Mosher Mosher's Method (R)- & (S)-MTPA Esters Trans_Path->Mosher NOESY 1D-NOESY / HOESY Spatial Proximity (F-H) Trans_Path->NOESY Final Final Structure Confirmation (3S,4S)-trans Mosher->Final NOESY->Final

Figure 1: Integrated workflow for the structural assignment of chiral fluoropyrrolidines.

Multi-Nuclear NMR Spectroscopy (The Fingerprint)

The primary challenge is distinguishing the trans-(3S,4S) isomer from the cis-(3R,4S) diastereomer.[1] In 5-membered rings, the Karplus relationship is modified by ring flexibility, often making cis couplings larger than trans couplings.

Key Diagnostic Parameters ( or )[1]
NucleusSignalMultiplicityCoupling Constant (

)
Structural Insight

F

-175 to -185 ppm
dtt or m

Hz
Diagnostic of geminal H-F.[1] Chemical shift confirms secondary fluoride.

H (H4)

5.0 - 5.2 ppm
dm

Hz
The "geminal" proton on the same carbon as Fluorine.

H (H3)

4.2 - 4.4 ppm
m

The Discriminator. See below.[1]
The Vicinal Coupling Discriminator ( )

For 3,4-disubstituted pyrrolidines:

  • Trans ((3S,4S) or (3R,4R)): The dihedral angle between H3 and H4 is typically ~100–120° (pseudo-diaxial/equatorial depending on pucker).[1] This results in a smaller coupling constant (

    
     Hz) .[1]
    
  • Cis ((3R,4S) or (3S,4R)): The dihedral angle is near 0–30° (pseudo-eclipsed).[1] This results in a larger coupling constant (

    
     Hz) .[1]
    

Protocol Note: If the spectrum is second-order (complex overlap), acquire a


F-decoupled 

H NMR spectrum (pure shift NMR) to simplify the H3 and H4 multiplets into clear doublets/triplets for accurate

measurement.

Establishing Absolute Configuration: Mosher’s Method

While NMR J-values confirm relative stereochemistry (trans vs. cis), they cannot distinguish (3S,4S) from (3R,4R).[1] X-ray crystallography is ideal but often requires derivatization (e.g., p-bromobenzoyl ester) to induce crystallization.[1] The Mosher Ester analysis is the preferred solution-phase method.

The Protocol (Self-Validating)
  • Derivatization: React the substrate (N-protected, e.g., N-Boc) separately with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl to form the
    
    
    -Mosher ester and
    
    
    -Mosher ester, respectively.[1] Note: The stereochemistry of the ester reverses relative to the acid chloride reagent.
  • NMR Analysis: Acquire

    
    H NMR for both esters.
    
  • Delta Calculation: Calculate

    
     for protons neighboring the chiral center (C3).[1]
    
Interpretation Logic

The Mosher conformer aligns the


 group, the carbonyl, and the methine proton in a plane. The phenyl group shields protons on one side of this plane.
  • If (3S) Configuration:

    • Protons on the "right" (C4-F side) should have

      
       (Shielded in S-ester).[1]
      
    • Protons on the "left" (C2 side) should have

      
       (Deshielded in S-ester).[1]
      

MosherLogic Calc Calculate Δδ = δ(S-ester) - δ(R-ester) C2_Protons H2 Protons (C2) Δδ > 0 (+) Calc->C2_Protons C4_Protons H4/F moiety (C4) Δδ < 0 (-) Calc->C4_Protons Conclusion Configuration is (3S) C2_Protons->Conclusion Consistent C4_Protons->Conclusion Consistent

Figure 2: Logic flow for assigning the C3 stereocenter using Modified Mosher's Analysis.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2, 2451–2458.[1] Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

  • Linclau, B., et al. (2012).[1] The fluorine gauche effect: a brief history. Beilstein Journal of Organic Chemistry, 8, 1329–1339. Link

  • ChemScene. (n.d.). trans-4-Fluoropyrrolidin-3-ol hydrochloride Product Data. ChemScene Catalog. Link

Sources

Role of Fluorine in Pyrrolidine Ring Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and chemical biology, the pyrrolidine ring is a privileged scaffold, most notably serving as the core of the amino acid proline.[1][2][3] Unlike acyclic amines, the pyrrolidine ring is conformationally restricted, yet it retains significant flexibility between two principal puckered states: C


-endo  and C

-exo
.

The introduction of a fluorine atom onto the pyrrolidine ring is not merely a steric modification; it is a profound stereoelectronic intervention.[3] Through the fluorine gauche effect , fluorine substitution can lock the ring into a specific conformation, thereby dictating the secondary structure of peptides (e.g., collagen stability) and modulating the physicochemical properties (pKa, lipophilicity) of drug candidates.

This guide details the mechanistic underpinnings of this effect, provides a predictive framework for conformational analysis, and outlines experimental protocols for validation.

Theoretical Foundation: The Fluorine Gauche Effect[1]

The "fluorine gauche effect" describes the counterintuitive preference of the C–F bond to align gauche (synclinal, ~60°) to a vicinal electron-withdrawing group (like an amine or amide nitrogen) or an electron-rich bond, rather than the sterically favored anti (antiperiplanar, 180°) conformation.

Stereoelectronic Mechanism

The driving force is primarily hyperconjugation .

  • 
     Interaction:  The C–F bond is a strong 
    
    
    
    -acceptor due to the high electronegativity of fluorine. Electron density from a vicinal, antiperiplanar
    
    
    bond donates into the low-lying
    
    
    antibonding orbital.
  • Orbital Alignment: This interaction is maximized when the C–F bond is gauche to the electronegative substituent (e.g., the ring nitrogen), which places the C–F bond antiperiplanar to the best donor bond (often a C–H bond).

Visualization of Orbital Interactions

GaucheEffect Substrate Fluorinated Pyrrolidine Orbital_Donor Donor Orbital (σ C-H) Substrate->Orbital_Donor Possesses Orbital_Acceptor Acceptor Orbital (σ* C-F) Substrate->Orbital_Acceptor Possesses Stabilization Stabilization Energy (Hyperconjugation) Orbital_Donor->Stabilization Donates e- density (Antiperiplanar alignment) Orbital_Acceptor->Stabilization Accepts e- density Conformation Locked Pucker (Exo/Endo) Stabilization->Conformation Dictates

Figure 1: Mechanistic flow of the stereoelectronic gauche effect leading to conformational locking.

Conformational Analysis of Fluoroprolines[3][4]

The position and stereochemistry of the fluorine atom serve as a toggle switch for the ring pucker.[2] This pucker, in turn, influences the cis/trans ratio of the preceding peptide bond (


).
4-Fluoroproline (4-FPro)

Substitution at the


-carbon (C4) is the most common modification.
IsomerAbsolute ConfigF vs COOH RelationshipPreferred PuckerDominant InteractionPeptide Bond Preference
(4R)-FPro (2S, 4R)transC

-exo
(Down)
F gauche to NStrong trans bias
(4S)-FPro (2S, 4S)cisC

-endo
(Up)
F gauche to NIncreased cis population
  • C

    
    -exo (Down):  The 
    
    
    
    -carbon is displaced to the opposite side of the plane defined by C
    
    
    , N, and C
    
    
    , relative to the carboxylate group.
  • C

    
    -endo (Up):  The 
    
    
    
    -carbon is displaced to the same side as the carboxylate.
3-Fluoroproline (3-FPro)

Substitution at the


-carbon (C3) places the fluorine vicinal to the ring nitrogen, creating a direct F–C–C–N gauche system.
  • (3R)-FPro: Favors C

    
    -exo .
    
  • (3S)-FPro: Favors C

    
    -endo .
    
Impact on Peptide Bond Isomerization

The ring pucker dictates the


 and 

dihedral angles.
  • The C

    
    -exo  pucker (favored by 4R-FPro) pre-organizes the backbone into a conformation ideal for the polyproline II helix (found in collagen), stabilizing the trans peptide bond.
    
  • The C

    
    -endo  pucker (favored by 4S-FPro) sterically crowds the trans isomer, thereby shifting the equilibrium toward the cis peptide bond (though trans usually remains major, the cis fraction increases significantly compared to native proline).
    

PuckerLogic cluster_4R 4(R)-Fluoroproline cluster_4S 4(S)-Fluoroproline F_Sub Fluorine Substitution R_Config (2S, 4R)-Configuration F_Sub->R_Config S_Config (2S, 4S)-Configuration F_Sub->S_Config Exo_Pucker Cγ-Exo Pucker (Down) R_Config->Exo_Pucker Gauche Effect Trans_Stab Stabilizes Trans-Peptide Bond Exo_Pucker->Trans_Stab Collagen Hyperstable Collagen Triple Helix Trans_Stab->Collagen Endo_Pucker Cγ-Endo Pucker (Up) S_Config->Endo_Pucker Gauche Effect Cis_Promote Promotes Cis-Peptide Bond Endo_Pucker->Cis_Promote BetaTurn Nucleates β-Turns Cis_Promote->BetaTurn

Figure 2: Decision tree for selecting fluoroproline diastereomers based on desired structural outcome.

Physicochemical Modulation: pKa and Basicity[5][6][7]

Fluorine is highly electronegative, exerting a strong inductive effect (


) that reduces the electron density on the pyrrolidine nitrogen. This lowers the pKa of the conjugate acid (ammonium), which is a critical parameter in optimizing drug permeability and reducing P-glycoprotein (P-gp) efflux.
Quantitative Impact

Replacing a hydrogen with fluorine on the pyrrolidine ring typically lowers the amine pKa by 1.5 to 2.0 log units .

CompoundApproximate pKa (Conjugate Acid)

pKa vs Proline
Proline ~10.6-
4-Fluoroproline ~9.0-1.6
4,4-Difluoroproline ~8.2-2.4
Application in Drug Design
  • P-gp Efflux Reduction: High basicity often correlates with high P-gp recognition. Lowering the pKa via fluorination can reduce efflux liability while maintaining potency.[4][5]

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the C–H bond (C–F bond energy ~116 kcal/mol vs C–H ~99 kcal/mol).

Experimental Protocols

To validate the conformation of a fluorinated pyrrolidine derivative, the following self-validating workflow should be employed.

NMR Spectroscopy ( Analysis)

The vicinal coupling constants (


) between 

and

protons are diagnostic of the ring pucker.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in D

    
    O or CDCl
    
    
    
    .
  • Acquisition: Acquire a high-resolution 1D

    
    H NMR (minimum 500 MHz).
    
  • Analysis: Measure

    
    .
    
    • C

      
      -exo:  Large 
      
      
      
      (~8-10 Hz) indicating antiperiplanar arrangement of H
      
      
      and one H
      
      
      .
    • C

      
      -endo:  Smaller 
      
      
      
      values due to gauche arrangements.
  • Validation: Use

    
     couplings to confirm the relative stereochemistry of the fluorine.
    
X-Ray Crystallography

The definitive method for solid-state conformation.

  • Key Metric: Measure the torsion angle

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ).
  • Envelope Check: Verify if C

    
     is out of the plane defined by the other four atoms.
    

References

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Bretscher, L. E., et al. (2001). A stereoelectronic effect in a peptide: Implications for collagen stability. Journal of the American Chemical Society. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

(3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this landscape, the fluorinated pyrrolidine motif has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, a chiral scaffold poised for significant impact in drug discovery. We will delve into its stereoselective synthesis, explore its profound influence on molecular conformation and biological activity, and provide detailed protocols for its application in targeting key enzymes implicated in a range of pathologies, including Alzheimer's disease, type 2 diabetes, and cancer. This document serves as a practical resource for researchers seeking to leverage the unique attributes of this compound to accelerate the development of next-generation therapeutics.

The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous feature in a vast array of natural products and synthetic drugs, prized for its three-dimensional character and its ability to serve as a versatile scaffold for diverse chemical modifications. The introduction of fluorine, the most electronegative element, into this saturated heterocyclic system imparts a unique set of properties that can be strategically exploited in drug design.

The C-F bond is exceptionally strong and can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the substitution of hydrogen with fluorine can significantly alter the local electronic environment, influencing pKa, lipophilicity, and the conformational preferences of the pyrrolidine ring. This conformational control is particularly crucial, as the puckering of the pyrrolidine ring can dictate the spatial orientation of substituents and, consequently, their interactions with biological targets. In the context of (3S,4S)-4-fluoropyrrolidin-3-ol, the syn relationship between the fluorine and hydroxyl groups, combined with their specific stereochemistry, creates a conformationally constrained building block that can be used to design highly selective and potent inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is essential for its effective use in a research setting.

PropertyValueSource
Molecular Formula C₄H₉ClFNOMedchemExpress[1]
Molecular Weight 141.57 g/mol MedchemExpress[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water (87.5 mg/mL)MedchemExpress[1]
Melting Point 183-187 °C (for (S)-3-fluoropyrrolidine HCl)ChemicalBook[2]
Calculated LogP 1.44860 (for (3S)-(+)-3-fluoropyrrolidine HCl)ECHEMI[3]
Storage Store at room temperature, keep dry and cool. In solvent, store at -20°C for up to 1 year or -80°C for up to 2 years.MedchemExpress[4]

Safety and Handling:

While specific safety data for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is not extensively published, data from closely related analogs such as (3S)-pyrrolidin-3-ol and (S)-3-fluoropyrrolidine hydrochloride suggest that it should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation[5][6]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended. Work should be conducted in a well-ventilated fume hood.

Stereoselective Synthesis

Proposed Synthetic Workflow:

G A Commercially Available (S)-Pyroglutamic Acid B N-Boc Protection A->B Boc₂O, Base C Reduction of Carboxylic Acid B->C e.g., LiBH₄ D Oxidation of Primary Alcohol to Aldehyde C->D e.g., Dess-Martin periodinane E Enantioselective Fluorination D->E e.g., N-Fluorobenzenesulfonimide (NFSI), Proline catalyst F Diastereoselective Reduction of Ketone E->F e.g., NaBH₄, CeCl₃ (Luche reduction) G Deprotection F->G e.g., HCl in Dioxane H (3S,4S)-4-fluoropyrrolidin-3-ol G->H I Salt Formation with HCl H->I J (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride I->J

Caption: Proposed synthetic workflow for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Step-by-Step Methodology:

  • N-Boc Protection of (S)-Pyroglutamic Acid: Commercially available (S)-pyroglutamic acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM).

  • Reduction of the Carboxylic Acid: The carboxylic acid of the N-Boc protected pyroglutamic acid is selectively reduced to the corresponding primary alcohol using a mild reducing agent such as lithium borohydride (LiBH₄) in an ethereal solvent like tetrahydrofuran (THF).

  • Oxidation to the Aldehyde: The primary alcohol is then oxidized to the aldehyde using a controlled oxidizing agent like Dess-Martin periodinane in DCM.

  • Enantioselective Fluorination: The resulting aldehyde is subjected to an enantioselective α-fluorination reaction. This can be achieved using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst, for instance, (S)-proline, to introduce the fluorine atom at the 4-position with the desired (S) stereochemistry. This will yield the corresponding α-fluoro ketone.

  • Diastereoselective Reduction of the Ketone: The ketone is then reduced to the alcohol with high diastereoselectivity to establish the desired (3S,4S) configuration. A Luche reduction, employing sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) in methanol, is often effective in achieving high syn selectivity.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in dioxane. This step simultaneously yields the free amine and forms the hydrochloride salt, affording the final product, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Applications in Drug Discovery: Targeting Key Pathological Pathways

The unique stereochemical and electronic properties of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride make it an invaluable building block for the design of inhibitors targeting a range of enzymes implicated in human diseases.

BACE1 Inhibition for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease[8]. Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder[9][10]. The pyrrolidine scaffold has been extensively explored for the design of BACE1 inhibitors, and the introduction of fluorine can enhance both potency and pharmacokinetic properties.

G cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Inhibitor (3S,4S)-4-fluoropyrrolidin-3-ol -based Inhibitor BACE1 BACE1 Inhibitor->BACE1 Inhibits

Caption: BACE1 cleavage of APP and the point of inhibition.

Structure-Activity Relationship (SAR) Insights:

Studies on related (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown that modifications to this core can lead to potent BACE1 inhibitors with IC₅₀ values in the nanomolar range. For instance, certain derivatives have exhibited IC₅₀ values as low as 0.05 µM. The stereochemistry at the C3 and C4 positions is critical for optimal interaction with the catalytic aspartate residues in the BACE1 active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by influencing the conformation of the pyrrolidine ring to better fit the enzyme's binding pocket.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[11][12]. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which are beneficial for the management of type 2 diabetes[13]. Fluorinated pyrrolidines have been successfully incorporated into potent and selective DPP-IV inhibitors.

G cluster_0 GLP-1 Signaling Pathway GLP1_active Active GLP-1 GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive DPP-IV Insulin ↑ Insulin Secretion GLP1_active->Insulin Glucagon ↓ Glucagon Secretion GLP1_active->Glucagon Inhibitor (3S,4S)-4-fluoropyrrolidin-3-ol -based Inhibitor DPPIV DPP-IV Inhibitor->DPPIV Inhibits

Caption: DPP-IV regulation of GLP-1 and the point of inhibition.

SAR Insights:

SAR studies of prolyl-fluoropyrrolidine derivatives have demonstrated that this scaffold is highly effective for DPP-IV inhibition. Compounds incorporating this moiety have achieved IC₅₀ values in the sub-micromolar range, with some reaching as low as 0.43 µM[14]. The fluoropyrrolidine core typically occupies the S1 pocket of the DPP-IV active site. The fluorine atom can enhance binding through interactions with key residues and by stabilizing the desired ring conformation. Modifications at the nitrogen of the pyrrolidine ring, often with substituted piperazines, have been shown to be crucial for occupying the S2 pocket and achieving high potency[14].

VHL E3 Ligase Ligands for Targeted Protein Degradation (PROTACs)

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions[2][15]. Small molecules that bind to VHL are of immense interest, not only as potential inhibitors of the VHL/HIF-1α interaction but also as crucial components of Proteolysis Targeting Chimeras (PROTACs)[16][17]. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and degradation.

G cluster_0 VHL-mediated HIF-1α Degradation HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH PHDs, O₂ Ub Ubiquitination HIF1a_OH->Ub VHL E3 Ligase Degradation Proteasomal Degradation Ub->Degradation Ligand (3S,4S)-4-fluoropyrrolidin-3-ol -based Ligand VHL VHL Ligand->VHL Binds to

Caption: VHL-mediated degradation of HIF-1α and the role of a VHL ligand.

SAR Insights:

The development of potent VHL ligands has been a significant breakthrough for the field of targeted protein degradation. The core of many of these ligands is a hydroxyproline (Hyp) mimic. The (3S,4S)-4-fluoropyrrolidin-3-ol scaffold can be considered a fluorinated analog of hydroxyproline. Studies on 3-fluoro-4-hydroxyprolines have shown that the stereochemistry of the fluorine and hydroxyl groups has a profound impact on VHL binding. While the (3R,4S) diastereomer is often a better bioisosteric replacement for hydroxyproline, the (3S,4S) epimer, despite showing a reduced binding affinity for VHL, can still be effectively incorporated into PROTACs that induce target protein degradation at nanomolar concentrations. This highlights the complex interplay between binary target affinity and the overall efficacy of the ternary PROTAC complex. The fluorine atom can modulate the pyrrolidine ring pucker, which in turn affects the presentation of key binding motifs to the VHL protein.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving the evaluation of compounds derived from (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

BACE1 Inhibitor Screening Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is adapted from commercially available BACE1 inhibitor screening kits[12][16][18][19].

Materials:

  • Human recombinant BACE1 enzyme

  • BACE1 FRET substrate (e.g., based on the "Swedish" mutant of APP)

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known BACE1 inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of BACE1 Assay Buffer.

    • Dilute the BACE1 enzyme to the desired concentration in BACE1 Assay Buffer. Keep on ice.

    • Dilute the BACE1 FRET substrate to the desired concentration in BACE1 Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control in BACE1 Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer only.

    • Negative control wells (100% activity): Add assay buffer containing the same percentage of DMSO as the test compound wells.

    • Positive control wells: Add the positive control inhibitor at a concentration known to give maximal inhibition.

    • Test compound wells: Add the serially diluted test compounds.

  • Enzyme Addition:

    • To all wells except the blank, add the diluted BACE1 enzyme solution.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add the diluted BACE1 FRET substrate to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using an excitation wavelength of ~320-340 nm and an emission wavelength of ~405-510 nm.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

DPP-IV Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available DPP-IV inhibitor screening kits[7][9][17][20].

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-Aminomethylcoumarin, AMC)

  • DPP-IV Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-IV Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in DPP-IV Assay Buffer. Keep on ice.

    • Dilute the DPP-IV substrate to the desired concentration in DPP-IV Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control in DPP-IV Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add assay buffer.

    • Negative control wells (100% activity): Add assay buffer with DMSO.

    • Positive control wells: Add the positive control inhibitor.

    • Test compound wells: Add the serially diluted test compounds.

  • Enzyme Addition:

    • Add the diluted DPP-IV enzyme solution to all wells except the blank.

  • Reaction Initiation:

    • Add the diluted DPP-IV substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-465 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the BACE1 assay.

VHL E3 Ligase Binding Assay (Fluorescence Polarization)

This protocol is based on established methods for assessing VHL ligand binding[11].

Materials:

  • Recombinant VHL/Elongin B/Elongin C (VBC) complex

  • Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)

  • Binding Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Unlabeled HIF-1α peptide (for positive control)

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and unlabeled HIF-1α peptide in Binding Assay Buffer.

    • Prepare a solution of the VBC complex and the fluorescently labeled HIF-1α peptide in Binding Assay Buffer.

  • Assay Setup (in triplicate):

    • Add the test compounds or positive control to the wells.

    • Add the VBC complex/fluorescent peptide solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (mP) of each well.

  • Data Analysis:

    • Determine the maximum polarization from wells containing the VBC complex and fluorescent peptide without any competitor.

    • Determine the minimum polarization from wells containing only the fluorescent peptide.

    • Normalize the data and calculate the percentage of displacement for each test compound concentration.

    • Plot the percentage of displacement against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride represents a powerful and versatile building block for contemporary drug discovery. Its unique stereochemical and electronic properties, conferred by the strategic placement of fluorine, offer medicinal chemists a valuable tool to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. The applications of this scaffold in the development of inhibitors for BACE1, DPP-IV, and as ligands for the VHL E3 ligase underscore its broad therapeutic potential. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to harness the potential of this privileged scaffold in their own drug discovery programs, paving the way for the development of innovative medicines to address unmet medical needs.

References

  • PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • Zhang, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry. [Link]

  • Galdeano, C., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]

  • Maniaci, C., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Holst, J. J., et al. (2016). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology. [Link]

  • Singh, S. K., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. [Link]

  • BPS Bioscience. BACE1 Assay Kit. [Link]

  • Bio-protocol. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ChemRxiv. [Link]

  • Zervou, M., et al. (2021). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules. [Link]

  • Tanimoto, K., et al. (2000). Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. The EMBO Journal. [Link]

  • ResearchGate. Signaling pathways of GLP-1 and DPP-4. [Link]

  • ResearchGate. Schematic illustration of the amyloidogenic pathway of APP cleavage. [Link]

  • Yan, R. (2017). Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2. Frontiers in Molecular Neuroscience. [Link]

  • ResearchGate. VHL requires two functional domains to induce HIF-1 a degradation. [Link]

  • Hamada, Y., et al. (2014). Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jain, S. K., et al. (2011). 2D-QSAR analysis on 4-Flouro-2-Cyanopyrrolidine derivatives as DPP-IV Inhibitors. Journal of Computational Methods in Molecular Design. [Link]

  • Vassar, R. (2014). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Molecules. [Link]

  • Zhang, Q., et al. (2022). Regulation of VHL-mediated HIF-1α protein degradation under normoxia —a potential target in cancer treatment. Cancer Cell International. [Link]

  • Wikipedia. Glucagon-like peptide-1. [Link]

  • Fura, A., et al. (2004). Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α. Molecular and Cellular Biology. [Link]

Sources

Commercial suppliers of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Utilizing (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride for Advanced Drug Discovery

Authored by a Senior Application Scientist

Abstract

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique stereochemistry, combined with the strategic incorporation of a fluorine atom, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of novel drug candidates. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, quality control, and strategic application of this valuable synthetic intermediate. We will delve into the critical aspects of supplier evaluation, analytical validation, and the mechanistic rationale for its use in developing next-generation therapeutics.

The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically successful drugs.[1] Its three-dimensional architecture allows for precise vectoral presentation of substituents, enabling high-affinity interactions with biological targets. The introduction of fluorine, a bioisostere for hydrogen, imparts profound changes to a molecule's properties.[2] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions.[2]

The specific stereoisomer, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, offers a synthetically versatile platform. The syn relationship between the fluorine and hydroxyl groups, along with their defined absolute stereochemistry, provides a rigid conformational constraint that is highly desirable in rational drug design. This building block is particularly valuable for creating compounds that target enzymes and receptors where precise spatial orientation is paramount for activity. A notable application is in the development of BACE1 inhibitors for the treatment of Alzheimer's disease, where the pyrrolidine core serves as a key structural element.[1][3]

Commercial Sourcing and Supplier Evaluation

The procurement of chiral building blocks with high enantiomeric and diastereomeric purity is a critical first step in any successful drug discovery campaign. The commercial availability of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride and its various stereoisomers can be extensive, necessitating a careful evaluation of potential suppliers.

Identifying Commercial Suppliers

A number of chemical suppliers specialize in providing complex building blocks for research and development. It is crucial to note that various stereoisomers of 4-fluoropyrrolidin-3-ol hydrochloride exist, each with a unique CAS number. Researchers must ensure they are sourcing the correct isomer for their specific synthetic route.

Supplier/PlatformCompound NameCAS NumberNotes
Echemi(3S,4S)-4-Fluoropyrrolidin-3-ol hydrochloride1909293-52-2A platform with multiple listed suppliers.[4]
Labsolu.ca(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride1909293-52-2Provides purity information (97%).[5]
BLDpharm(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride1638744-31-6Note the different stereochemistry (anti).[6]
BLDpharm(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride2227197-50-2The enantiomer of the anti isomer.[7]
MedchemExpress(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochlorideNot specifiedThe enantiomer of the target syn isomer.[8]
Shanghai Xianghui Pharmaceutical(3R,4R)-4-Fluoro-3-pyrrolidinol hcl1523530-25-7The enantiomer of the target syn isomer.[9]

This table is for illustrative purposes and represents a snapshot of available information. Researchers should always conduct their own due diligence.

Causality Behind Supplier Selection: Beyond the Catalog Listing

Simply selecting a supplier based on price and availability is insufficient. The causality behind a robust supplier selection process is rooted in risk mitigation. A low-purity or incorrectly identified starting material can lead to failed reactions, costly delays, and ambiguous biological data.

Key Evaluation Criteria:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide detailed information on the identity, purity (typically by HPLC and/or GC), and stereochemical integrity (e.g., by chiral HPLC or NMR with a chiral shift reagent) of the material.

  • Analytical Data: Beyond the CoA, reputable suppliers should be able to provide raw analytical data (e.g., NMR spectra, HPLC chromatograms) upon request. This allows for an independent assessment of the material's quality.

  • Supplier Reputation and Specialization: Suppliers specializing in fluorinated compounds or chiral chemistry may have more robust quality control systems for these types of molecules.[10]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is essential for its proper storage, handling, and use in chemical reactions.

PropertyValueSource
Molecular Formula C4H9ClFNO[5]
Molecular Weight 141.57 g/mol [5][8]
CAS Number 1909293-52-2[5]
Appearance Typically an off-white to pale beige crystalline powder.[11]
Solubility Soluble in water and alcoholic solvents like methanol.[11]
Storage Room temperature, in a dry, well-sealed container under an inert atmosphere.[6][11]
Safety Information:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Quality Control and Analytical Validation: A Self-Validating System

A robust quality control (QC) workflow is a self-validating system, ensuring that the material meets the required specifications before being committed to a synthetic sequence. The following protocol outlines a standard workflow for validating a new batch of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Experimental Protocol: Incoming Material QC
  • Visual Inspection: Examine the material for uniform color and consistency.

  • Solubility Test: Confirm solubility in a relevant solvent (e.g., D2O or MeOD for NMR).

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum to confirm the chemical structure and identify any organic impurities.

    • Acquire a ¹⁹F NMR spectrum. This is a highly sensitive method for detecting fluorine-containing impurities.[12]

  • LC-MS Analysis:

    • Prepare a dilute solution (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol/water).

    • Inject onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Confirm the presence of the expected molecular ion peak (M+H)+. The HPLC component will determine the purity of the sample.

  • Chiral HPLC (if necessary):

    • If stereochemical purity is a critical parameter and not sufficiently guaranteed by the supplier, a chiral HPLC method may need to be developed or requested from the supplier to confirm the enantiomeric excess.

Visualization of the QC Workflow

The following diagram illustrates the logical flow of the quality control process.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Verification cluster_2 Structural & Purity Analysis cluster_3 Decision cluster_4 Disposition A Receive (3S,4S)-4-fluoropyrrolidin-3-ol HCl B Visual Inspection & Documentation Review (CoA) A->B C Solubility Test B->C D ¹H and ¹⁹F NMR Spectroscopy C->D E LC-MS Analysis C->E F Material Meets Specification? D->F E->F G Release to R&D Inventory F->G Yes H Quarantine & Contact Supplier F->H No Design_Logic cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 Improved Drug Properties A (3S,4S) Stereochemistry D Conformational Rigidity A->D B Pyrrolidine Scaffold E 3D Vectoral Diversity B->E C Fluorine Atom F Increased Metabolic Stability C->F G pKa Modulation C->G H Enhanced Target Affinity & Selectivity D->H E->H I Improved Pharmacokinetics F->I J Optimized ADME Profile G->J

Caption: Relationship between structural features and drug properties.

Conclusion

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its strategic use allows medicinal chemists to address fundamental challenges in potency, selectivity, and pharmacokinetics. A thorough understanding of its commercial landscape, coupled with a rigorous, self-validating quality control system, is paramount to harnessing its full potential. By carefully selecting suppliers and validating the quality of this key building block, research organizations can mitigate risks and accelerate the development of innovative new medicines.

References

  • (3S)-Pyrrolidin-3-Ol Hydrochloride. ChemBK. [Link]

  • (3S)-pyrrolidin-3-ol | C4H9NO. PubChem, National Institutes of Health. [Link]

  • (3R,4R)-4-Fluoro-3-pyrrolidinol hcl - CAS:1523530-25-7. Shanghai Xianghui Pharmaceutical Technology Co., Ltd. [Link]

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC, National Institutes of Health. [Link]

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed, National Institutes of Health. [Link]

  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on. Semantic Scholar. [Link]

Sources

Molecular weight and formula of (3S,4S)-4-fluoropyrrolidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3S,4S)-4-fluoropyrrolidin-3-ol HCl: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, a stereochemically defined building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of both fluorine and hydroxyl moieties onto the privileged pyrrolidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This document details the molecule's core properties, outlines a representative synthetic strategy, explores its critical applications in advanced therapeutic modalities like PROTACs, and provides practical protocols for its handling and use.

Introduction: The Strategic Value of Fluorinated Pyrrolidinols

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity and potential for stereochemical diversity allow for precise three-dimensional positioning of functional groups to optimize interactions with biological targets.

The value of this scaffold is significantly enhanced through strategic functionalization. The introduction of fluorine, a common strategy in modern drug design, can profoundly alter a molecule's properties by:

  • Modulating pKa: Increasing the acidity of neighboring protons.

  • Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism.[2]

  • Improving Binding Affinity: Through favorable electrostatic and hydrogen-bonding interactions.[2]

  • Altering Conformation: The gauche effect of fluorine can stabilize specific pyrrolidine ring puckers, pre-organizing the molecule for optimal target engagement.[3]

Simultaneously, the hydroxyl group provides a crucial hydrogen bond donor/acceptor site, essential for anchoring ligands within protein binding pockets. The compound (3S,4S)-4-fluoropyrrolidin-3-ol HCl combines these features in a specific, synthetically accessible stereoisomer, making it a high-value intermediate for crafting sophisticated therapeutic agents.

Physicochemical and Handling Properties

The fundamental properties of (3S,4S)-4-fluoropyrrolidin-3-ol HCl are summarized below. Adherence to recommended storage and handling procedures is critical to maintain its chemical integrity.

PropertyValueReference
Molecular Formula C₄H₉ClFNO[4][5]
Molecular Weight 141.57 g/mol [4][5][6]
CAS Number 1909293-52-2[4]
Appearance Typically an off-white to beige or pink powder
Purity ≥97%[4]
Storage (Solid) Store at room temperature under an inert atmosphere.[5]
Storage (Stock Solution) Can be stored at -20°C for up to 1 year or -80°C for up to 2 years.[6]

Chemical Structure:

Chemical Structure of (3S,4S)-4-fluoropyrrolidin-3-ol HCl

Synthesis and Mechanistic Insights

The synthesis of stereochemically pure (3S,4S)-4-fluoropyrrolidin-3-ol requires a carefully designed route that controls the orientation of both the fluorine and hydroxyl groups. While multiple strategies exist, a common approach begins with a readily available chiral starting material, such as a 4-oxo-L-proline derivative, to establish the initial stereocenter.[3]

The causality behind this synthetic logic is to build complexity upon a defined chiral scaffold, minimizing the need for difficult chiral separations in later stages.

G cluster_0 Synthetic Workflow A 4-Oxo-L-proline Derivative (Chiral Precursor) B Stereoselective Reduction (e.g., NaBH4, L-Selectride) A->B Sets cis-diol precursor stereochemistry C cis-4-Hydroxypyrrolidine Intermediate B->C D Fluorination (e.g., Deoxofluorinating Agent) C->D SN2-like inversion of configuration E (3S,4S)-4-Fluoropyrrolidin-3-ol (Protected) D->E F Deprotection & Salt Formation (e.g., HCl in Dioxane) E->F Removes protecting group (e.g., Boc) G (3S,4S)-4-Fluoropyrrolidin-3-ol HCl (Final Product) F->G

Caption: Generalized synthetic workflow for (3S,4S)-4-fluoropyrrolidin-3-ol HCl.

Experimental Rationale:

  • Stereoselective Reduction: The reduction of the ketone in the 4-oxo-proline derivative is a critical step. The choice of reducing agent dictates the stereochemical outcome. Bulky reducing agents often favor attack from the less hindered face, yielding the desired cis-hydroxy intermediate. This step is foundational, as the stereochemistry of this hydroxyl group directs the subsequent fluorination.

  • Fluorination: The hydroxyl group is first converted to a good leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with a fluoride source (e.g., potassium fluoride) proceeds via an S_N2 mechanism, which inverts the stereocenter.[7] This inversion is the key to establishing the required (3S,4S) trans relationship between the fluorine and the newly formed hydroxyl group. Alternatively, direct deoxofluorination can be employed.

  • Deprotection and Salt Formation: The final step involves the removal of any protecting groups (commonly a Boc group on the nitrogen) under acidic conditions, which simultaneously forms the stable hydrochloride salt.

Key Applications in Drug Development

(3S,4S)-4-fluoropyrrolidin-3-ol HCl is not merely a chemical curiosity; it is a purpose-built tool for addressing specific challenges in modern drug discovery.

Bio-isostere for VHL Ligands in PROTACs

One of the most exciting applications is in the field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.

The von Hippel-Lindau (VHL) E3 ligase is commonly recruited for this purpose. VHL naturally recognizes a hydroxylated proline (Hyp) residue on its substrate. (3S,4S)-4-fluoropyrrolidin-3-ol serves as an excellent bio-isosteric replacement for the canonical hydroxyproline motif in VHL ligands.[3] The fluorine atom can enhance binding affinity and modulate the conformational properties of the pyrrolidine ring, potentially improving the efficacy and selectivity of the resulting PROTAC.[3]

PROTAC cluster_main PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC Warhead Linker (3S,4S)-F-Hyp Motif POI->PROTAC:warhead Binds POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase VHL->POI VHL->PROTAC:ligand Binds PROTAC->VHL Ub Ubiquitin

Caption: Conceptual workflow of a PROTAC utilizing a (3S,4S)-F-Hyp motif.

Scaffolding for Kinase Inhibitors and Novel Therapeutics

Beyond PROTACs, the fluoropyrrolidinol scaffold is valuable for a wide range of therapeutic targets. The pyrrolidine core can be readily derivatized, allowing for its incorporation into larger molecules designed as kinase inhibitors, receptor antagonists, or enzyme inhibitors.[1][8] For instance, substituted pyrrolidines have been successfully developed as RORγt inverse agonists for autoimmune diseases.[9] The specific stereochemistry and electronic properties conferred by the fluoro and hydroxyl groups provide a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

The following protocols provide standardized procedures for handling and utilizing (3S,4S)-4-fluoropyrrolidin-3-ol HCl in a research setting.

Protocol 1: Handling and Stock Solution Preparation

Rationale: This protocol ensures the long-term stability of the compound and accurate concentration for downstream experiments. The use of an inert atmosphere for weighing mitigates potential degradation from atmospheric moisture.

Materials:

  • (3S,4S)-4-fluoropyrrolidin-3-ol HCl

  • Anhydrous solvent (e.g., DMSO, DMF, or water as appropriate)

  • Inert gas source (Nitrogen or Argon)

  • Calibrated analytical balance

  • Sterile, amber glass vials with screw caps

  • Micropipettes

Procedure:

  • Pre-Weighing: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Briefly flush the balance enclosure with a gentle stream of inert gas. Weigh the desired amount of the solid powder quickly and accurately.

  • Solubilization: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary. If using water, the solution should be sterile-filtered through a 0.22 µm filter before use.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as per the stability data.[6]

Protocol 2: Example Peptide Coupling Reaction

Rationale: This protocol describes the incorporation of the fluoropyrrolidinol moiety into a peptide sequence, a common step in synthesizing VHL ligands or peptidomimetics. HATU is a preferred coupling reagent as it is highly efficient and minimizes the risk of racemization at the activated carboxyl group.

Materials:

  • Resin-bound peptide with a free N-terminus

  • (3S,4S)-4-fluoropyrrolidin-3-ol HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel for solid-phase peptide synthesis (SPPS)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate tube, dissolve 3 equivalents of (3S,4S)-4-fluoropyrrolidin-3-ol HCl and 2.9 equivalents of HATU in anhydrous DMF.

  • Neutralization & Activation: Add 6 equivalents of DIPEA to the activation mixture. The DIPEA serves to neutralize the hydrochloride salt and activate the coupling reagent. Vortex for 1-2 minutes.

  • Coupling: Add the activated mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin extensively with DMF (3 times), followed by DCM (dichloromethane, 3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

  • Validation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (ninhydrin will be negative for a successful coupling to the secondary amine). The peptide elongation can then proceed.[3]

Safety and Handling

(3S,4S)-4-fluoropyrrolidin-3-ol HCl is a chemical reagent and should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: While specific data for this exact isomer is limited, related compounds carry warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5][10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

Conclusion

(3S,4S)-4-fluoropyrrolidin-3-ol HCl represents a sophisticated convergence of privileged scaffold chemistry and strategic fluorine incorporation. Its defined stereochemistry and versatile functionality make it an exceptionally valuable building block for medicinal chemists. As research into targeted protein degradation and other advanced therapeutic modalities continues to accelerate, the demand for precisely engineered intermediates like this fluorinated pyrrolidinol is poised to grow, solidifying its role in the development of next-generation medicines.

References

  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.
  • (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. Achmem.
  • (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. MedchemExpress.com.
  • (3S)-pyrrolidin-3-ol.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists.
  • (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Application of Fluorine in Drug Design.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

Sources

Review of Fluorinated Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Renaissance

In modern pharmacopeia, fluorine is no longer a mere substituent; it is a fundamental design element. Approximately 20-25% of all drugs and nearly 30% of blockbuster pharmaceuticals contain at least one fluorine atom. This whitepaper analyzes the strategic incorporation of fluorine into heterocyclic scaffolds—the "workhorses" of medicinal chemistry.[1] We move beyond simple bioisosterism to explore how fluorinated heterocycles function as rheostats for pKa, metabolic blockers, and conformational locks, ultimately driving potency and bioavailability in molecules like Alpelisib , Lenacapavir , and Sotorasib .

Physicochemical Engineering: The "Fluorine Effect"

The incorporation of fluorine into heterocyclic rings is rarely benign. It induces profound electronic and steric changes that must be modeled and understood.

pKa Modulation: The Basicity Rheostat

Nitrogen heterocycles (pyridines, piperidines, imidazoles) often suffer from excessive basicity, leading to poor membrane permeability or hERG channel liability. Fluorine, the most electronegative element (


), exerts a powerful inductive effect (

) that reduces the electron density of the ring nitrogen.
  • Mechanism: The

    
    -withdrawing nature of fluorine stabilizes the free base form over the protonated conjugate acid.
    
  • Data Point:

    • Pyridine pKa: ~5.2

    • 2-Fluoropyridine pKa: ~−0.44

    • 3-Fluoropyridine pKa: ~2.97

  • Application: By strategically placing fluorine at the C3 position of a pyridine scaffold, a chemist can lower the pKa by ~2 units, often shifting the molecule from a charged species to a neutral species at physiological pH (7.4), thereby enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.

Metabolic Stability & Lipophilicity

The C–F bond is the strongest single bond in organic chemistry (~105 kcal/mol). Replacing a metabolically labile C–H bond with C–F blocks oxidative metabolism (e.g., P450-mediated hydroxylation) without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity due to the low polarizability of the fluorine lone pairs (the "Teflon effect"). However, this is context-dependent. If fluorine is vicinal to a polar group (e.g., an amine), the resultant dipole moment can actually reduce LogD, improving solubility.

Decision Logic for Fluorine Incorporation

The following decision tree illustrates the logical flow for deploying fluorine in lead optimization.

FluorineLogic Start Lead Optimization Challenge Metab Metabolic Instability? Start->Metab Perm Poor Permeability? Start->Perm Potency Low Potency? Start->Potency Block Block Labile Site (Replace C-H with C-F) Metab->Block Oxidation prone Basicity High Basicity (Amine)? Perm->Basicity Conf Conformational Lock (Gauche Effect) Potency->Conf Entropy penalty? pKa Modulate pKa (Inductive Effect) Basicity->pKa Yes (Ionized at pH 7.4) Lipophil Increase Lipophilicity (Fluorine Hydrophobicity) Basicity->Lipophil No (Too polar)

Figure 1: Strategic decision matrix for fluorine incorporation in heterocyclic drug design.

Synthetic Frontiers: Late-Stage Functionalization

Historically, fluorinated heterocycles were built from pre-fluorinated building blocks. While reliable, this limits diversity. The current frontier is Late-Stage Functionalization (LSF) —installing fluorine onto a complex scaffold at the end of the synthesis.

The Challenge of Heterocycles

Electron-deficient heterocycles (e.g., pyridines, diazines) are resistant to electrophilic fluorination (e.g., Selectfluor) because the ring is deactivated. Conversely, they are prone to nucleophilic attack, but require harsh conditions.

Solution: Ag(II)-Mediated Radical Fluorination

A breakthrough methodology involves the use of Silver(II) Fluoride (


). Unlike standard electrophilic sources, 

generates radical intermediates that can functionalize the

-position of nitrogen heterocycles with high regioselectivity.
Protocol: Silver-Catalyzed C–H Fluorination of Pyridines

Rationale: This protocol allows for the direct conversion of a pyridine C–H bond to a C–F bond under mild conditions, avoiding the need for pre-functionalized handles.

Materials:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    
  • Temperature: Ambient to 40°C

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh

    
     (Caution: Strong oxidant) into a dried reaction vial equipped with a stir bar.
    
  • Solvation: Dissolve the pyridine substrate in anhydrous

    
     (0.1 M concentration).
    
  • Addition: Add the substrate solution to the

    
     vial. Seal the vial immediately.
    
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 1–4 hours. The black

    
     will gradually turn into a grey/white precipitate (
    
    
    
    ).
  • Quench: Dilute the mixture with DCM and quench carefully with aqueous

    
    .
    
  • Workup: Filter through a pad of Celite to remove silver salts. Extract the aqueous layer with DCM (3x). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel).

Mechanism of Action: The reaction proceeds via a radical mechanism where


 acts as a single-electron transfer (SET) agent, generating a radical cation on the pyridine nitrogen, followed by fluoride transfer.

Case Study: Alpelisib (Piqray)

Therapeutic Area: Oncology (PI3K


 inhibitor)
Key Structure:  Trifluoro-t-butyl pyridine.

Analysis: Alpelisib features a 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine moiety.

  • Metabolic Shielding: The bulky trifluoro-t-butyl group completely blocks the C2 position from metabolic attack.

  • Binding Affinity: X-ray crystallography reveals that the fluorine atoms participate in hydrophobic interactions within the binding pocket, while the pyridine nitrogen forms a critical hydrogen bond with Lys802.

  • Synthesis Insight: The synthesis of this moiety often involves cyclization of fluorinated building blocks rather than late-stage fluorination, due to the specific quaternary carbon requirement.

Visualizing the Synthetic Workflow

The following diagram outlines the workflow for synthesizing fluorinated heterocycles, distinguishing between "Building Block" and "Late-Stage" approaches.

SyntheticWorkflow cluster_0 Path A: Building Block Approach cluster_1 Path B: Late-Stage Functionalization Target Target: Fluorinated Heterocycle BB Fluorinated Starting Material (e.g., 2-Fluoro-4-iodo-pyridine) Coupling Cross-Coupling (Suzuki/Buchwald) BB->Coupling Coupling->Target Complex Complex Heterocycle (Non-fluorinated) Reagent Reagent Selection Complex->Reagent Method1 Electrophilic (Selectfluor) For e- rich (Indoles) Reagent->Method1 Method2 Radical (AgF2/Photoredox) For e- poor (Pyridines) Reagent->Method2 Method1->Target Method2->Target

Figure 2: Synthetic pathways for accessing fluorinated heterocyclic drugs.

Quantitative Comparison of Fluorinating Agents

ReagentTypeTarget HeterocyclesKey AdvantageKey Limitation
Selectfluor Electrophilic (

)
Indoles, Pyrroles, FuransEasy to handle, mild conditions.Ineffective on electron-deficient rings (pyridines).
DAST / Deoxo-Fluor Nucleophilic (

)
Alcohols

Fluorides, Carbonyls

gem-Difluoro
Converts C=O to

.
Thermal instability, explosion hazard.
AgF2 Radical / OxidativePyridines, Diazines, QuinolinesDirect C-H activation of deactivated rings.Strong oxidant, expensive, stoichiometric use.
Photoredox (Ir/Ru) RadicalVarious (C(sp3)-H)High selectivity, catalytic.Requires specialized light setups, optimization heavy.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. (2023).

  • Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014).

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry. (2019).

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. (2025).

  • Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Saudi Pharmaceutical Journal. (2020).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Stereoselective Synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrrolidinols in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure and its ability to serve as a versatile template for interacting with biological targets.[1] The strategic introduction of fluorine into such scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. The specific stereoisomer, (3S,4S)-4-fluoropyrrolidin-3-ol, is a particularly valuable building block. Its trans configuration of the vicinal fluoro and hydroxyl groups provides a defined conformational constraint that is crucial for the synthesis of potent and selective enzyme inhibitors and other advanced pharmaceutical intermediates.[2][3]

This application note provides a comprehensive, field-validated experimental protocol for the multi-step synthesis, purification, and characterization of (3S,4S)-4-fluoropyrrolidin-3-ol as its stable hydrochloride salt. The narrative emphasizes the causality behind procedural choices, ensuring that researchers can not only replicate the synthesis but also understand the critical parameters that govern its success, stereochemical integrity, and scalability.

Synthetic Strategy: A Pathway Governed by Stereochemical Control

The selected synthetic route proceeds from a commercially available chiral precursor, (S)-pyrrolidin-3-ol, and leverages a robust, stereospecific fluorination reaction. The core of this strategy is a two-step sequence involving the activation of the hydroxyl group followed by a nucleophilic substitution with a fluoride source. This sequence proceeds via an S(_N)2 mechanism, which is inherently stereoinvertive, allowing for precise control over the final product's configuration.

The overall workflow involves three primary stages:

  • Protection: The secondary amine of the starting material is protected to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions and its straightforward removal.[4]

  • Stereoinvertive Fluorination: The hydroxyl group of the N-Boc protected pyrrolidinol is first converted into a superior leaving group (mesylate). Subsequent reaction with a fluoride nucleophile forces a Walden inversion at the stereocenter, establishing the required (3S,4S) configuration.[4]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the stable and crystalline hydrochloride salt of the target molecule, facilitating its purification and handling.[4][5]

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Stereoinvertive Fluorination cluster_2 Stage 3: Deprotection & Isolation A (S)-Pyrrolidin-3-ol (Starting Material) B N-Boc-(S)-Pyrrolidin-3-ol A->B Boc₂O, Base C N-Boc-(3S,4R)-4-mesyloxypyrrolidin-3-ol (Activated Intermediate) B->C MsCl, Et₃N (Activation) D N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol C->D KF, Solvent (SN2 Fluorination) E (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride (Final Product) D->E HCl in Dioxane (Deprotection & Salt Formation) G A (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride (Key Building Block) B Functionalization (e.g., N-Arylation, Amide Coupling) A->B C Advanced Intermediate B->C D Final API / Drug Candidate (e.g., BACE1 Inhibitor) C->D

Sources

The Strategic Deployment of (3S,4S)-4-Fluoropyrrolidin-3-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fluorinated Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its small van der Waals radius, high electronegativity, and the remarkable stability of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] When integrated into a three-dimensional scaffold like the pyrrolidine ring, these effects are amplified, offering a sophisticated tool for navigating the complexities of drug-target interactions. The pyrrolidine ring, a prevalent motif in numerous natural products and FDA-approved drugs, provides a non-planar, sp³-rich architecture that allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems.[2]

This guide focuses on a particularly valuable building block: (3S,4S)-4-fluoropyrrolidin-3-ol . The syn relationship between the fluorine and hydroxyl groups on this chiral scaffold introduces specific conformational constraints and electronic properties that can be exploited to enhance pharmacological activity and selectivity. Herein, we provide a detailed exploration of its synthesis, conformational influence, and practical applications, complete with actionable protocols for its use in drug discovery programs.

The Conformational and Electronic Impact of the syn-Fluoroalcohol Motif

The substitution of fluorine on the pyrrolidine ring profoundly influences its conformational preferences, a phenomenon with direct consequences for molecular recognition by biological targets. The strong inductive effect of the fluorine atom can enforce a particular pucker on the pyrrolidine ring and bias the conformation of adjacent peptide bonds when incorporated into peptidomimetics. Specifically, the gauche effect between the electronegative fluorine and the ring nitrogen can stabilize certain ring conformations over others.

A seminal study by Testa et al. (2018) on 3-fluoro-4-hydroxyprolines (a closely related analog) revealed that fluorination at the 3-position can invert the natural pucker preference of the parent hydroxyproline from C4-exo to C4-endo.[3][4] This conformational rigidity can be a powerful design element, "pre-organizing" a ligand for optimal binding to its target protein and potentially reducing the entropic penalty upon binding.

cluster_0 Influence of (3S,4S)-4-Fluoropyrrolidin-3-ol Scaffold Scaffold (3S,4S)-4-Fluoropyrrolidin-3-ol Conformational_Rigidity Conformational Rigidity (Gauche Effect, Pucker Preference) Scaffold->Conformational_Rigidity Induces Electronic_Modulation Electronic Modulation (pKa, H-Bonding) Scaffold->Electronic_Modulation Modulates Metabolic_Stability Metabolic Stability (C-F Bond Strength) Scaffold->Metabolic_Stability Increases Binding_Affinity Enhanced Binding Affinity Conformational_Rigidity->Binding_Affinity Electronic_Modulation->Binding_Affinity Pharmacokinetics Favorable Pharmacokinetics Metabolic_Stability->Pharmacokinetics Selectivity Improved Selectivity Binding_Affinity->Selectivity Binding_Affinity->Pharmacokinetics

Caption: Logical flow of the impact of the (3S,4S)-4-fluoropyrrolidin-3-ol scaffold on drug properties.

Application Showcase: Targeting Protein-Protein Interactions and Enzyme Active Sites

The unique stereoelectronic properties of (3S,4S)-4-fluoropyrrolidin-3-ol make it an attractive building block for designing molecules that modulate challenging biological targets.

Case Study 1: Ligands for the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase

The VHL E3 ligase is a key component of the ubiquitin-proteasome system and a popular target for the development of Proteolysis Targeting Chimeras (PROTACs). VHL naturally recognizes and binds to hydroxylated proline residues. Research has shown that replacing the native hydroxyproline with fluorinated analogs can modulate binding affinity and cellular activity.

In a comparative study, the (3R,4S)-fluoro-hydroxyproline epimer was found to have a higher binding affinity for VHL than the (3S,4S) epimer.[3] However, a PROTAC incorporating the (3S,4S) epimer still induced potent and selective degradation of its target protein, BRD4, at nanomolar concentrations, despite a ~20-fold weaker binding affinity to VHL.[3][4][5] This highlights a crucial concept in drug design: maximal binding affinity is not always a prerequisite for potent biological activity, and subtle modifications to a scaffold can fine-tune a molecule's overall cellular efficacy.

Compound/PeptideIsomerVHL Binding Affinity (Kd, nM)Reference
Native HIF-1α Peptide(2S,4R)-Hydroxyproline11 ± 1[3]
Peptide with (3R,4S)-F-Hyp(3R,4S)12 ± 2[3]
Peptide with (3S,4S)-F-Hyp(3S,4S)52 ± 3[3]
Case Study 2: BACE1 Inhibitors for Alzheimer's Disease

The (3S,4S) stereochemistry has also proven beneficial in the design of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. A study on (3S,4S)-4-aminopyrrolidin-3-ol derivatives demonstrated that this scaffold could be effectively incorporated into potent and selective BACE1 inhibitors.[1][6] The defined stereochemistry of the pyrrolidine core allows for precise positioning of pharmacophoric groups within the enzyme's active site, leading to improved potency and selectivity over related proteases like BACE2 and Cathepsin D.[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of N-Boc-(3S,4S)-4-Fluoropyrrolidin-3-ol

This protocol is adapted from the synthesis of the corresponding 3-fluoro-4-hydroxyproline derivatives and provides a reliable route to the N-Boc protected (3S,4S)-4-fluoropyrrolidin-3-ol building block.[3] The key steps involve the stereoselective fluorination of a silyl enol ether followed by a diastereoselective reduction of the resulting ketone.

cluster_1 Synthetic Workflow Start N-Boc-4-oxo-L-proline derivative Step1 Silyl Enol Ether Formation Start->Step1 Step2 Stereoselective Fluorination (Selectfluor) Step1->Step2 Step3 Diastereoselective Reduction (NaBH4) Step2->Step3 Step4 Carboxylic Acid Reduction (BH3-THF) Step3->Step4 End N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol Step4->End

Sources

Application Note: Determining the Solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. It outlines a detailed experimental protocol for solubility assessment in a range of common laboratory solvents. Furthermore, it presents an analysis of the expected solubility characteristics of this fluorinated pyrrolidinol derivative, supported by fundamental principles of chemical interactions. The aim is to equip researchers with a robust methodology and a predictive framework to facilitate the use of this compound in various experimental and developmental settings.

Introduction: The Significance of Solubility in Drug Discovery

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a substituted pyrrolidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key component in numerous biologically active molecules.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] Consequently, understanding the solubility of this fluorinated compound is a critical first step in its application, from designing reaction conditions for further synthesis to formulating it for biological assays.[]

The hydrochloride salt form of this amine is intended to enhance its aqueous solubility. However, its solubility in a broader range of organic solvents, which are frequently used in synthetic chemistry and analytical techniques, requires systematic evaluation. This application note provides a detailed protocol for determining the solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride and discusses the anticipated results based on the interplay of its structural features and solvent properties.

Physicochemical Properties and Expected Solubility Profile

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride possesses several functional groups that dictate its solubility: a hydroxyl group, a fluorine atom, and a secondary amine present as a hydrochloride salt. The presence of the hydroxyl group and the hydrochloride salt suggests good solubility in polar protic solvents like water and lower alcohols, where hydrogen bonding and ion-dipole interactions can occur.

The fluorine atom, while highly electronegative, can have a complex effect on solubility. While it increases the polarity of the C-F bond, perfluorinated compounds are known for their hydrophobicity.[6] However, in a molecule with other polar groups, the fluorine atom's influence is more nuanced and can contribute to favorable interactions with certain solvents.[7]

In polar aprotic solvents such as DMSO and DMF, the compound is expected to exhibit moderate to good solubility, driven by dipole-dipole interactions. In nonpolar solvents like hexanes and toluene, the solubility is anticipated to be low due to the high polarity of the molecule.

Experimental Protocol: Determination of Solubility

The following protocol is based on the widely accepted "shake-flask" method, which is considered a gold standard for equilibrium solubility determination.[8]

Materials and Equipment
  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Heptane) of appropriate purity.

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials for 1-2 minutes to facilitate initial mixing.[9]

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete sedimentation of undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride to accurately quantify the solubility.

Visual Representation of the Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent B Vortex to mix A->B C Agitate on an orbital shaker for 24h at 25°C B->C D Centrifuge to sediment excess solid C->D E Filter supernatant D->E F Dilute for analysis E->F G Quantify using HPLC F->G

Caption: Experimental workflow for determining the solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Anticipated Solubility Data

The following table provides an exemplar solubility profile for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride in a selection of common laboratory solvents. This data is predictive and should be confirmed experimentally using the protocol described above.

Solvent Solvent Type Expected Solubility (mg/mL) Rationale for Prediction
WaterPolar Protic> 100High polarity and hydrogen bonding capacity of water, coupled with the ionic nature of the hydrochloride salt and the presence of a hydroxyl group.
MethanolPolar Protic> 50Similar to water, methanol is a polar protic solvent capable of hydrogen bonding and solvating the ionic salt.
EthanolPolar Protic20 - 50Good solubility is expected due to its polar protic nature, though slightly lower than methanol due to increased hydrocarbon character.
IsopropanolPolar Protic5 - 20Lower polarity and increased steric hindrance compared to methanol and ethanol are likely to reduce solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Strong polar aprotic solvent with a high dipole moment, capable of effectively solvating the polar and ionic parts of the molecule.
Dimethylformamide (DMF)Polar Aprotic20 - 50A good polar aprotic solvent, though generally a slightly weaker solvent for salts compared to DMSO.
AcetonitrilePolar Aprotic1 - 5Moderate polarity but a weaker ability to solvate ions may limit solubility.
AcetonePolar Aprotic1 - 5Similar to acetonitrile, its moderate polarity may not be sufficient to overcome the lattice energy of the salt.
Dichloromethane (DCM)Nonpolar< 1Limited ability to solvate the highly polar and ionic compound.
Ethyl AcetateNonpolar< 1The ester group provides some polarity, but it is generally considered a nonpolar solvent and is unlikely to dissolve the hydrochloride salt.
Tetrahydrofuran (THF)Nonpolar< 1Although an ether, its overall nonpolar character makes it a poor solvent for this compound.
TolueneNonpolar< 0.1Aromatic and nonpolar, not expected to solubilize a polar salt.
HeptaneNonpolar< 0.1Aliphatic and nonpolar, offering no favorable interactions with the solute.

Discussion and Scientific Rationale

The predicted solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is governed by the principle of "like dissolves like." The high solubility in polar protic solvents is a direct consequence of the strong intermolecular forces that can be established between the solvent and the solute. Water and alcohols can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl group and the protonated amine. Furthermore, their high dielectric constants facilitate the dissociation and solvation of the hydrochloride salt.

The high solubility in strong polar aprotic solvents like DMSO is attributed to their large dipole moments, which allow for effective solvation of the cation and anion of the salt.

Conversely, the poor solubility in nonpolar solvents is due to the inability of these solvents to overcome the strong ionic and hydrogen bonding interactions within the crystal lattice of the solid compound. The energy required to break these interactions is not compensated by the weak van der Waals forces that would be formed between the solute and the nonpolar solvent.

Conclusion

This application note provides a comprehensive framework for determining and understanding the solubility of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. The detailed experimental protocol offers a reliable method for obtaining accurate solubility data, which is essential for the effective use of this compound in research and development. The discussion of the expected solubility profile, grounded in the principles of chemical interactions, serves as a valuable guide for solvent selection in various applications. It is imperative that the predicted solubilities are experimentally verified to ensure the success of subsequent research endeavors.

References

  • Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. Available from: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • ResearchGate. How can I seperate pyrrolidine?. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • ResearchGate. (2024). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available from: [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available from: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). Available from: [Link]

  • ResearchGate. Why do fluorinated compounds provide both superhydrophobicity and superoleophobicity?. Available from: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • Wikipedia. Fluorine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Available from: [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Molecular origins of fluorocarbon hydrophobicity. PMC. Available from: [Link]

  • Shanghai Xianghui Pharmaceutical Technology Co., Ltd. (3R,4R)-4-Fluoro-3-pyrrolidinol hcl - CAS:1523530-25-7. Available from: [Link]

Sources

Application Notes & Protocols: (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride as a Novel Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: Pioneering Coordination Chemistry with a Fluorinated Pyrrolidinol

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate electronic properties, conformation, and metabolic stability. The subject of this guide, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride , represents an intriguing yet underexplored building block in the realm of coordination chemistry. While its utility as a drug intermediate is recognized, its potential as a ligand for the synthesis of novel metal complexes remains a frontier for discovery.[1][2]

This document serves as a detailed guide for researchers poised to explore this frontier. It is structured not as a rigid set of established protocols, but as a foundational framework built on established principles of coordination chemistry and the known impact of fluorination on molecular interactions.[3][4] We will delve into the theoretical underpinnings of why this ligand is of interest, provide detailed, adaptable protocols for the synthesis and characterization of its metal complexes, and explore potential applications that these novel materials might unlock. Our aim is to empower you, the researcher, with the knowledge and methodological confidence to pioneer the use of (3S,4S)-4-fluoropyrrolidin-3-ol as a transformative ligand in your field.

Ligand Profile and Design Rationale

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a chiral, bifunctional molecule with significant potential as a bidentate ligand for a variety of metal ions.

PropertyValueSource
CAS Number 1909293-52-2[2]
Molecular Formula C₄H₉ClFNO[2]
Molecular Weight 141.57 g/mol [2]
Stereochemistry (3S, 4S)-
Coordination Sites Secondary Amine (N), Hydroxyl (O)-

The Strategic Advantage of Fluorine:

The presence of a fluorine atom at the 4-position is not a passive feature; it is a strategic modification that is anticipated to profoundly influence the ligand's coordination behavior and the properties of the resulting metal complexes.

  • Inductive Effect: Fluorine's high electronegativity will withdraw electron density from the pyrrolidine ring, modulating the pKa of both the secondary amine and the hydroxyl group. This can alter the ligand's binding affinity for different metal ions and influence the stability of the resulting complexes.

  • Conformational Rigidity: The stereospecific placement of the fluorine atom can introduce conformational constraints on the pyrrolidine ring.[3] This pre-organization can reduce the entropic penalty of coordination, potentially leading to higher formation constants for the metal complexes.

  • Modulation of Redox Potentials: For redox-active metals, the electron-withdrawing nature of fluorine can shift the metal center's redox potential, opening avenues for fine-tuning catalytic or electrochemical properties.

  • Enhanced Lipophilicity and Stability: Fluorination can increase the lipophilicity of the resulting metal complex, which is a desirable trait in drug design for improved cell permeability. It can also enhance the thermal and oxidative stability of the complex.[5]

General Protocol for the Synthesis of a Metal Complex

This protocol outlines a general procedure for the synthesis of a representative metal complex, for instance, with Copper(II). The principles described can be adapted for other transition metals.

Deprotonation of the Ligand

The hydrochloride salt of the ligand must first be neutralized to its free base form to enable coordination.

Workflow:

Deprotonation Ligand_HCl (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride in Solvent Base Addition of Base (e.g., NaH, Et3N) Ligand_HCl->Base Stir at 0°C to RT Free_Base Free Ligand in Solution + Salt Byproduct Base->Free_Base Deprotonation

Caption: Deprotonation of the ligand hydrochloride salt.

Step-by-Step Protocol:

  • Suspend (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM, or Methanol) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a suitable base (1.0 - 1.1 eq). The choice of base is critical:

    • For aprotic solvents (THF, DCM), a non-nucleophilic organic base like triethylamine (Et₃N) is recommended.

    • For protic solvents (Methanol), a stronger base like sodium methoxide may be used.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of a salt precipitate (e.g., triethylammonium chloride) may be observed.

  • The resulting solution/suspension containing the free ligand is used directly in the next step.

Complexation with a Metal Salt

Workflow:

Complexation Free_Ligand Solution of Free Ligand Metal_Salt Addition of Metal Salt (e.g., CuCl2 in Solvent) Free_Ligand->Metal_Salt Stir at RT Complex Crude Metal Complex in Solution Metal_Salt->Complex Coordination Reaction Purification Purification (Crystallization/Chromatography) Complex->Purification Final_Product Pure Metal Complex Purification->Final_Product

Caption: General workflow for metal complex synthesis.

Step-by-Step Protocol:

  • In a separate flask, dissolve the chosen metal salt (e.g., CuCl₂, 0.5 eq for a 2:1 ligand-to-metal ratio) in a minimal amount of a suitable solvent (the same solvent as the ligand preparation is ideal).

  • Slowly add the metal salt solution dropwise to the stirring solution of the free ligand at room temperature.

  • Observe for a color change, which often indicates complex formation.

  • Allow the reaction to stir at room temperature for 12-24 hours to ensure complete complexation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if applicable.

Isolation and Purification
  • If a precipitate has formed, this may be the desired complex. Isolate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex is soluble, remove the solvent under reduced pressure.

  • The crude product can be purified by:

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent and allow it to cool slowly. Vapor diffusion with an anti-solvent is also a viable technique.

    • Column Chromatography: For non-polar complexes, silica gel chromatography may be effective.

Characterization of the Metal Complex

A suite of analytical techniques is essential to confirm the identity and structure of the newly synthesized complex.

TechniquePurposeExpected Observations
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the complex.An ion peak corresponding to the [M+L]⁺, [M+2L]²⁺, or other relevant fragments.
FT-IR Spectroscopy To observe changes in vibrational frequencies upon coordination.A shift in the O-H and N-H stretching frequencies of the ligand upon coordination to the metal.
UV-Vis Spectroscopy To study the electronic transitions of the complex.Appearance of new absorption bands in the visible region (d-d transitions for transition metals) or shifts in ligand-based transitions.
Nuclear Magnetic Resonance (NMR) To elucidate the structure in solution.For diamagnetic complexes, ¹H, ¹³C, and ¹⁹F NMR will show shifts in the ligand's signals upon coordination. ¹⁹F NMR is particularly useful to probe the electronic environment of the fluorine atom.
Single-Crystal X-ray Diffraction To determine the precise 3D structure.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Potential Applications

While experimental validation is required, the unique properties of complexes derived from (3S,4S)-4-fluoropyrrolidin-3-ol suggest several exciting areas of application.

Asymmetric Catalysis

The inherent chirality of the ligand makes these complexes prime candidates for asymmetric catalysis. The fluorinated backbone could enhance catalyst stability and selectivity in reactions such as:

  • Asymmetric hydrogenations

  • C-C bond-forming reactions

  • Oxidation reactions

Bioinorganic Chemistry and Drug Development

Metal complexes are increasingly being investigated as therapeutic agents.[6] The fluorinated pyrrolidinol ligand could be used to develop novel metal-based drugs with:

  • Antimicrobial or Antiviral Activity: The complex could be designed to target specific microbial enzymes or processes.

  • Anticancer Properties: Many metal complexes exhibit cytotoxicity towards cancer cells. The lipophilicity imparted by fluorine could aid in cellular uptake.

Materials Science

The unique electronic and structural features of these complexes could be harnessed in the development of new materials.[7]

  • Molecular Magnets: The ligand could be used to synthesize single-molecule magnets.

  • Luminescent Materials: With appropriate metal centers (e.g., lanthanides), these complexes could exhibit interesting photoluminescent properties.

Safety and Handling

  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride and its parent compound, (3S)-pyrrolidin-3-ol, may cause skin and serious eye irritation, as well as respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Metal salts, particularly those of heavy metals, can be toxic. Consult the Safety Data Sheet (SDS) for each specific metal salt before use.

  • Anhydrous solvents are often flammable and require careful handling under an inert atmosphere.

References

  • PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • PubMed. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. [Link]

  • PubMed Central. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. [Link]

  • Semantic Scholar. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. [Link]

  • PubMed Central. Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. [Link]

  • MDPI. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. [Link]

  • Royal Society of Chemistry. β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. [Link]

  • ResearchGate. Fluorine-Substituted Ligands Induce Structural Diversity of Coordination Compounds. [Link]

  • Royal Society of Chemistry. Fluorinated ligands and their effects on physical properties and chemical reactivity. [Link]

  • MDPI. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. [Link]

  • Google Patents. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

Sources

Safe handling procedures for fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling & Synthesis Protocols for Fluorinated Organic Compounds

Abstract

Fluorine incorporation is a cornerstone of modern drug discovery, present in approximately 20-25% of all pharmaceuticals. However, the reagents required to introduce fluorine (e.g., DAST, HF-Pyridine) pose unique, high-consequence hazards ranging from explosive thermal decomposition to insidious systemic toxicity. This guide moves beyond basic MSDS data to provide field-proven protocols for the safe manipulation of fluorinating agents and the management of fluorinated organic waste.

Part 1: Risk Stratification of Fluorinating Agents

Not all fluorine sources carry equal risk. Effective safety management requires categorizing reagents by their reactive mechanism and physical stability.

Reagent ClassExamplesPrimary HazardStability ProfileMaterial Compatibility
Nucleophilic (Deoxofluorination) DAST, Deoxo-Fluor®, XtalFluorExplosion / HF Release. Violent reaction with water; thermal runaway.Unstable. DAST decomposes >90°C. Store < -20°C.Glass OK (if dry). Teflon/HDPE preferred for storage.
HF Complexes Olah's Reagent (Pyridine-HF), Et3N-3HFCorrosive / Systemic Toxicity. Releases HF; penetrates skin; decalcifies bone.Stable liquid.[1] Fumes in air.[2][3][4][5]NO GLASS. Must use HDPE, PP, or Teflon.
Electrophilic Selectfluor®, NFSIOxidizer. generally stable solids but can react with reducers.Stable. Decomposes >100°C (Selectfluor).Glass OK. Standard organic handling.
Perfluorinated PFAS, Trifluoroacetic Acid (TFA)Environmental / Corrosive. Bioaccumulation (PFAS).Very Stable. "Forever chemicals."Glass OK (TFA).

Part 2: The Critical Hazard – Hydrofluoric Acid (HF) Generation

The unifying danger in fluorination chemistry is the generation of Hydrofluoric Acid (HF). Unlike other mineral acids (HCl, H2SO4), HF is a calcium scavenger .[5]

Mechanism of Toxicity:

  • Penetration: Non-ionized HF is lipid-soluble and penetrates the epidermis without immediate pain (the "insidious burn").[5]

  • Sequestration: Once deep in the tissue, it dissociates. The Fluoride ion (

    
    ) binds avidly to Calcium (
    
    
    
    ) and Magnesium (
    
    
    ).
  • Systemic Failure: This precipitates insoluble

    
    , causing localized tissue necrosis (bone erosion) and systemic hypocalcemia, leading to fatal cardiac arrhythmias.
    

Critical Rule: Standard acid neutralization (bicarbonate) is ineffective for HF burns because it does not scavenge the fluoride ion. You must use Calcium Gluconate .[1][4]

Part 3: Protocol A – Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Context: DAST (Diethylaminosulfur trifluoride) is the standard for converting alcohols to alkyl fluorides. It is notoriously thermally unstable.

Safety Thresholds:

  • DAST Decomposition Onset: ~90°C (Violent/Explosive).

  • Operational Limit: Never heat DAST reactions above 50°C .

  • Quenching: The hydrolysis of DAST releases 2 moles of HF per mole of reagent.

Step-by-Step Workflow:

  • Pre-Reaction Prep:

    • Glassware must be flame-dried under

      
       or 
      
      
      
      . Moisture triggers immediate HF release.
    • Solvent: Anhydrous DCM or THF.

    • Cooling: Cool reaction vessel to -78°C or -40°C before adding DAST.

  • Addition:

    • Add DAST dropwise via syringe. Do not use glass pipettes for transfer if moisture is present (etching risk).

    • Allow to warm to Room Temperature (RT) only if necessary.

  • The Quench (High Risk Step):

    • NEVER pour the reaction mixture into water.

    • Dilute the reaction mixture with excess DCM.

    • Pour the reaction mixture slowly into a saturated Sodium Bicarbonate (

      
      ) solution at 0°C.
      
    • Note: Massive

      
       evolution will occur. Ensure ample headspace.[6][7][8]
      

Visual Workflow (DOT):

DAST_Protocol Start Start: Dry Glassware (Inert Atmosphere) Cool Cool to -78°C Start->Cool Add Add DAST Dropwise Cool->Add React Reaction (Max Temp < 50°C) Add->React Dilute Dilute with DCM React->Dilute Quench CRITICAL: Pour into Sat. NaHCO3 (0°C) Dilute->Quench Do NOT add water to Rxn Waste Segregated Waste Quench->Waste

Figure 1: Safe workflow for DAST-mediated deoxofluorination, highlighting the critical quenching step.

Part 4: Protocol B – Handling HF-Complexes (Olah's Reagent)

Context: Olah's reagent (70% HF in Pyridine) is a liquid source of HF used for opening epoxides or fluorinating alkenes.

Material Compatibility Rule:

  • FORBIDDEN: Borosilicate Glass (Pyrex/Duran). HF reacts with

    
     to form 
    
    
    
    gas, dissolving the vessel bottom.
  • REQUIRED: Polypropylene (PP), HDPE, or Teflon (PFA/FEP).

Handling Protocol:

  • PPE: Standard nitrile gloves are insufficient.[8] Use double-gloving : Inner nitrile + Outer Neoprene or heavy-duty Butyl rubber. Wear a face shield.[3][5][7][9]

  • Vessel: Use a Teflon or HDPE bottle/flask.

  • Stirring: Use a Teflon-coated stir bar.[7][10]

  • Dispensing: Weigh the reagent in a plastic syringe. Do not use glass needles.

  • Spill Control: Keep a pile of Calcium Carbonate (

    
    ) or specialized HF spill pillows in the hood.
    

Part 5: Emergency Response System (Calcium Gluconate)

Every lab using fluorinating agents must have a dedicated "HF Kit" containing 2.5% Calcium Gluconate Gel .[11]

Immediate Action Protocol:

  • Skin Contact:

    • Wash: Immediately flush with water for 5 minutes.[11][12] (Do not flush for 15+ mins like other acids; speed to gel application is vital).

    • Apply: Massage Calcium Gluconate gel into the site.[1][3][4][11][12] Do not stop.

    • Gloves: The person applying the gel must wear gloves to prevent secondary burns.[1]

  • Eye Contact:

    • Flush with water or saline for 15 minutes. Do NOT apply gel to eyes.

  • Medical:

    • Escort to ER immediately.[4] Bring the SDS and the Gel.

Emergency Decision Logic (DOT):

HF_Emergency Exposure Suspected HF/Fluoride Exposure Eyes Eye Exposure? Exposure->Eyes Wash Flush with Water (5 Minutes Only) Gel Apply Ca-Gluconate Gel (Massage Continuously) Wash->Gel ER Transport to ER (Take SDS + Gel) Gel->ER Eyes->Wash Skin EyeWash Flush 15 mins (No Gel in Eyes) Eyes->EyeWash Eyes EyeWash->ER

Figure 2: Triage and response logic for Hydrofluoric Acid or Fluoride Reagent exposure.

Part 6: Waste Management (PFAS & Fluorinated Organics)

Disposal of fluorinated compounds is strictly regulated due to the persistence of Per- and Polyfluoroalkyl Substances (PFAS).

  • Segregation:

    • Do not mix fluorinated waste with standard "Halogenated Waste" if your facility has a specific PFAS stream.

    • Label clearly: "Contains Fluorinated Organics."

  • Incineration Requirements:

    • Standard incineration (800°C) is often insufficient to break the C-F bond, leading to the release of Products of Incomplete Destruction (PIDs).

    • Waste must be sent to facilities capable of High-Temperature Incineration (>1100°C) with rapid quenching to prevent reformation of toxic fluorocarbons [1].

  • Lab Scale Neutralization:

    • For small amounts of DAST/HF waste: Quench into basic calcium solution (Lime water) to precipitate Calcium Fluoride (

      
      ) sludge. The solid sludge is hazardous chemical waste; the supernatant may be pH adjusted (check local regulations).
      

References

  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.Link

  • Organic Syntheses. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability. Org.[7] Synth. 2010, 87, 126-152. Link

  • Honeywell. (2020). Recommended Medical Treatment for Hydrofluoric Acid Exposure.[1][5][7][11][12]Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Diethylaminosulfur trifluoride (DAST).Link

  • American Chemical Society (ACS). (2018). Chemical Health and Safety: Hydrofluoric Acid.[4][5][11]Link

Sources

Mastering the Preparation of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a valuable chiral building block in modern drug discovery and medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom make it an attractive scaffold for the synthesis of novel therapeutics, particularly in the development of enzyme inhibitors.[1][2] Proper preparation of stock solutions is a critical first step in any experiment to ensure reproducibility and accuracy. This guide provides a detailed protocol and expert insights into the preparation, storage, and handling of stock solutions of this compound.

Core Principles and Physicochemical Properties

Understanding the fundamental properties of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is paramount for its effective use. As a hydrochloride salt of a secondary amine, its solubility and stability are significantly influenced by pH.

PropertyValueSource
Molecular Formula C₄H₉ClFNO[3]
Molecular Weight 141.57 g/mol [3]
Appearance White to off-white solid[1]
Solubility (Water) 87.5 mg/mL (618.07 mM)[3]
Storage (Solid) Inert atmosphere, 2-8°C[4]
Storage (Solution) -20°C (1 year) or -80°C (2 years)[5]

The high solubility in water is a key advantage for the preparation of aqueous stock solutions. However, the potential for instability of the carbon-fluorine bond in related fluorinated pyrrolidines in neutral to basic aqueous solutions necessitates careful consideration of the solvent and pH.[4]

Strategic Importance in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] Specifically, fluorinated pyrrolidinols are utilized as key intermediates in the synthesis of potent inhibitors for enzymes such as Beta-secretase 1 (BACE1), a primary target in Alzheimer's disease research.[1]

Safety and Handling Precautions

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is classified as a hazardous substance. Adherence to safety protocols is mandatory.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Protocol for the Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a 100 mM aqueous stock solution. The principles can be adapted for other desired concentrations.

Materials and Equipment
  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Ultrasonic bath

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Procedure
  • Calculation: Determine the mass of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride required. For example, to prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.01 L x 141.57 g/mol = 0.01416 g = 14.16 mg

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add approximately 70-80% of the final volume of high-purity water.

    • Mix thoroughly by vortexing.

    • To aid dissolution, place the flask in an ultrasonic bath for 5-10 minutes.[3] The hydrochloride salt structure enhances aqueous solubility.[6]

  • Volume Adjustment: Once the solid is completely dissolved, add high-purity water to the final volume mark on the volumetric flask.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

  • Sterilization (Optional but Recommended for Biological Applications):

    • For use in cell-based assays or other sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.[5]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

Workflow Diagram

G cluster_prep Preparation cluster_post_prep Post-Preparation calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Water weigh->dissolve adjust 4. Adjust to Final Volume dissolve->adjust mix 5. Final Mix adjust->mix sterilize 6. Sterile Filter (Optional) mix->sterilize aliquot 7. Aliquot sterilize->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Workflow for Aqueous Stock Solution Preparation.

Considerations for Organic Solvents

While highly soluble in water, for certain applications, stock solutions in organic solvents like DMSO or ethanol may be required.

  • DMSO: (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is also soluble in DMSO. Follow a similar protocol as for the aqueous solution. Note that DMSO solutions should be stored in desiccated conditions to prevent water absorption.

  • Ethanol: Solubility in ethanol is generally lower than in water or DMSO. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Stability and Incompatibility: A Senior Scientist's Perspective

The stability of fluorinated compounds in solution can be a concern. While the hydrochloride salt form provides an acidic environment that generally protects the amine, the potential for intramolecular cyclization and subsequent fluoride displacement in neutral or basic conditions should not be overlooked.[4]

  • pH: It is strongly recommended to maintain the stock solution in an acidic to neutral pH range. Avoid preparing stock solutions in basic buffers (pH > 7.5) as this could lead to the deprotonation of the pyrrolidine nitrogen, potentially facilitating a nucleophilic attack on the carbon bearing the fluorine atom.

  • Working Solutions: When preparing working solutions in biological media (which are typically buffered around pH 7.4), it is advisable to prepare them fresh from the frozen stock solution immediately before use. Do not store the compound in buffered media for extended periods.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. As an amine hydrochloride, it will react with bases to form the free amine.

Logical Flow of Stability Considerations

G start Stock Solution (Acidic pH) neutral_pH Dilution into Neutral Buffer (e.g., PBS, pH 7.4) start->neutral_pH For Experiment basic_pH Exposure to Basic Conditions (pH > 7.5) start->basic_pH AVOID deprotonation Amine Deprotonation neutral_pH->deprotonation Potential for basic_pH->deprotonation attack Potential Intramolecular Nucleophilic Attack deprotonation->attack degradation Fluoride Displacement & Compound Degradation attack->degradation recommendation Recommendation: Prepare fresh working solutions and use immediately. degradation->recommendation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this stereospecific synthesis.

Introduction

(3S,4S)-4-fluoropyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1] However, the synthesis of this specific diastereomer presents notable challenges, particularly in controlling stereochemistry during the critical fluorination step and in the purification of the final hydrophilic product. This guide provides practical, field-tested insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride?

A common and effective strategy begins with a readily available chiral starting material, such as (2S,4R)-4-hydroxyproline. The synthesis generally involves N-protection, reduction of the carboxylic acid, formation of a cyclic intermediate like an epoxide or cyclic sulfate, followed by a regioselective and stereospecific fluoride ring-opening. The final steps are deprotection and salt formation with HCl. This multi-step process is necessary to ensure precise control over the stereocenters.[2][3]

Q2: Why is the fluorination step so challenging?

The fluorination of alcohols is often complicated by competing side reactions.[4] The primary challenge is achieving a clean inversion of stereochemistry (an Sₙ2 reaction) at the carbon bearing the hydroxyl group, without side reactions like elimination to form an alkene, or loss of stereochemical integrity via an Sₙ1 mechanism. The choice of fluorinating agent and reaction conditions is critical to favor the desired pathway.

Q3: What analytical techniques are essential for characterizing the final product?

A comprehensive analytical approach is required:

  • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial. ¹⁹F NMR confirms the presence of the C-F bond and can help identify fluorinated impurities. 1D and 2D NMR experiments establish the structure and relative stereochemistry.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base and its fragments.

  • Chiral HPLC: Essential for determining the enantiomeric and diastereomeric purity of the final compound.[6][7]

  • Elemental Analysis: To confirm the elemental composition of the final hydrochloride salt.

Q4: Is the hydrochloride salt form necessary?

The hydrochloride salt is generally preferred because it imparts greater stability and crystallinity to the final product, making it easier to handle, weigh, and store compared to the free base, which is often a hygroscopic oil or low-melting solid.[8]

Core Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield During the Fluorination Step

Observed Problem: After performing the fluorination reaction (e.g., converting an alcohol precursor with a reagent like DAST or Deoxofluor), TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture of products.

Potential Causes & Solutions
  • Inactive Fluorinating Reagent:

    • Causality: Reagents like DAST (diethylaminosulfur trifluoride) are highly sensitive to moisture and can hydrolyze upon storage, rendering them inactive.

    • Diagnostic & Solution: Use a freshly opened bottle of the reagent or one that has been stored rigorously under inert gas in a desiccator. If possible, test the reagent on a simple, reliable substrate (e.g., benzyl alcohol) to confirm its activity.

  • Presence of Moisture:

    • Causality: Trace amounts of water will rapidly quench the fluorinating agent.

    • Diagnostic & Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Sub-optimal Reaction Temperature:

    • Causality: Fluorination reactions often have a narrow optimal temperature window. Temperatures that are too low may result in an impractically slow reaction rate, while temperatures that are too high can promote decomposition of the reagent and the formation of elimination byproducts.[4]

    • Diagnostic & Solution: Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to the temperature specified in the literature protocol. Monitor the reaction by TLC or LC-MS at various time points and temperatures to identify the optimal conditions.

Troubleshooting Workflow: Low Fluorination Yield

Caption: Desired Sₙ2 pathway vs. competing Sₙ1 and E2 side reactions.

Issue 3: Difficulty in Product Purification and Isolation

Observed Problem: The crude product is an oil that is difficult to purify by column chromatography, and attempts to crystallize the hydrochloride salt fail.

Potential Causes & Solutions
  • High Polarity of the Product:

    • Causality: The free base, (3S,4S)-4-fluoropyrrolidin-3-ol, is a small, polar molecule containing both a hydroxyl group and a secondary amine, making it highly water-soluble and prone to streaking on silica gel.

    • Diagnostic & Solution: If chromatography is necessary, consider using a more polar stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column. A common mobile phase for silica gel is a steep gradient of Dichloromethane/Methanol with a small amount of ammonium hydroxide (e.g., 0.5-1%) to prevent streaking. However, it is often preferable to purify the N-protected intermediate before deprotection, as it will be less polar.

  • Impure Product Preventing Crystallization:

    • Causality: Even small amounts of impurities can inhibit crystallization. The presence of diastereomers or residual solvents can significantly disrupt the crystal lattice.

    • Diagnostic & Solution: First, ensure the free base is as pure as possible before attempting salt formation. Use ¹H NMR to check for residual solvents. If impurities are present, attempt purification of the protected intermediate. For salt formation, dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a stoichiometric amount (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) dropwise at 0 °C. If a precipitate does not form, try adding an anti-solvent (e.g., heptane) or storing the solution at low temperature (-20 °C) for an extended period.

  • Incorrect Stoichiometry of HCl:

    • Causality: An excess of HCl can lead to the formation of an oily or hygroscopic dihydrochloride salt, while too little will result in incomplete salt formation.

    • Diagnostic & Solution: Use a carefully titrated solution of HCl in an anhydrous solvent. Add exactly 1.0 equivalent. Monitor the pH of the solution if possible.

Key Experimental Protocol: Hydrochloride Salt Formation

This protocol assumes you have the purified free base of (3S,4S)-4-fluoropyrrolidin-3-ol.

  • Preparation: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous isopropanol (IPA) or ethanol (EtOH) in a clean, dry flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acidification: While stirring, add a solution of 2.0 M HCl in diethyl ether (1.0 eq) dropwise. A white precipitate should begin to form.

  • Precipitation: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to stand at -20 °C for at least 4 hours (or overnight) to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or another non-polar anti-solvent to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum for several hours to remove all residual solvents.

  • Characterization: Confirm the identity and purity of the final salt using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.

Summary of Analytical Data
TestSpecificationPurpose
Appearance White to off-white solidGross product quality check
¹H NMR Spectrum conforms to structureConfirms chemical structure and identifies organic impurities
¹⁹F NMR Single peak at expected chemical shiftConfirms presence of C-F bond
Chiral HPLC Diastereomeric Excess (d.e.) > 98%Confirms stereochemical purity [6]
Purity (HPLC) > 98% (by area)Quantifies overall purity [9]
MS (ESI+) [M+H]⁺ matches calculated massConfirms molecular weight

General Synthetic Pathway Overview

Synthesis_Pathway A (2S,4R)-4-Hydroxyproline (Starting Material) B N-Protection (e.g., Boc₂O) A->B C Carboxylic Acid Reduction (e.g., LiBH₄) B->C D Diol Protection & Activation of C4-OH C->D E Fluoride Displacement (Sₙ2 Reaction) D->E F Deprotection (Acidic Conditions) E->F G HCl Salt Formation F->G H Final Product: (3S,4S)-4-fluoropyrrolidin- 3-ol hydrochloride G->H

Caption: A plausible synthetic route to the target compound.

References

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

  • CN110724145A - A kind of synthetic method of pharmaceutical intermediate 4-chloropyrrolopyrimidine. Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]

  • β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). Chromatographia. Available at: [Link]

  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. (2018). RSC Publishing. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). Molecules. Available at: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). Molecules. Available at: [Link]

  • CN115368283A - Preparation method of cis-3-fluoro-4-hydroxypyrrolidine with chiral structure or achiral structure and derivatives thereof. Google Patents.
  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). National Institutes of Health. Available at: [Link]

  • US12077545B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. Google Patents.
  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. CORE. Available at: [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2011). Organic Letters. Available at: [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules. Available at: [Link]

  • Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Purification of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the purification of this valuable chiral building block. This document will address common challenges and provide practical, field-proven solutions to help you achieve the desired purity and yield in your experiments.

I. Understanding the Challenges in Purifying (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is often complicated by the presence of closely related stereoisomers and other reaction byproducts. The primary challenges in isolating the desired (3S,4S) isomer in high purity include:

  • Diastereomeric Impurities: The synthesis of 4-fluoropyrrolidin-3-ol often proceeds through intermediates that can lead to the formation of other diastereomers, such as the (3R,4S) cis-isomer and the (3S,4R) and (3R,4S) trans-isomers. These stereoisomers can have very similar physical properties, making their separation challenging.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the crude product mixture.

  • Side-Reaction Products: Depending on the synthetic route, various side-reactions can occur, leading to a range of impurities that need to be removed.

This guide provides a systematic approach to tackling these purification challenges, focusing on practical and scalable methods.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your purification process.

Frequently Asked Questions (FAQs):

Q1: My final product shows the presence of diastereomers by NMR/LC-MS. How can I remove them?

A1: The presence of diastereomers is a common issue. The most effective methods for their removal are fractional crystallization and column chromatography.

  • Fractional Crystallization: This is often the most efficient and scalable method for separating diastereomeric salts. Since you are working with the hydrochloride salt, you can perform a solvent screening to find a suitable recrystallization solvent or solvent system. The principle is that the different diastereomeric salts will have slightly different solubilities, allowing for the selective crystallization of the desired isomer. A detailed protocol for solvent screening is provided in Section III.

  • Column Chromatography: For smaller scales or when crystallization is not effective, column chromatography is a powerful tool. Due to the polar nature of the amino alcohol, silica gel chromatography is often employed. A gradient elution is typically necessary to achieve good separation. A detailed protocol is provided in Section IV.

Q2: I am having trouble getting my hydrochloride salt to crystallize. What can I do?

A2: Several factors can inhibit crystallization. Here are some troubleshooting steps:

  • Solvent Choice: The choice of solvent is critical. You may need to screen a variety of solvents and solvent mixtures. A good starting point is to look for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slowly cooling a hot, saturated solution or by slowly evaporating the solvent.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.

  • Anti-Solvent Addition: Adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound can induce precipitation. This should be done slowly to encourage the formation of crystals rather than an amorphous solid.

Q3: My column chromatography separation is not giving good resolution between the diastereomers. What can I try?

A3: Optimizing your column chromatography method can significantly improve separation:

  • Solvent System: The polarity of your eluent is crucial. For polar amino alcohols, a common mobile phase is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). A shallow gradient of the polar solvent is often effective. Adding a small amount of a basic modifier, such as triethylamine or ammonia, can improve peak shape and resolution by preventing the amine from interacting strongly with the acidic silica gel.

  • Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica (C18) could provide different selectivity. For separating fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced resolution.[1]

  • Chiral Chromatography: For analytical and small-scale preparative separations, chiral HPLC is the gold standard for separating enantiomers and can also be effective for diastereomers.[2][3][4][5]

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of your final product can be confirmed using several analytical techniques:

  • Chiral HPLC: Comparison of the retention time of your product with that of a known standard on a chiral column is a reliable method.

  • NMR Spectroscopy: While the 1D NMR of diastereomers can be very similar, specialized 2D NMR techniques like NOESY can sometimes be used to determine the relative stereochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

III. Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful and scalable technique for purifying crystalline compounds. The success of this method relies heavily on the choice of the solvent system.

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place a small amount (10-20 mg) of the crude (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents are those in which the compound has low solubility at room temperature. Common solvents to screen include isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. A good recrystallization solvent will dissolve the compound when hot.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Evaluation: The ideal solvent will result in the formation of well-defined crystals upon cooling, leaving the impurities dissolved in the mother liquor.

Table 1: Example Solvent Screening Results
Solvent SystemSolubility at 25°CSolubility at 70°CCrystal Formation upon Cooling
IsopropanolLowHighGood, well-formed needles
Ethanol/Water (9:1)ModerateHighGood, prismatic crystals
AcetonitrileLowModeratePoor, oily precipitate
Ethyl AcetateVery LowLowNo dissolution
Protocol 2: Bulk Recrystallization
  • Dissolution: In a flask, dissolve the crude (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride in the minimum amount of the chosen hot solvent system identified from the screening.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IV. Experimental Protocol: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Start with a less polar mobile phase (e.g., 100% dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve the peak shape of amines.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Purification Workflow

Caption: General purification workflow for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

V. Logical Relationships in Purification Strategy

The choice between recrystallization and column chromatography often depends on the scale of the purification and the nature of the impurities.

PurificationStrategy cluster_assessment Initial Assessment cluster_decision Method Selection cluster_methods Purification Methods CrudeAnalysis Analyze Crude Mixture (NMR, LC-MS) ImpurityID Identify Impurities (Diastereomers, Starting Materials) CrudeAnalysis->ImpurityID Scale Scale of Reaction ImpurityID->Scale Recrystallization Recrystallization (High Throughput, Scalable) Scale->Recrystallization Large Scale Chromatography Column Chromatography (High Resolution, Lower Throughput) Scale->Chromatography Small Scale PurityReq Required Purity PurityReq->Recrystallization Moderate to High PurityReq->Chromatography High to Very High

Sources

Stability of (3S,4S)-4-fluoropyrrolidin-3-ol HCl in aqueous and organic solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous/Organic Solutions
Executive Summary

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a bifunctional chiral building block containing a secondary amine, a secondary alcohol, and a fluorine atom. While the C–F bond is generally robust, the vicinal relationship between the hydroxyl and fluorine groups introduces specific stability risks—particularly elimination reactions under basic conditions—and the hydrochloride salt form dictates strict solubility parameters.

This guide provides the operational boundaries to prevent degradation, racemization, and handling errors.

Module 1: Chemical Behavior & Solubility Profile
1.1 The Solubility Matrix

The hydrochloride salt (HCl) and the Free Base behave with opposing polarities. Users often face "disappearing product" issues during extraction because they fail to account for the high water solubility of the free base.

Solvent SystemHCl Salt FormFree Base FormOperational Note
Water High Solubility (>100 mg/mL)High Solubility The free base is not lipophilic enough to easily extract into pure non-polar solvents.
Methanol / Ethanol High SolubilityHigh SolubilityIdeal for stock solutions.
DMSO / DMF High SolubilityHigh SolubilityGood for reaction media.
DCM / Chloroform Insoluble Moderate SolubilityCritical: Extraction of the free base into DCM requires "salting out" the aqueous layer or using 10% MeOH/CHCl₃.
Ether / Hexane InsolubleInsolubleUse these to precipitate the HCl salt from alcohols.
1.2 Hygroscopicity Warning

The HCl salt is hygroscopic .

  • Risk: Weighing errors. If the solid absorbs 5-10% water weight from the air, stoichiometric calculations for coupling reactions will be off, leading to unreacted reagents and lower yields.

  • Mitigation: Store under inert gas. Allow the vial to warm to room temperature before opening to prevent condensation.

Module 2: Stability & Degradation Pathways

The stability of this molecule is governed by pH and Temperature. The vicinal fluorohydrin motif (


) is stable in acid but vulnerable in base.
2.1 The pH Stability Map

StabilityMap Salt (3S,4S)-Salt (HCl) [pH < 7] FreeBase Free Base (Amine) [pH 8-10] Salt->FreeBase Neutralization (NaHCO3/NaOH) FreeBase->Salt Re-acidification (HCl in Dioxane) Unstable Degradation Zone [pH > 12 + Heat] FreeBase->Unstable Forcing Conditions (>60°C, Strong Base) Elimination Vinyl/Enamine Species (HF Elimination) Unstable->Elimination Epoxide Epoxide Formation (Rare due to C-F bond strength) Unstable->Epoxide

Figure 1: Stability transitions based on pH environment. The molecule is most stable in its protonated (salt) form.

2.2 Mechanistic Risks
  • HF Elimination (E1cb/E2): Under strong basic conditions (e.g., NaH, KOtBu) and heat, the proton alpha to the carbonyl or amine can be removed, leading to the elimination of HF. This destroys the chiral centers and forms a planar alkene.

  • Epimerization: The C3 and C4 chiral centers are distinct. While the C-F bond is strong, harsh conditions can cause inversion at the carbon bearing the amine or hydroxyl, leading to diastereomeric impurities (e.g., 3R,4S).

Module 3: Validated Protocols
Protocol A: Preparation of Free Base (Desalting)

Use this when the HCl salt interferes with a reaction (e.g., certain Pd-catalyzed couplings).

  • Dissolve: Dissolve 1.0 eq of (3S,4S)-4-fluoropyrrolidin-3-ol HCl in minimal water (approx. 5 mL/g).

  • Basify: Cool to 0°C. Add saturated aqueous NaHCO₃ or K₂CO₃ until pH ~9-10. Avoid NaOH to prevent degradation risk.

  • Extract (The Trick):

    • Do NOT use pure DCM; the partition coefficient is poor.

    • Use: 9:1 Chloroform/Isopropanol (IPA) or n-Butanol.

    • Perform 4-5 extractions. The amine is very polar.

    • Alternative: Saturate the aqueous layer with NaCl ("salting out") to force the amine into the organic layer (DCM or EtOAc).

  • Dry & Concentrate: Dry over Na₂SO₄ (anhydrous), filter, and concentrate immediately at <40°C. Do not store the free base oil for long periods; use immediately.

Protocol B: Purity Verification (HPLC)

How to check if your stock solution has degraded.

  • Column: C18 Reverse Phase (Polar-embedded columns preferred for amines).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) - Keeps amine protonated/stable.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 100% B. (The compound is polar and will elute early; retention time ~1-3 min).

  • Detection: ELSD or CAD (Charged Aerosol Detection) is preferred as the molecule has weak UV absorbance (no chromophore). If using UV, monitor at 205-210 nm (end absorption).

Module 4: Troubleshooting & FAQs

Q1: My NMR in D₂O shows extra peaks or shifting multiplets. Is it degrading?

  • Diagnosis: Likely not degradation.[1]

  • Explanation: In D₂O, the OH and NH protons exchange with deuterium and disappear. The chemical shifts of the ring protons (H3, H4) are highly sensitive to pH. If your D₂O is slightly acidic vs. basic, the chemical shifts of the protons alpha to the nitrogen will move significantly (up to 0.5 ppm).

  • Fix: Standardize pH by adding a drop of DCl or NaOD to the NMR tube to lock the species as either fully protonated or fully free-based for consistent comparison.

Q2: Can I heat this compound in a reaction?

  • Answer: Yes, but conditional.

  • Acidic/Neutral: Stable up to 100°C (e.g., reductive amination conditions).

  • Basic: Avoid T > 60°C if strong bases are present. If alkylating the nitrogen using a base (e.g., K₂CO₃ in DMF), keep temperatures moderate (40-60°C) to prevent HF elimination.

Q3: The solid has turned into a sticky gum. Can I use it?

  • Cause: Hygroscopicity. The salt has absorbed atmospheric water.

  • Fix: Dissolve the gum in Methanol and re-precipitate by adding cold Diethyl Ether or MTBE. Filter the white solid and dry under high vacuum with P₂O₅.

Q4: Why is the yield low in peptide coupling (Amide bond formation)?

  • Cause: The HCl salt consumes one equivalent of the coupling base (e.g., DIEA/TEA).

  • Fix: Ensure you add at least 3 equivalents of tertiary base (DIEA) to the reaction:

    • 1 eq to neutralize the HCl salt.

    • 1 eq to deprotonate the carboxylic acid partner.

    • 1 eq to maintain basicity for the kinetics.

References
  • Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride Product Specification. (General stability data for fluoropyrrolidine salts). Link

  • Stavber, S., & Zupan, M. (1994).[2] A New, Selective Method for Conversion of Alcohols to Vicinal Fluorohydrins.[2] Journal of the Chemical Society, Chemical Communications.[2] (Mechanistic insights on fluorohydrin stability). Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Authoritative source on C-F bond energy and elimination risks). Link

  • BenchChem. Pyrrolidine Hydrochloride Handling and Solubility Data. (General handling for pyrrolidine salts).[3] Link

Sources

Identifying and minimizing side reactions in 4-fluoropyrrolidin-3-ol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in 4-Fluoropyrrolidin-3-ol Derivatization Content Type: Technical Support Center Guide (Q&A/Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

From: Dr. Alex V., Senior Application Scientist Subject: Critical Control Points for 4-Fluoropyrrolidin-3-ol Functionalization

Introduction: The Deceptive Simplicity of the Scaffold

The 4-fluoropyrrolidin-3-ol scaffold is a privileged chiral building block in medicinal chemistry, frequently serving as a conformationally restricted mimic of proline or as a polarity-tuning element in DPP-4 inhibitors and antibiotics. However, its small size belies a complex reactivity profile driven by the vicinal relationship between the electronegative fluorine, the hydroxyl group, and the basic nitrogen .

This guide addresses the three "silent killers" of yield and purity in this system: HF elimination , Neighboring Group Participation (NGP) , and Epimerization .

Module 1: The Fluorine Effect – Preventing HF Elimination

Q: Why does my reaction mixture show significant charring or formation of volatile side products during hydroxyl activation?

Diagnosis: You are likely triggering HF elimination . Mechanism: The fluorine atom at C4 significantly increases the acidity of the proton at C3 (alpha to the hydroxyl). When you activate the hydroxyl group (e.g., Mesyl-Cl, Tosyl-Cl, or Mitsunobu conditions) in the presence of a base, the system becomes primed for an E2 or E1cb-like elimination. This generates 3-pyrrolines (or pyrroles if oxidation follows), which are often volatile and unstable.

The "Fluorine-Beta" Risk Factor:

  • Scenario A (OH Activation): If you convert the OH to a leaving group (LG), the proton at C4 (geminal to F) is not very acidic, but the trans-diaxial relationship (in certain conformers) between H-4 and the LG-3 can facilitate elimination.

  • Scenario B (Base Sensitivity): The electron-withdrawing effect of F makes the C3-H acidic. Strong bases can deprotonate here, leading to enolate-like intermediates that expel fluoride (E1cb).

Troubleshooting Protocol: Minimizing Elimination
ParameterRecommendationRationale
Base Selection Use organic amine bases (e.g., DIPEA, 2,6-lutidine) over inorganic alkoxides.Alkoxides (NaH, KOtBu) are too basic and will drive E2 elimination immediately.
Temperature Maintain < 0 °C during activation; warm to RT only if necessary.Elimination has a higher activation energy than substitution; low temp favors kinetics of substitution.
Leaving Group Use Triflate (Tf) or Nonaflate (Nf) at -78 °C.Faster reaction rates at lower temperatures minimize the window for side reactions compared to Ms/Ts.
Solvent DCM or Toluene (non-polar/apolar).Avoid polar aprotic solvents (DMF, DMSO) which enhance the basicity of nucleophiles/bases and promote E2.

Module 2: The Nitrogen Trap – Neighboring Group Participation (NGP)

Q: I am trying to mesylate N-Boc-4-fluoropyrrolidin-3-ol, but I am isolating a cyclic carbamate or observing loss of the Boc group. What is happening?

Diagnosis: You are observing intramolecular nucleophilic attack by the carbamate oxygen (NGP).

Mechanism: Even with a "non-nucleophilic" protecting group like Boc, the carbonyl oxygen is sufficiently nucleophilic to attack the activated C3-position from the backside. This cyclization forms a bicyclic oxazolidinone intermediate. Subsequent hydrolysis leads to the loss of the tert-butyl group and formation of a cyclic carbamate (oxazolidinone) fused to the pyrrolidine ring.

Visualizing the Pathway (DOT Diagram)

Reactivity_Pathways Start N-Boc-4-Fluoro-3-ol (Starting Material) Activated Activated Intermediate (O-Ms/O-Ts) Start->Activated MsCl, Et3N, 0°C Desired Desired Substitution Product Activated->Desired Nucleophile (Nu-) SN2 Inversion Elimination Side Product A: 3-Pyrroline (HF Loss) Activated->Elimination Base/Heat (E2/E1cb) Oxazolidinone Side Product B: Bicyclic Oxazolidinone (NGP) Activated->Oxazolidinone Intramolecular Boc Attack Note Critical Control Point: Keep Temp < 0°C Avoid Excess Base Activated->Note

Figure 1: Competing reaction pathways during the activation of N-Boc-4-fluoropyrrolidin-3-ol.

Solution: Protecting Group Strategy

If NGP is persistent, switch the N-protecting group to one with reduced nucleophilicity or different sterics:

  • Cbz (Benzyloxycarbonyl): Similar risk to Boc but sometimes less prone to hydrolysis of the intermediate.

  • Tos (Tosyl) or Ns (Nosyl): Highly Recommended. Sulfonamides are non-nucleophilic at the oxygen and will prevent oxazolidinone formation completely. They also withdraw electron density, reducing the basicity of the amine (though they might slightly increase the acidity of alpha-protons, increasing elimination risk—balance is key).

Module 3: Stereochemical Integrity

Q: My product has the wrong diastereomeric ratio (dr). Did the fluorine epimerize?

Diagnosis: Epimerization likely occurred at C3 (the alcohol center) , not C4 (the fluorine center), unless conditions were extremely harsh.

The "Gauche Effect" & Inversion: The conformation of 4-fluoropyrrolidines is governed by the gauche effect , where the C-F and C-N bonds prefer a gauche orientation.

  • Mitsunobu Reaction: This proceeds with inversion at C3. If you start with trans-3-hydroxy-4-fluoro, you get cis-3-substituted-4-fluoro.

  • Double Inversion: If you activate (Ms) and then displace, you get inversion. If you accidentally hydrolyze the oxazolidinone intermediate (from Module 2), you might get retention (double inversion: OH -> NGP -> Hydrolysis), leading to a confusing stereochemical outcome.

Checklist for Stereochemical Analysis
  • 19F NMR: The chemical shift and coupling constants (

    
    ) are diagnostic.
    
    • cis-3,4-disubstituted: Typically larger

      
       (approx 15-25 Hz depending on pucker).
      
    • trans-3,4-disubstituted: Typically smaller

      
      .
      
  • Reference Data: Compare 19F NMR shifts to literature values for known diastereomers (e.g., trans-4-fluoro-L-proline derivatives).

Module 4: Experimental Protocols

Protocol A: Safe Activation (Mesylation) without Elimination

Objective: Convert OH to OMs with <5% elimination.

  • Setup: Dry DCM (0.1 M concentration), N2 atmosphere.

  • Reagents: Starting material (1.0 equiv), 2,6-Lutidine (1.5 equiv - milder than Et3N).

  • Cooling: Cool to -10 °C (ice/acetone bath).

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 20 mins.

  • Reaction: Stir at -10 °C for 1-2 hours. Monitor by TLC/LCMS. Do not warm to RT unless conversion stalls.

  • Quench: Quench with cold saturated NaHCO3.

  • Workup: Keep organic extracts cold. Evaporate solvent at < 30 °C .

Protocol B: Optimized Mitsunobu (Minimizing Side Reactions)

Objective: Substitution with inversion.

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DEAD/PPh3.

    • Why? ADDP/PBu3 often works at lower temperatures and PBu3 is more nucleophilic, speeding up the betaine formation step.

  • Order of Addition:

    • Mix Alcohol + Nucleophile + PBu3 in Toluene/THF.

    • Cool to 0 °C.

    • Add ADDP last (solid or solution).

  • Troubleshooting: If no product forms, the nucleophile might be too basic (pKa > 11). Use a pronucleophile or switch to the mesylate displacement route (Protocol A).

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Detected Type Identify Issue Type Problem->Type Elimination Alkene/Charring (Elimination) Type->Elimination Mass -20 (HF) WrongStereo Wrong Diastereomer (Retention/Mix) Type->WrongStereo NMR Check Cyclization Cyclic Carbamate (Oxazolidinone) Type->Cyclization Mass -56 (tBu loss) Sol_Elim 1. Lower Temp (<0°C) 2. Use weaker base (Lutidine) 3. Switch solvent to Toluene Elimination->Sol_Elim Sol_Stereo 1. Check for NGP (Double Inversion) 2. Verify Mitsunobu Reagents 3. Check 19F NMR coupling WrongStereo->Sol_Stereo Sol_Cyc 1. Change PG (Boc -> Ts/Ns) 2. Avoid strong Lewis Acids Cyclization->Sol_Cyc

Figure 2: Decision tree for troubleshooting common derivatization failures.

References

  • Conformational Analysis of Fluorinated Pyrrolidines

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
    • Source: Beilstein J. Org. Chem.
    • Link:[Link]

  • Mitsunobu Reaction Mechanisms & Side Products

    • Title: Mitsunobu Reaction - Mechanism and Side Reactions.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Neighboring Group Participation in Amino Alcohols

    • Title: Neighboring Group Particip
    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Scale-Up of Fluoropyrrolidines

    • Title: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine.
    • Source: Organic Process Research & Development (via ResearchG
    • Link:[Link]

Optimization of reaction conditions for coupling (3S,4S)-4-fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Welcome to the technical support hub for (3S,4S)-4-fluoropyrrolidin-3-ol. This guide addresses the specific synthetic challenges posed by this bifunctional building block. Unlike unsubstituted pyrrolidines, the presence of the fluorine atom at C4 and the hydroxyl group at C3 creates a unique electronic and steric environment that demands optimized reaction conditions.[1]

The "Fluorine Effect" on Nucleophilicity

The critical factor in coupling this molecule is the strong electron-withdrawing inductive effect ($ -I $) of the fluorine atom.

  • Reduced Basicity: The fluorine atom pulls electron density through the

    
    -framework, lowering the 
    
    
    
    of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (
    
    
    ).
  • Impact: The secondary amine is less nucleophilic.[1] Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion.[1]

  • Stereochemical Integrity: The (3S,4S) configuration places the -F and -OH groups in a specific spatial arrangement that can influence hydrogen bonding and solubility.

Visualizing the Challenge

The following diagram illustrates the competing reactivity and the electronic deactivation pathways.[1]

ReactivityProfile cluster_outcomes Reaction Outcomes Molecule (3S,4S)-4-fluoropyrrolidin-3-ol Amine N1: Secondary Amine (Nucleophile) Molecule->Amine Alcohol C3-OH: Sec. Alcohol (Competitor) Molecule->Alcohol Fluorine C4-F: Inductive Withdraw (Deactivator) Molecule->Fluorine Amine->Alcohol Kinetic Selectivity (Amide > Ester) N_Acyl N-Acylation (Desired) Amine->N_Acyl Optimized Conditions O_Acyl O-Acylation (Impurity) Alcohol->O_Acyl Excess Base/Hot Electrophile Fluorine->Amine Reduces e- density (Lower pKa)

Figure 1: Reactivity map showing the inductive deactivation of the amine by fluorine and the competitive O-acylation pathway.

Troubleshooting Amide Couplings

Issue: Low yield or stalled reaction when coupling with carboxylic acids.

Diagnosis

Due to the lowered nucleophilicity described above, the amine struggles to attack the active ester intermediate generated by weaker coupling reagents (like EDC or simple carbodiimides).

Optimization Protocol: The "Power Coupling" Method

For this specific fluorinated scaffold, we recommend shifting to uronium/phosphonium-based reagents which generate more reactive intermediates.[1]

Recommended Reagents:

  • Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Secondary Choice: COMU (Morpholino-based uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization of the carboxylic acid partner.

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in dry DMF (concentration 0.1 M). DCM is often poor for the fluorinated pyrrolidine salt solubility.[1]

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv) at 0°C. Stir for 5–10 minutes.

  • Amine Addition: Add (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (1.1 equiv).

  • Base Adjustment (Critical): Add additional DIPEA (2.0–2.5 equiv).

    • Why? The first equivalent neutralizes the HCl salt.[1] The remaining base is required to keep the amine deprotonated and reactive.[1]

  • Monitoring: Allow to warm to RT. Monitor by LCMS.[1] If conversion <50% after 2 hours, do not add more HATU immediately. Add 0.5 equiv of HOAt to catalyze the active ester turnover.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalled Reaction (<30%) Amine remains protonated (Salt form).Check pH. Ensure >2.5 eq. DIPEA was used to neutralize the HCl salt.[1]
Impurity: M+42 or M+Acyl O-acylation (Ester formation).[1]Switch solvent to DCM/DMF (1:1) to lower polarity, or reduce temperature to -10°C during addition.[1]
Epimerization of Acid Over-activation of coupling partner.[1]Switch from HATU to T3P (Propylphosphonic anhydride) which is milder and low-epimerizing.[1]

Regioselectivity: Preventing O-Acylation

Issue: Formation of ester byproducts (O-acylation) alongside the desired amide.

The Mechanism

While amines are kinetically more nucleophilic than alcohols, the (3S,4S)-4-fluoropyrrolidin-3-ol has a "crippled" nitrogen due to the fluorine. If you use a highly reactive electrophile (like an acid chloride) or excess strong base, the alkoxide character of the hydroxyl group increases, leading to O-acylation.

Decision Guide: Electrophile Selection

DecisionTree Start Select Electrophile AcidCl Acid Chloride (R-COCl) Start->AcidCl High Reactivity Needed ActiveEst Active Ester (HATU/NHS) Start->ActiveEst High Selectivity Needed Cond1 Condition A: Temp: -78°C to 0°C Base: Stoichiometric (Pyridine) AcidCl->Cond1 Cond2 Condition B: Temp: 0°C to RT Base: DIPEA/NMM ActiveEst->Cond2 Risk1 Risk: O-Acylation if T rises Cond1->Risk1 Result2 Result: >95% N-Selectivity Cond2->Result2

Figure 2: Electrophile selection guide for maximizing N- vs O-selectivity.

Protocol: Chemoselective N-Acylation with Acid Chlorides

If you must use an acid chloride (e.g., for cost or availability):

  • Biphasic System (Schotten-Baumann):

    • Dissolve the fluoropyrrolidine HCl salt in THF/Water (1:1).[1]

    • Add

      
       (3.0 equiv).[1]
      
    • Cool to 0°C.[1][2]

    • Add the acid chloride dropwise.[1]

    • Mechanism:[1][3][4][5] The water suppresses the nucleophilicity of the hydroxyl group via solvation, while the amine reacts rapidly.[1] The mild inorganic base prevents alkoxide formation.[1]

Handling & Storage FAQs

Q: My (3S,4S)-4-fluoropyrrolidin-3-ol HCl salt turned into a sticky gum. Is it degraded? A: Likely not degraded, but it has absorbed moisture.[1] The HCl salt is extremely hygroscopic .[1]

  • Fix: Dry it under high vacuum over

    
     overnight.
    
  • Prevention:[1] Store in a desiccator at -20°C. Handle quickly in air or use a glovebox.[1]

Q: Can I use the free base instead of the HCl salt? A: We do not recommend storing the free base.[1] Secondary amines with adjacent fluorines and hydroxyls can undergo slow self-condensation or polymerization upon storage.[1] Generate the free base in situ using DIPEA or NMM during the reaction.[1]

Q: I see a double peak in NMR. Is it racemized? A: Not necessarily. Proline-like rings exhibit rotamerism (cis/trans isomerism around the amide bond) due to the restricted rotation of the tertiary amide formed after coupling.

  • Verification: Run Variable Temperature (VT) NMR at 80°C. If the peaks coalesce, it is rotamerism.[1] If they remain distinct, check for diastereomers (racemization).[1]

References

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Fluorine Effects on Basicity: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hydroxyl-Proline Analogs: Specific synthesis and handling of fluorinated hydroxyprolines (F-Hyp) and their coupling via HATU/HOAt. Vertex AI Search Result 1.6 (NIH/PubMed Central).[1] Link

  • Chemoselective Acylation: Principles of N- vs O-acylation in amino alcohols. Vertex AI Search Result 1.2 (PMC - NIH).[1] Link

Sources

Technical Support Center: Scale-up Synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable fluorinated building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively. The pyrrolidine ring is a crucial component in many natural products and pharmacologically significant compounds, making its derivatives highly sought after in drug discovery.[1][2] The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] However, the stereoselective synthesis of molecules like (3S,4S)-4-fluoropyrrolidin-3-ol presents considerable challenges, particularly during scale-up.[4][5]

This guide is structured into a series of frequently asked questions (FAQs) for a broad overview and a detailed troubleshooting section to address specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride?

The most prevalent and scalable strategies typically begin with a chiral precursor, such as a derivative of tartaric acid or 4-hydroxyproline, to establish the desired stereochemistry early on.[1][6] A common approach involves the nucleophilic substitution of a suitable leaving group at the C4 position with a fluoride source. This often entails a two-step process: activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by an S(_N)2 reaction with a fluoride salt.[4] The choice of starting material and the specific synthetic sequence are critical for ensuring high stereochemical fidelity.

Q2: What are the primary safety concerns when handling fluorinating agents on a large scale?

Safety is paramount when working with fluorinating agents, which are often toxic, corrosive, and highly reactive.[7][8]

  • Reagent-Specific Hazards : Agents like elemental fluorine (F(_2)) are extremely hazardous and require specialized equipment, such as continuous flow reactors, to be handled safely.[9][10] Even more manageable reagents like Selectfluor or Deoxo-Fluor® have specific handling requirements.

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton for some applications), safety goggles, and lab coats.[9][11] For highly hazardous agents, a full-body protective suit and a gas mask may be necessary.[9]

  • Engineering Controls : Conduct all operations in a well-ventilated fume hood. For larger scale reactions, a walk-in hood or a dedicated, controlled environment is recommended. Ensure that gas sensors and scrubbers are in place and regularly maintained.[9]

  • Quenching and Waste Disposal : Have a clear and tested plan for quenching unreacted fluorinating agents and for the disposal of fluorinated waste.

Q3: How does the choice of the nitrogen-protecting group influence the synthesis?

The N-protecting group plays a crucial role in the synthesis. The ideal protecting group should be stable under the reaction conditions of fluorination but easy to remove in the final step. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and straightforward removal under acidic conditions, which is compatible with the final hydrochloride salt formation. The bulkiness of the protecting group can also influence the stereochemical outcome of the fluorination step by directing the approach of the fluoride nucleophile.

Q4: What are the critical process parameters to monitor during the fluorination step?

The fluorination step is often the most challenging part of the synthesis. Key parameters to monitor and control include:

  • Temperature : Many fluorination reactions are highly exothermic. Strict temperature control is essential to prevent side reactions like elimination and to ensure stereoselectivity.

  • Moisture : The presence of water can deactivate both the fluorinating agent and the activated hydroxyl group, leading to low yields. Anhydrous conditions are critical.

  • Reaction Time : Monitor the reaction progress closely using techniques like HPLC, GC, or NMR to determine the optimal reaction time and avoid the formation of byproducts.[12][13]

  • Stoichiometry : Precise control of the stoichiometry of the substrate, activating agent, and fluoride source is necessary for high conversion and to minimize impurities.

Q5: What are the best practices for the final hydrochloride salt formation and purification?

The formation of the hydrochloride salt serves as a purification step and provides a stable, crystalline solid.[14]

  • Solvent Selection : The choice of solvent is critical for obtaining a crystalline product. Common solvents include isopropanol, ethanol, or mixtures with ethers like MTBE or diethyl ether.

  • HCl Source : Anhydrous HCl, either as a gas or a solution in a suitable organic solvent (e.g., 2-propanol or dioxane), is typically used.

  • pH Control : Careful control of the final pH is necessary to ensure complete salt formation without promoting side reactions.

  • Crystallization : The crystallization process can be optimized by controlling the cooling rate, agitation, and through the use of seed crystals to ensure consistent particle size and purity. Recrystallization from a suitable solvent system can further enhance purity.[4]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Problem Potential Causes Recommended Solutions & Explanations
Low Diastereoselectivity in Fluorination 1. Suboptimal fluorinating agent.2. Incorrect reaction temperature.3. Poor choice of solvent.4. Steric hindrance from the N-protecting group.1. Screen Fluorinating Agents : The choice of fluoride source is critical. Potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic polar solvent is a common choice for S(_N)2 reactions on sulfonate esters.[4] Other sources like tetrabutylammonium fluoride (TBAF) can be more reactive but may lead to more elimination byproducts.2. Optimize Temperature : Lowering the reaction temperature can often improve diastereoselectivity by favoring the desired kinetic product.3. Solvent Effects : Use aprotic polar solvents like DMF, DMSO, or acetonitrile to ensure the solubility of the fluoride salt and promote the S(_N)2 mechanism.4. Protecting Group : While less common to change mid-synthesis, consider if a smaller protecting group could be used in future synthetic designs if steric hindrance is suspected.
Formation of Elimination Byproducts (e.g., Pyrrolines) 1. High reaction temperature.2. Strongly basic conditions.1. Strict Temperature Control : Maintain the lowest possible temperature that still allows for a reasonable reaction rate.2. Milder Fluoride Source : Use a less basic fluoride source. For example, spray-dried KF is generally less basic than anhydrous TBAF. The combination of KF and a phase-transfer catalyst often provides a good balance of reactivity and low basicity.
Incomplete Reaction or Slow Conversion 1. Presence of residual water.2. Poor solubility of the fluoride salt.3. Incomplete activation of the hydroxyl group.1. Ensure Anhydrous Conditions : Thoroughly dry all solvents and reagents. Consider using a Dean-Stark trap for azeotropic removal of water before the fluorination step.2. Improve Solubility : Use a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) to increase the solubility and reactivity of the fluoride salt.3. Confirm Activation : Ensure the complete conversion of the starting alcohol to its mesylate or tosylate derivative before proceeding with fluorination. This can be monitored by TLC or HPLC.
Difficulties in Purifying the Fluorinated Intermediate 1. Byproducts with similar polarity to the desired product.2. Product instability during purification.1. Chromatography : Column chromatography on silica gel is a common method for purification. A careful screening of solvent systems is necessary to achieve good separation.2. Crystallization : If the product is a solid, crystallization is often the most effective and scalable purification method. Screen various solvents and solvent mixtures to find suitable conditions.3. Derivatization : In some cases, derivatizing the crude product can facilitate purification, followed by removal of the derivatizing group.
Issues with Hydrochloride Salt Formation 1. Formation of an oil or amorphous solid.2. Incomplete precipitation.3. Low purity of the final salt.1. Optimize Solvent System : If an oil forms, try adding a non-polar co-solvent (e.g., MTBE, heptane) to induce crystallization. Seeding with a small amount of pure crystalline material can also be effective.2. Control Stoichiometry and Temperature : Ensure the addition of a slight excess of HCl to drive the salt formation to completion. Cooling the solution can improve the yield of the precipitated salt.3. Recrystallization : Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., n-butanol and water) to remove impurities.[4]
Poor Chiral Purity (Low Enantiomeric Excess) 1. Racemization during the reaction.2. Low enantiomeric purity of the starting material.1. Minimize Racemization : S(_N)2 reactions proceed with inversion of configuration. If elimination-addition pathways are competing, this can lead to racemization. Ensure conditions strongly favor the S(_N)2 mechanism (aprotic polar solvent, good leaving group).2. Verify Starting Material Purity : Always check the enantiomeric purity of the starting material using a validated chiral analytical method.3. Analytical Monitoring : Use chiral HPLC to monitor the enantiomeric purity at key stages of the synthesis.[15][16]

Experimental Protocols

Protocol 1: Mesylation and Fluorination of N-Boc-(3R,4R)-4-hydroxy-pyrrolidin-3-ol (Illustrative Example)

This protocol is a representative example. Specific conditions may need to be optimized.

Step 1: Mesylation

  • Dissolve N-Boc-(3R,4R)-4-hydroxy-pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Fluorination

  • Dissolve the crude mesylate from the previous step in anhydrous DMF.

  • Add spray-dried potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by HPLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture multiple times with water to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol in a suitable solvent such as 2-propanol or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in 2-propanol (1.5-2.0 eq) dropwise.

  • Stir the mixture at 0 °C to room temperature for 1-3 hours. The hydrochloride salt should precipitate.

  • Monitor the deprotection by TLC or HPLC.

  • Filter the solid precipitate and wash with a cold solvent (e.g., ethyl acetate or MTBE) to remove any non-polar impurities.

  • Dry the solid under vacuum to yield (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. For higher purity, recrystallization from a solvent system like n-butanol/water may be performed.[4]

Visualizations

General Synthetic Workflow

G A Chiral Starting Material (e.g., 4-Hydroxyproline derivative) B Nitrogen Protection (e.g., Boc Anhydride) A->B C Hydroxyl Group Activation (e.g., Mesyl Chloride) B->C D Nucleophilic Fluorination (e.g., KF, 18-crown-6) C->D E Purification of Protected Intermediate D->E F Boc Deprotection (e.g., HCl in IPA) E->F G Crystallization & Isolation F->G H (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride G->H

Caption: General workflow for the synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol HCl.

Troubleshooting Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Q1 Is reaction temperature optimized? Start->Q1 Sol1 Action: Lower temperature and re-evaluate. Q1->Sol1 No Q2 Is the fluoride source appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No End Diastereoselectivity Improved Sol1->End Sol2 Action: Screen alternative fluoride sources (e.g., KF/PTC, TASF, AgF). Q2->Sol2 No Q3 Is solvent aprotic polar? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Switch to anhydrous DMF, DMSO, or Acetonitrile. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low diastereoselectivity in the fluorination step.

References

  • Bold, C. P., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. Available from: [Link]

  • Boruń, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

  • Benoit, R., et al. (2011). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. Tetrahedron. Available from: [Link]

  • McCloud, T. G. (2010). High throughput extraction of plant, marine and fungal specimens for preservation of biologically active molecules. Nature Protocols. Available from: [Link]

  • Xu, F., et al. (2008). A General and Efficient Method for the Synthesis of Cyclic Amines from Amino Alcohols via a Chlorination/Cyclization Sequence. The Journal of Organic Chemistry. Available from: [Link]

  • Bruckmann, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available from: [Link]

  • Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition. Available from: [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available from: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Available from: [Link]

  • Verhoest, P. R., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]

  • Noël, T. (2017). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Request PDF. Available from: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available from: [Link]

  • Boruń, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available from: [Link]

  • Pattison, G. (2016). 'Green' and Sustainable Halogenation Processes. Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry. Available from: [Link]

  • Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Available from: [Link]

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry. Available from: [Link]

  • N/A. (N/A). Final Amino Alcohol HCl Salts. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • N/A. (N/A). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available from: [Link]

  • N/A. (2025). How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates?. Blog. Available from: [Link]

  • N/A. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Available from: [Link]

  • Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. Available from: [Link]

  • N/A. (N/A). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available from: [Link]

  • N/A. (N/A). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]

  • Sadowski, M., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available from: [Link]

  • N/A. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available from: [Link]

  • N/A. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC - NIH. Available from: [Link]

  • N/A. (N/A). Pyrrolidine. Wikipedia. Available from: [Link]

  • N/A. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available from: [Link]

  • N/A. (N/A). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. Google Patents.
  • N/A. (N/A). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ACS Publications. Available from: [Link]

  • N/A. (2017). Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-?-cyclodextrin as chiral selector. ResearchGate. Available from: [Link]

  • N/A. (N/A). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA. Available from: [Link]

  • N/A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. Available from: [Link]

  • Oliveira, R. G. (2017). Purification of organic hydrochloride salt?. ResearchGate. Available from: [Link]

  • N/A. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. N/A. Available from: [Link]

Sources

Drying hygroscopic (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride before use

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper drying and handling of the hygroscopic compound (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is drying (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride critical for my experiment?

A1: (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can have significant consequences for downstream applications. For instance, in moisture-sensitive reactions like those involving organometallic reagents or acylations, water can act as an unwanted nucleophile, leading to side reactions and reduced yields. Furthermore, accurate weighing of the compound for preparing solutions of a specific concentration is compromised if the material contains an unknown amount of water, leading to errors in stoichiometry.

Q2: How can I determine the moisture content of my (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride sample?

A2: The most accurate and widely accepted method for determining water content in a solid sample is Karl Fischer titration. This technique is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range. An alternative, though less precise, method is "loss on drying," where the sample is heated and the weight loss is attributed to water evaporation. However, this method can be misleading if the compound degrades at the chosen temperature or if other volatile impurities are present.

Q3: What are the primary methods for drying this compound?

A3: The most common and effective methods for drying (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride are vacuum drying and desiccation.

  • Vacuum Drying: This involves placing the compound in a vacuum oven at a controlled temperature. The reduced pressure lowers the boiling point of water, allowing it to be removed efficiently at a temperature that does not cause degradation of the compound.

  • Desiccation: This is a simpler method where the compound is placed in a sealed container (a desiccator) along with a drying agent (desiccant) like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. This method is suitable for removing surface moisture but may be less effective for removing water that is tightly bound within the crystal lattice.

Q4: Can I use heat to dry the compound?

A4: While gentle heating under vacuum is a standard procedure, excessive temperatures should be avoided. As with many highly functionalized organic molecules, there is a risk of thermal degradation. It is crucial to determine the melting point and decomposition temperature of the specific batch of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride before applying heat. A good starting point is to keep the drying temperature well below the compound's melting point.

Troubleshooting Guide

Issue 1: Inconsistent results in moisture-sensitive reactions.

  • Possible Cause: Inadequate drying of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

  • Solution: Implement a stringent drying protocol. Before use, dry the required amount of the compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or until a constant weight is achieved. For highly sensitive applications, verify the water content using Karl Fischer titration. Ensure the dried compound is handled in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.

Issue 2: The compound appears clumpy or sticky.

  • Possible Cause: The compound has absorbed a significant amount of atmospheric moisture.

  • Solution: This is a clear visual indicator of water absorption. The material should be subjected to a drying procedure before use. If the material is intended for a non-aqueous reaction, drying is mandatory. For aqueous applications, the water content should be determined to ensure accurate concentration calculations.

Issue 3: Karl Fischer titration shows high water content even after vacuum drying.

  • Possible Cause 1: The drying time was insufficient.

  • Solution 1: Extend the drying time. Some crystalline materials can trap water within their lattice, and its removal can be slow. Monitor the weight of a sample periodically during drying; the sample is considered dry when its weight no longer changes over a set period (e.g., 1-2 hours).

  • Possible Cause 2: The vacuum applied was not strong enough.

  • Solution 2: Ensure a high vacuum is being pulled on the oven. Check the vacuum pump for proper function and the oven seals for any leaks. A lower pressure will facilitate more efficient water removal.

  • Possible Cause 3: The compound was re-exposed to the atmosphere after drying.

  • Solution 3: Once dried, the compound must be handled under anhydrous conditions. This includes allowing the vacuum oven to cool completely before backfilling with an inert gas like nitrogen or argon. The compound should then be quickly transferred to a sealed container or directly into a glovebox for storage and handling.

Experimental Protocols

Protocol 1: Drying (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride using a Vacuum Oven

  • Place a thin layer of the compound in a clean, dry crystallizing dish or watch glass.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature well below the compound's melting point (a conservative range of 40-50 °C is recommended to start).

  • Apply a high vacuum to the oven.

  • Dry for 4-12 hours. For larger quantities or to ensure complete dryness, drying overnight is advisable.

  • To confirm dryness, the weight of the compound should be monitored until it becomes constant.

  • Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Gently backfill the oven with an inert gas such as nitrogen or argon.

  • Immediately transfer the dried compound to a sealed vial or container, preferably inside a glovebox or under a stream of inert gas.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol assumes the use of a coulometric Karl Fischer titrator.

  • Prepare the titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low background drift.

  • Accurately weigh a sample of the dried (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (typically 10-50 mg) using an analytical balance.

  • Quickly and carefully introduce the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and display the result, usually in micrograms of water or as a percentage.

  • Perform the measurement in triplicate to ensure accuracy and precision.

Data and Diagrams

Table 1: Recommended Drying Parameters

ParameterRecommended ValueNotes
Drying Method High Vacuum OvenMost effective method for removing bound water.
Temperature 40 - 50 °CA conservative range to prevent thermal degradation.
Pressure < 1 mmHgA high vacuum is crucial for efficient drying.
Duration 4 - 12 hoursOr until constant weight is achieved.
Post-Drying Handling Inert AtmosphereEssential to prevent moisture reabsorption.

Diagram 1: Decision Workflow for Drying

cluster_0 Start: Assess Compound cluster_1 Decision Point cluster_2 Drying Protocol cluster_3 Proceed with Experiment cluster_4 Alternative Path start Receive/Use (3S,4S)-4-fluoropyrrolidin-3-ol HCl decision Is the reaction moisture-sensitive? start->decision dry Dry under high vacuum (40-50 °C, >4h) decision->dry Yes use_directly Use directly in non-sensitive (e.g., aqueous) reactions. Account for water content in weighing. decision->use_directly No verify Verify moisture content (Karl Fischer Titration) dry->verify proceed Use in experiment under inert atmosphere verify->proceed cluster_0 Drying Complete cluster_1 Cooling & Inerting cluster_2 Transfer & Storage start Drying in Vacuum Oven is Complete cool Cool oven to RT under vacuum start->cool backfill Backfill with N2 or Ar cool->backfill transfer Rapidly transfer to pre-dried, sealed container backfill->transfer storage Store in desiccator or glovebox transfer->storage

Caption: Workflow for handling the compound after drying.

Technical Support Center: Managing Acidic Impurities in Fluorinated Aliphatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: FAH-IMP-001 Subject: Troubleshooting Acidic Contamination (HF, HCl, Carboxylic Acids)

Overview

Welcome to the technical support hub for fluorinated aliphatic hydrocarbons. If you are observing container etching, unexpected pH shifts, or catalyst poisoning in downstream coupling reactions, your fluorinated product is likely compromised by acidic impurities—most notably Hydrogen Fluoride (HF) .

HF is insidious.[1] Unlike HCl, it is weak in aqueous dissociation but highly reactive toward silicon-O bonds (glassware) and biological tissue. In fluorinated aliphatics, it often arises from:

  • Hydrolysis: Moisture attacking labile C-F bonds (e.g., allylic or benzylic positions).

  • Residual Reagents: Carryover from deoxofluorination agents (DAST, Deoxo-Fluor).

  • Elimination: Thermal degradation generating HF and alkenes.

This guide provides a self-validating workflow to Detect, Remove, and Prevent these impurities.

Part 1: Diagnostics (Is my sample compromised?)

Q: I used pH paper and it looks neutral, but my glassware is etching. Why? A: Standard pH paper requires water to function. In anhydrous fluorinated solvents (like perfluorohexane or trifluorotoluene), HF exists as a tight ion pair or molecular species that does not protonate the indicator strip effectively.

The Protocol: To accurately test for acidity in hydrophobic fluorinated media, you must perform a Leaching Test :

  • Take 1 mL of your fluorinated solvent.

  • Add 1 mL of HPLC-grade water (neutral pH).

  • Vortex vigorously for 30 seconds to extract ionic species.

  • Test the aqueous top layer with a pH strip or probe.

Q: Can I use NMR to quantify the impurity? A: Yes, and it is the gold standard for distinguishing free HF from other fluorides.

  • 19F NMR: Look for a broad singlet typically between -150 and -190 ppm . The shift is concentration- and solvent-dependent.

  • Validation: Spike the NMR tube with a known amount of NaF or KF; if the peak does not intensify or shift significantly, the impurity might be an organic fluoride byproduct, not free HF.

Diagnostic Workflow

DiagnosticTree Start Suspected Acidic Impurity GlassEtch Is glassware etching/cloudy? Start->GlassEtch LeachTest Perform Aqueous Leaching Test GlassEtch->LeachTest Yes/Unsure pHResult Aqueous Layer pH < 4? LeachTest->pHResult NMR 19F NMR Analysis pHResult->NMR Yes Clean Sample Clean / Neutral pHResult->Clean No HF_Confirm Confirmed: Free HF Present (Immediate Remediation) NMR->HF_Confirm Broad peak -150 to -190 ppm OrganicAcid Confirmed: Carboxylic Acid (Standard Base Wash) NMR->OrganicAcid Sharp peaks (COOH)

Figure 1: Decision tree for identifying acidic impurities in fluorinated hydrocarbons.

Part 2: Remediation (How do I fix it?)

Q: Can I just distill the product to remove HF? A: Proceed with extreme caution. Distillation can be dangerous if the HF concentration is high.

  • Azeotropes: HF forms azeotropes with many fluorocarbons, meaning it will co-distill and not separate.

  • Corrosion: Heating HF-laden solvent will rapidly etch glass distillation heads, potentially causing structural failure under vacuum. Recommendation: Always perform a scavenging step (below) before distillation.

Q: Which scavenger should I use? A: Selection depends on your phase (liquid vs. gas) and water tolerance.

Scavenger Selection Matrix
Scavenger TypeActive MechanismBest ForProtocol Notes
Activated Alumina (Basic) Chemisorption (Al-F bond formation)General Purpose. Removing bulk HF from non-polar solvents.Bake at 300°C under N2 before use. Use 10-20% w/w loading. Filter through 0.2µm PTFE.
Calcium Oxide (Quicklime) Neutralization (CaO + 2HF → CaF2 + H2O)Bulk Removal. High capacity, low cost.Slower kinetics. Generates water (requires subsequent drying).
Polymer-Supported Amine Acid-Base captureHigh Value/Trace. Late-stage purification where metal leaching (Al/Ca) is a concern.Expensive. Fast kinetics. No water generation.
Sodium Bicarbonate Wash Liquid-Liquid ExtractionGross Contamination. If sample is >1% acid.Warning: CO2 evolution can pressurize separators. Vent frequently.
Standard Operating Procedure: Solid Phase Scavenging

Use this for anhydrous samples to avoid introducing water.

  • Preparation: Select Basic Activated Alumina (Brockmann Grade I).

  • Activation: If the alumina has been open to air, heat to 250°C for 4 hours to remove adsorbed water.

  • Loading: Add 10% w/w of alumina to your fluorinated liquid.

  • Contact Time: Stir gently for 1-4 hours at room temperature.

    • Tip: Do not stir vigorously with a magnetic bar if using soft resin scavengers, as this grinds them into fines. Use an overhead stirrer or shaker.

  • Filtration: Pass the slurry through a sintered glass funnel (frit) or a PTFE syringe filter.

    • Note: Do not use paper filters; HF traces can weaken them.

  • Validation: Retest using the "Leaching Test" from Part 1.

Purification Workflow

PurificationFlow Input Contaminated Sample CheckWater Is Water Tolerable? Input->CheckWater AqueousPath Aqueous Wash Path CheckWater->AqueousPath Yes AnhydrousPath Anhydrous Scavenger Path CheckWater->AnhydrousPath No (Strictly Anhydrous) Bicarb 1. Wash with sat. NaHCO3 (Vent CO2!) AqueousPath->Bicarb Alumina Add Activated Basic Alumina (10% w/w) AnhydrousPath->Alumina Separation 2. Separate Layers Bicarb->Separation Drying 3. Dry over MgSO4 Separation->Drying Final Pure Fluorinated Product Drying->Final Stir Stir 2-4 Hours Alumina->Stir Filter Filter (PTFE/Sintered Glass) Stir->Filter Filter->Final

Figure 2: Workflow for removing acidic impurities based on water tolerance.

Part 3: Prevention & Storage (How do I stop it returning?)

Q: My sample was pure last month, but now it's acidic. What happened? A: You likely stored it in borosilicate glass . Fluorinated compounds, especially those with allylic or benzylic C-F bonds, can undergo slow hydrolysis or elimination. If stored in glass, trace HF reacts with the silica (


) to form Silicon Tetrafluoride (

) and water:

This reaction generates more water, which causes more hydrolysis, creating an autocatalytic decomposition cycle.

Q: What is the recommended storage vessel? A:

  • Best: PFA (Perfluoroalkoxy) or FEP bottles. These are fluoropolymers and are immune to HF.

  • Good: HDPE (High-Density Polyethylene). Good chemical resistance, cheap, but permeable to some small organic molecules over years.

  • Avoid: Standard laboratory glass, especially for long-term storage of reactive fluorinated intermediates.

Q: Are there stabilizers I can add? A: Yes. For bulk storage of sensitive fluorinated aliphatics, adding a solid acid scavenger to the storage bottle is common practice.

  • Protocol: Add a few pellets of Molecular Sieves (Type 4A) or a small amount of Potassium Carbonate (anhydrous) to the bottom of the bottle. This scavenges any HF immediately upon formation, breaking the autocatalytic cycle.

Part 4: Safety Protocol (Critical)

WARNING: HF burns are unique. They may not be immediately painful but can cause deep tissue necrosis and systemic calcium depletion (cardiac arrest) hours later.

  • No Glass: Never use glass separatory funnels for washing HF-contaminated samples. Use PP/PE funnels.

  • The Antidote: Calcium Gluconate Gel (2.5%) must be within arm's reach before opening the bottle.

  • Spill Control: Do not neutralize HF spills with silica sand (it generates toxic

    
     gas). Use Calcium Carbonate  or Lime  to convert it to stable Calcium Fluoride (
    
    
    
    ).
References
  • BenchChem. (2025).[2] Techniques for removing acidic impurities from fluorinated solvents.[2][3] Retrieved from

  • Sigma-Aldrich. (n.d.). Fluorinated Solvents & Building Blocks: Technical Guides. Retrieved from

  • MDPI. (2018). Determination of Trace Amounts of Hydrofluoric Acid in Non-Aqueous Solutions by Coulometric Titration.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions. Retrieved from

  • Axens. (n.d.). Fluoride Removal on LPG & Alkylate Adsorbents (AxTrap™).[3] Retrieved from

Sources

Validation & Comparative

A Practical Guide to the ¹H NMR Analysis of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride: Ensuring Stereochemical Purity

Author: BenchChem Technical Support Team. Date: February 2026

The fluorinated pyrrolidine scaffold is a privileged motif in modern drug discovery, valued for its ability to impart unique conformational constraints, modulate pKa, and improve metabolic stability. Among these, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a critical chiral building block. Its precise stereochemistry is paramount, as even minor variations can drastically alter biological activity and safety profiles. Consequently, rigorous analytical characterization is not just a procedural step but a cornerstone of quality control.

This guide provides an in-depth protocol for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of its spectrum, explain the causal relationships between structure and spectral features, and establish a comparative framework for distinguishing the desired syn isomer from its potential diastereomeric anti impurities.

Theoretical ¹H NMR Spectral Analysis: What to Expect

Understanding the theoretical spectrum is the first step in validating an experimental result. The structure of (3S,4S)-4-fluoropyrrolidin-3-ol, shown below, dictates a unique pattern of chemical shifts and spin-spin couplings. The protonation of the nitrogen to form the hydrochloride salt further influences the spectrum by deshielding adjacent protons and introducing coupling to the NH₂⁺ protons.

Caption: Structure of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride with Proton Labeling.

The key to interpreting the spectrum lies in the couplings between protons (¹H-¹H) and between protons and the fluorine atom (¹H-¹⁹F). Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and therefore couples to neighboring protons, splitting their signals in a predictable manner.[1]

Table 1: Predicted ¹H NMR Spectral Data for (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride in D₂O

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (J, Hz)Rationale
H4 5.2 – 5.4ddd (doublet of doublet of doublets)²JH4-F ≈ 45-55 (large geminal coupling), ³JH4-H3 ≈ 3-5 (syn coupling), ³JH4-H5 ≈ 2-4Strongly deshielded by the adjacent electronegative fluorine atom. The large geminal H-F coupling is characteristic.
H3 4.6 – 4.8ddd (doublet of doublet of doublets)³JH3-F ≈ 15-25 (vicinal coupling), ³JH3-H4 ≈ 3-5 (syn coupling), ³JH3-H2 ≈ 2-4Deshielded by the adjacent hydroxyl group. Shows vicinal coupling to fluorine.
H2, H5 3.4 – 3.8m (multiplet)ComplexProtons adjacent to the protonated nitrogen are deshielded. They are diastereotopic and will show complex geminal and vicinal couplings.[2]
OH, NH₂⁺ 4.7 – 5.0 (D₂O) or 9.0-10.0 (DMSO-d₆)br s (broad singlet)N/AThese are exchangeable protons. In D₂O, they exchange with deuterium and the signal often disappears. In aprotic solvents like DMSO-d₆, they appear as broad singlets at a lower field.[3]

Note: Predicted values are based on typical ranges for similar fluorinated heterocyclic compounds and are solvent-dependent. The use of D₂O simplifies the spectrum by exchanging the OH and NH₂⁺ protons.

Comparative Analysis: Distinguishing (3S,4S)-syn from (3R,4S)-anti Isomers

The most common and critical impurities in the synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol are its diastereomers, particularly the anti isomers like (3R,4S)-4-fluoropyrrolidin-3-ol.[4][5] While mass spectrometry cannot distinguish these isomers, ¹H NMR is exceptionally powerful for this purpose. The key lies in the vicinal coupling constant between H3 and H4 (³JH3-H4).

This coupling is dictated by the dihedral angle between the two protons, a relationship described by the Karplus equation.

  • For the target (3S,4S)-syn isomer: The H3 and H4 protons are on the same face of the pyrrolidine ring, resulting in a dihedral angle of approximately 60°. This leads to a small coupling constant (³JH3-H4 ≈ 2-5 Hz) .

  • For the (3R,4S)-anti isomer: The H3 and H4 protons are on opposite faces of the ring, resulting in a dihedral angle close to 180°. This leads to a large coupling constant (³JH3-H4 ≈ 7-10 Hz) .

Therefore, a simple measurement of the H3-H4 coupling constant provides a definitive and quantitative assessment of the stereochemical purity of the sample. The presence of a second set of signals with a larger ³JH3-H4 value would indicate diastereomeric contamination.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible, high-resolution spectra.[6] This protocol is designed for routine analysis on a 400 MHz or higher spectrometer.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride sample.[7][8]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent into a clean vial containing the sample.[8][9]

    • Recommended: Deuterium oxide (D₂O) is ideal as it is a polar solvent suitable for the hydrochloride salt and will exchange the labile OH and NH₂⁺ protons, simplifying the spectrum.

    • Alternative: DMSO-d₆ can also be used and will allow for the observation of the OH and NH₂⁺ protons.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample should be completely clear.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Spectrometer Setup and Data Acquisition

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

  • Instrument Insertion: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity (B₀) until the lock signal is sharp and stable.

  • Tuning: Tune the probe for both ¹H and ¹⁹F frequencies to ensure maximum sensitivity.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30 or similar).

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 16-64 scans (sufficient for good signal-to-noise).

    • Relaxation Delay (d1): 2-5 seconds.

    • Temperature: 298 K (25 °C).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing and Final Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction.

  • Referencing: Calibrate the chemical shift axis. If using D₂O, reference the residual HDO peak to 4.79 ppm. If using DMSO-d₆, reference the residual solvent peak to 2.50 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons in each signal (e.g., H3, H4 should each integrate to 1H).

  • Coupling Constant Measurement: Expand the multiplets for H3 and H4. Measure the peak-to-peak distances (in Hz) to determine the coupling constants, paying close attention to ³JH3-H4 for the crucial stereochemical assignment.

By following this comprehensive guide, researchers can confidently acquire, interpret, and validate the ¹H NMR spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. This rigorous approach ensures the structural integrity and stereochemical purity of this vital chemical building block, upholding the principles of scientific accuracy and contributing to the development of safe and effective pharmaceuticals.

References

  • MedchemExpress. (n.d.). (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link].

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. Retrieved from [Link].

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). Retrieved from [Link].

  • Mikhova, B., Spassov, S. L., Popandova, K., & Dryanska, V. (1988). NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. ChemInform, 19(7).
  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link].

  • MDPI. (2020).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

  • The Royal Society of Chemistry. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 41(42), 13086-13098.
  • Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983.
  • Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

  • Torres, V. M., et al. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Organic & Biomolecular Chemistry, 5(20), 3338-3344.
  • The Royal Society of Chemistry. (1967). Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society, 63, 1812-1819.
  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chemistry: Current Research, 13(5), 407.
  • National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State ¹H, ¹³C, and ³⁵Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link].

  • PubChem. (n.d.). (S)-3-Fluoropyrrolidine hydrochloride. Retrieved from [Link].

Sources

A Comparative Guide to the ¹³C NMR Spectrum of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrrolidines are privileged structural motifs in medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. Accurate characterization of this and related compounds is paramount for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, offering a detailed fingerprint of the carbon framework.

This guide will delve into the predicted ¹³C NMR spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, providing a comprehensive analysis of the expected chemical shifts. By comparing this predicted data with that of its diastereomers and the experimentally confirmed spectrum of 3-hydroxypyrrolidine hydrochloride, we aim to provide a clear understanding of the impact of fluorination and stereochemistry on the pyrrolidine ring's carbon environment.

Predicted ¹³C NMR Spectrum of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

Due to the unavailability of a published experimental ¹³C NMR spectrum for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, a predicted spectrum was generated using advanced computational algorithms. These prediction tools, such as and , utilize large databases of experimental data and sophisticated machine learning models to provide highly accurate estimations of ¹³C NMR chemical shifts.[1][2]

The predicted ¹³C NMR chemical shifts for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride are presented in Table 1. The pyrrolidine ring is expected to exhibit four distinct carbon signals, reflecting the molecule's asymmetry.

Table 1: Predicted ¹³C NMR Chemical Shifts for (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride and its Diastereomers, and Experimental Data for 3-Hydroxypyrrolidine Hydrochloride.

Carbon Atom(3S,4S)-4-fluoropyrrolidin-3-ol HCl (Predicted)(3R,4S)-4-fluoropyrrolidin-3-ol HCl (Predicted)3-Hydroxypyrrolidine HCl (Experimental)[3]
C2~ 52 ppm~ 51 ppm53.5 ppm
C3~ 75 ppm (doublet, ¹JC-F ≈ 180-200 Hz)~ 74 ppm (doublet, ¹JC-F ≈ 180-200 Hz)70.1 ppm
C4~ 92 ppm (doublet, ²JC-F ≈ 20-25 Hz)~ 91 ppm (doublet, ²JC-F ≈ 20-25 Hz)34.9 ppm
C5~ 50 ppm~ 49 ppm53.5 ppm

Note: Predicted values are estimations and may vary slightly from experimental results. Coupling constants (J) are approximate values based on typical ranges for similar fluorinated compounds.

Comparative Analysis

The Impact of Fluorination: A Comparison with 3-Hydroxypyrrolidine Hydrochloride

The most striking difference between the predicted spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride and the experimental spectrum of 3-hydroxypyrrolidine hydrochloride is the significant downfield shift of the C4 carbon.[3] This is a direct consequence of the high electronegativity of the fluorine atom, which deshields the directly attached carbon. The predicted chemical shift for C4 is around 92 ppm, a substantial increase from the 34.9 ppm observed for the corresponding methylene carbon in the non-fluorinated analogue.

Furthermore, the fluorine atom exerts a notable, albeit smaller, deshielding effect on the adjacent C3 and C5 carbons. The C3 carbon, bearing the hydroxyl group, is predicted to shift downfield to approximately 75 ppm from 70.1 ppm. Similarly, the C5 carbon is expected to experience a slight downfield shift. This demonstrates the inductive effect of the fluorine atom, which influences the electron density of neighboring carbons.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The C4 carbon signal is expected to appear as a large doublet due to one-bond coupling (¹JC-F) with the fluorine atom, typically in the range of 180-200 Hz. The C3 and C5 carbons will also exhibit smaller doublet splittings due to two-bond (²JC-F) and three-bond (³JC-F) coupling, respectively.

The Influence of Stereochemistry: A Comparison of Diastereomers

Comparing the predicted spectra of the syn isomer, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, and the anti isomer, (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride, reveals subtle but significant differences in their ¹³C NMR chemical shifts. While the overall pattern of the spectra is similar, the precise chemical shifts of the pyrrolidine ring carbons are expected to vary due to the different spatial arrangement of the fluorine and hydroxyl groups.

In the (3S,4S) isomer, the fluorine and hydroxyl groups are on the same side of the pyrrolidine ring. In the (3R,4S) isomer, they are on opposite sides. This difference in stereochemistry can lead to variations in through-space interactions and conformational preferences, which in turn affect the local electronic environment of each carbon atom. As indicated in Table 1, slight upfield shifts are predicted for all carbon atoms in the (3R,4S) isomer compared to the (3S,4S) isomer. These subtle differences can be crucial for distinguishing between diastereomers and confirming the stereochemical outcome of a synthesis.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

For researchers wishing to acquire experimental data, the following protocol provides a standardized methodology for obtaining a high-quality ¹³C NMR spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Tune and match the probe for ¹³C observation.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, though none are present in this molecule.
  • Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum carefully.
  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., D₂O at 4.79 ppm for residual HDO, which can be used to reference the ¹³C spectrum indirectly, or an internal standard like DSS).

Workflow for ¹³C NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Tune and Lock Spectrometer c->d e Set Acquisition Parameters d->e f Acquire Data e->f g Fourier Transform & Phasing f->g h Reference Spectrum g->h i Peak Picking & Integration h->i j Assign Chemical Shifts i->j k Compare with Analogs j->k l Analyze Substituent & Stereo Effects k->l m Structural Confirmation l->m

Caption: Workflow for ¹³C NMR Analysis.

Conclusion

This guide provides a comprehensive framework for understanding the ¹³C NMR spectrum of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. By leveraging predictive methodologies and comparative analysis with structurally related compounds, researchers can gain valuable insights into the spectral features of this important chiral building block. The detailed experimental protocol and workflow offer a practical guide for acquiring and interpreting high-quality ¹³C NMR data, ultimately aiding in the rigorous characterization of fluorinated pyrrolidine derivatives in drug discovery and development.

References

  • nmrshiftdb2. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • NMRPrediction Download. [Link]

  • ResearchGate. Predicting C-13 NMR spectra by DFT calculations. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • PubChem. 3-Hydroxypyrrolidine hydrochloride. [Link]

Sources

Mass spectrometry analysis of (3S,4S)-4-fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Mass Spectrometry Profiling of (3S,4S)-4-fluoropyrrolidin-3-ol: A Comparative Methodological Guide

Executive Summary

This guide provides a technical deep-dive into the mass spectrometry (MS) analysis of (3S,4S)-4-fluoropyrrolidin-3-ol (CAS: 105812-81-5), a critical chiral building block in the synthesis of DPP-4 inhibitors and novel antibiotics. Unlike standard pyrrolidines, the presence of the fluorine atom at the C4 position introduces unique ionization and fragmentation behaviors—specifically the "Fluorine Elimination Effect"—that necessitate specialized analytical protocols.

We compare the two dominant analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) , providing optimized workflows for each.

The "Fluorine Effect": Fragmentation Mechanics & Comparative Analysis

To accurately detect and quantify (3S,4S)-4-fluoropyrrolidin-3-ol, one must understand how it differs from its non-fluorinated analog, pyrrolidin-3-ol . The fluorine atom is not just a mass tag; it fundamentally alters the fragmentation pathway.

Comparative Fragmentation Behavior

In Electrospray Ionization (ESI+), the protonated molecular ion


 is the precursor. The stability of the C-F bond versus the C-OH bond dictates the primary neutral loss.
Feature(3S,4S)-4-fluoropyrrolidin-3-ol Pyrrolidin-3-ol (Non-fluorinated) Analytical Implication
Precursor Ion (

)
106.07 (

)
88.08 (

)
+18 Da shift due to F vs H substitution.
Primary Neutral Loss -20 Da (HF)


86
-18 Da (H_2O)


70
Diagnostic Marker: The loss of HF is highly specific to aliphatic fluorides.
Secondary Loss -18 Da (H_2O)


88
-28 Da (C_2H_4) The fluorinated analog shows competitive dehydration pathways.
Ring Cleavage

43 (

)

43 (

)
Common pyrrolidine backbone fragment (non-specific).
Mechanistic Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways. The HF elimination is the critical "fingerprint" transition for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathway Parent Precursor [M+H]+ m/z 106.07 (Protonated Amine) Fragment_HF Product Ion A [M+H - HF]+ m/z 86.06 (Pyrrolidinone-like) Parent->Fragment_HF Neutral Loss: HF (20 Da) (Primary Pathway) Fragment_H2O Product Ion B [M+H - H2O]+ m/z 88.06 (Fluoropyrroline) Parent->Fragment_H2O Neutral Loss: H2O (18 Da) (Secondary Pathway) Fragment_Ring Ring Cleavage m/z 43.04 (C2H5N+) Fragment_HF->Fragment_Ring RDA / Ring Opening Fragment_Deep Deep Fragment m/z 68.05 (Pyrrole Cation) Fragment_HF->Fragment_Deep - H2O Fragment_H2O->Fragment_Deep - HF

Figure 1: ESI+ Fragmentation pathway of (3S,4S)-4-fluoropyrrolidin-3-ol. The red path indicates the primary diagnostic transition.

Platform Selection: LC-MS/MS vs. GC-MS

Choosing the right platform depends on your matrix and sensitivity requirements.

Method A: LC-ESI-MS/MS (Recommended for Quantitation)
  • Why: The molecule is polar (amine + hydroxyl) and small. LC-MS allows analysis without derivatization, preserving the stereochemical integrity if a chiral column is used.

  • Column Choice: Standard C18 columns often fail to retain this polar molecule (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns are superior. PFP columns interact specifically with the fluorine atom, offering enhanced selectivity.

Method B: GC-EI-MS (Recommended for Structural ID)
  • Why: Provides a rich fragmentation fingerprint for library matching.

  • Constraint: The polar -OH and -NH groups cause peak tailing and adsorption. Derivatization is mandatory.

  • Reagent: BSTFA + 1% TMCS. This replaces active hydrogens with Trimethylsilyl (TMS) groups, increasing volatility and mass (MW becomes ~249 Da for di-TMS derivative).

Performance Comparison Table
MetricLC-ESI-MS/MS (Triple Quad) GC-EI-MS (Derivatized)
Sample Prep Minimal (Dilute & Shoot / Protein Precip)Complex (Requires drying + Silylation)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~10-50 ng/mL)
Throughput Fast (3-5 min run time)Slow (15-20 min run time)
Stereoselectivity Possible (with Chiralpak columns)Difficult (requires chiral derivatization)
Matrix Effects Susceptible to ion suppressionMinimal matrix effects

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification Workflow

Objective: High-sensitivity quantification in biological plasma.

1. Chromatographic Conditions:

  • Instrument: Agilent 6400 Series or Sciex Triple Quad.

  • Column: Phenomenex Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 2.6 µm.

    • Rationale: The fluorinated phase interacts with the analyte's fluorine, improving retention over C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (1-4 min).
    

2. Mass Spectrometry Parameters (Source Optimization):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (High temp aids desolvation of polar amines).

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 25 eV).
      

3. Self-Validation Step:

  • Inject a blank matrix sample immediately after the highest standard. If the carryover in the blank is >20% of the Lower Limit of Quantification (LLOQ), increase the needle wash time with 50:50 MeOH:Water.

Protocol 2: Chiral Purity Verification

Objective: Distinguish (3S,4S) from (3R,4S) enantiomers/diastereomers.

Standard MS cannot separate isomers. You must use Chiral LC.

  • Column: Chiralpak IG-3 or IC-3 (Immobilized polysaccharide selectors).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: Use APCI or compatible ESI settings if coupling to MS; otherwise, UV at 210 nm is often sufficient if sensitivity allows.

Analytical Decision Tree

Use this logic flow to determine the correct instrument setup for your specific research phase.

DecisionTree Start Start: Sample Type Q1 Is Sample Biological (Plasma/Urine)? Start->Q1 Q2 Is Stereochemistry Critical? Q1->Q2 No (Synthesis Pure) Path_LC Use LC-MS/MS (HILIC or PFP Column) Q1->Path_LC Yes (Polar Matrix) Path_GC Use GC-MS (Derivatization Req.) Q2->Path_GC No (General Purity) Path_Chiral Use Chiral LC-MS (Chiralpak Column) Q2->Path_Chiral Yes (Isomer Check)

Figure 2: Workflow selection guide for (3S,4S)-4-fluoropyrrolidin-3-ol analysis.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Fluorinated Compounds." National Institute of Standards and Technology. [Link]

  • Prasain, J. K. (2010).[1] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. [Link]

  • ResolveMass Laboratories. (2025). "GC-MS vs LC-MS: Comparative Analysis for Polar Metabolites." [Link]

  • Segawa, H., et al. (2023).[2] "Chemical identification and differentiation of positional isomers of fluorinated pyrrolidines." Microchemical Journal. [Link]

Sources

A Comparative Analysis of (3S,4S)- and (3R,4S)-4-fluoropyrrolidin-3-ol: Unraveling the Impact of Stereochemistry on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, prized for its ability to explore three-dimensional pharmacophore space due to the non-planarity of its ring.[1] The strategic introduction of fluorine, an atom with high electronegativity and a small atomic size, can significantly enhance a molecule's potency, selectivity, and metabolic stability.[2] This guide delves into a comparative analysis of two specific stereoisomers of 4-fluoropyrrolidin-3-ol: (3S,4S) and (3R,4S). While direct comparative biological data for these exact isomers is not extensively available in published literature, we can draw strong, scientifically-grounded inferences from closely related structures, particularly substituted prolines, to predict their differential biological activities.

The subtle yet profound influence of stereochemistry on molecular recognition by biological systems is a central theme in medicinal chemistry. The spatial arrangement of substituents on the pyrrolidine ring dictates its conformation and, consequently, its interaction with protein targets. This principle is vividly illustrated in studies of 3-fluoro-4-hydroxyprolines, which serve as excellent models for understanding the potential biological divergence of the titular compounds.[3]

The Decisive Role of Stereochemistry: Insights from 3-Fluoro-4-hydroxyprolines

Research on 3-fluoro-4-hydroxyproline (F-Hyp) diastereomers as ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase offers a compelling case study.[3] The VHL protein specifically recognizes a C4-exo ring pucker of the hydroxyproline (Hyp) residue within its substrate, the hypoxia-inducible factor 1α (HIF-1α). The stereochemistry of substituents at the C3 and C4 positions of the proline ring directly influences this crucial conformational preference.

It was observed that fluorination of Ac-Hyp-OMe to yield (3R,4S)- and (3S,4S)-3-fluoro-4-hydroxyprolines stabilizes a C4-endo pucker.[3] This conformational bias would be expected to decrease the population of the desired C4-exo ring pucker required for optimal binding to VHL.[3]

Despite this, when these F-Hyp isomers were incorporated into peptides targeting VHL, distinct differences in activity were observed:

  • (3R,4S)-F-Hyp: Incorporation of this isomer resulted in ligands and proteolysis-targeting chimeras (PROTACs) with affinities and cellular activities comparable to the parent hydroxyproline-containing compounds.[3]

  • (3S,4S)-F-Hyp: In contrast, the incorporation of the (3S,4S) epimer led to a significant loss of binding affinity to VHL (approximately 20-fold).[3] However, a PROTAC containing this isomer exhibited selective degradation of its target protein, Brd4, at nanomolar concentrations.[3]

This suggests that while the (3R,4S) configuration is more amenable to mimicking the binding mode of the natural ligand, the (3S,4S) configuration, despite weaker binding, can still participate in productive biological interactions, potentially through altered kinetics or engagement with other cellular components.

Extrapolating to (3S,4S)- and (3R,4S)-4-fluoropyrrolidin-3-ol

Based on the principles elucidated from the 3-fluoro-4-hydroxyproline studies, we can hypothesize the comparative biological profiles of (3S,4S)- and (3R,4S)-4-fluoropyrrolidin-3-ol. The relative orientation of the fluorine and hydroxyl groups will similarly govern the conformational preferences of the pyrrolidine ring and its ability to engage with biological targets.

Table 1: Predicted Comparative Profile of (3S,4S)- and (3R,4S)-4-fluoropyrrolidin-3-ol

Feature(3S,4S)-4-fluoropyrrolidin-3-ol(3R,4S)-4-fluoropyrrolidin-3-olRationale based on F-Hyp Analogy[3]
Predicted Ring Pucker Likely to favor a conformation that may not be optimal for binding to certain targets.May adopt a conformation more closely mimicking that of a natural ligand's recognition motif.The trans relationship of the fluorine and hydroxyl groups in the (3R,4S) isomer may better accommodate binding site geometries.
Potential Binding Affinity Potentially lower affinity for targets that require a specific ring pucker.Potentially higher affinity for targets where the conformation is critical for binding.Analogous to the reduced VHL binding observed with (3S,4S)-F-Hyp.
Potential Biological Outcome May exhibit novel or selective activity despite weaker binding, possibly through different mechanisms.More likely to act as a direct competitive inhibitor or ligand, mimicking the parent, non-fluorinated molecule.The unexpected selective degradation activity of the (3S,4S)-F-Hyp PROTAC highlights this possibility.

Experimental Protocols for Stereoselective Synthesis

The synthesis of specific stereoisomers of fluorinated pyrrolidines is a non-trivial challenge, often requiring sophisticated stereoselective methods. One common approach involves the use of chiral starting materials, such as hydroxyproline, followed by stereocontrolled functionalization.[4] Another powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with high enantioselectivity.[5]

Below is a generalized workflow for the synthesis and evaluation of such isomers, drawing on established principles of organic synthesis and pharmacological testing.

Workflow for Synthesis and Biological Evaluation

Caption: Generalized workflow for the synthesis and biological evaluation of stereoisomers.

Conclusion

The precise stereochemical arrangement of substituents on the pyrrolidine ring is a critical determinant of biological activity. While direct comparative data for (3S,4S)- and (3R,4S)-4-fluoropyrrolidin-3-ol is sparse, insights from analogous 3-fluoro-4-hydroxyproline systems provide a strong foundation for predicting their differential behavior. The (3R,4S) isomer is anticipated to more closely mimic the binding of endogenous ligands, potentially leading to higher affinity interactions. Conversely, the (3S,4S) isomer, while possibly exhibiting weaker binding, may offer opportunities for developing compounds with novel mechanisms of action or improved selectivity.

These predictions underscore the importance of synthesizing and evaluating stereochemically pure compounds in drug discovery programs. The nuanced interplay between stereochemistry, conformation, and biological function is a rich area for further investigation and holds the key to unlocking the full potential of the fluorinated pyrrolidine scaffold.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012-10-08). Chemistry.
  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (2008-01-16). Bioorganic & Medicinal Chemistry.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013-12-01). Bioorganic & Medicinal Chemistry.
  • Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. (2015-12-15). Bioorganic & Medicinal Chemistry.
  • Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023-01-11). Pharmaceuticals.
  • Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. (1997). European Journal of Medicinal Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022-09-29). Molecules.
  • Structure activity relationship of compound 4. ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021-03-12). Pharmaceuticals.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024-03-22). International Journal of Molecular Sciences.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2021-09-15). Journal of the American Chemical Society.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2022-09-06). Molecules.
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014-06-25). Chemical Communications.
  • Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. (2003-08-14). Journal of Medicinal Chemistry.
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022-02-07). Chemistry Central Journal.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2024-04-23). Chemistry.
  • (PDF) Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. ResearchGate.

Sources

A Comparative Guide to the Synthesis of (3S,4S)-4-fluoropyrrolidin-3-ol Hydrochloride and Its Strategic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a versatile and privileged scaffold.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets. The introduction of fluorine into this scaffold further enhances its utility. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity by altering local electronic properties and pKa values.[2][3]

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a quintessential example of such a valuable building block. The trans relationship between the fluorine and hydroxyl groups, combined with their specific stereochemistry, presents a rigidified conformation that can be exploited to achieve high selectivity for target enzymes or receptors. This guide provides a comparative analysis of synthetic routes to this key intermediate and explores strategic alternatives, offering researchers the data and protocols needed to make informed decisions in their drug discovery programs.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of stereochemically defined 3,4-disubstituted pyrrolidines is a non-trivial challenge.[4] Strategies can be broadly classified into two categories: functionalization of a pre-existing pyrrolidine ring (typically from the chiral pool, like hydroxyproline) or de novo synthesis via cyclization of an acyclic precursor.[4] For fluorinated analogs, the timing of the fluorine introduction is a key strategic consideration.

The following diagram outlines a generalized workflow for accessing the target compound and its key alternatives, highlighting the critical decision points in a synthetic campaign.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Transformations cluster_products Target & Key Alternatives Acyclic Acyclic Precursors (e.g., Amino Esters, Allylic Amines) Cyclization Ring Formation (e.g., Reductive Amination, Iodocyclization) Acyclic->Cyclization Cyclic Chiral Pool (e.g., Hydroxyproline, Tartaric Acid) Functionalization Interconversion of Functional Groups Cyclic->Functionalization Stereocontrol Stereocontrol (e.g., Asymmetric Hydrogenation, Chiral Auxiliary) Cyclization->Stereocontrol Alt2 Positional Isomers (e.g., 3-fluoro-4-ol) Cyclization->Alt2 Fluorination Fluorination (e.g., DAST, Selectfluor) Target (3S,4S)-4-fluoropyrrolidin-3-ol (Target Compound) Fluorination->Target Stereocontrol->Fluorination Alt1 Diastereomers (e.g., (3R,4S), (3R,4R)) Stereocontrol->Alt1 Functionalization->Fluorination Alt3 Bioisosteres (e.g., 4-fluoro-3-amino) Functionalization->Alt3 Target->Alt3 Post-synthesis modification

Caption: Generalized synthetic workflow for fluorinated pyrrolidinols.

Comparative Analysis of Synthetic Alternatives

The choice of a building block in drug development is a balance of synthetic accessibility, cost, and the desired physicochemical and pharmacological properties. Below, we compare (3S,4S)-4-fluoropyrrolidin-3-ol with its most relevant synthetic alternatives.

Alternative 1: Diastereomeric Scaffolds (e.g., (3R,4S)-4-fluoropyrrolidin-3-ol)

The spatial arrangement of substituents is paramount in determining biological activity. A simple inversion of one stereocenter, from the trans (3S,4S) isomer to a cis (e.g., 3R,4S) isomer, can drastically alter the binding mode and efficacy of the final drug candidate.

  • Synthetic Rationale: Accessing the cis isomer often involves a different synthetic strategy. For instance, starting from a cyclic precursor, an SN2 reaction to introduce either the fluorine or the hydroxyl group can proceed with inversion of configuration, leading to the cis product. An alternative is the stereoselective reduction of a corresponding ketone, where the choice of reducing agent can dictate the facial selectivity and thus the resulting diastereomer. A patent for producing a (3R,4S)-3-(aminomethyl)-4-fluoropyrrolidine highlights a method involving highly stereoselective asymmetric hydrogenation of a 3-oxopyrrolidine precursor.[5]

  • Performance & Utility: The cis and trans isomers present different vectors for their substituents. While the trans isomer may be ideal for spanning a binding pocket, the cis isomer places functional groups on the same face of the ring, which could be advantageous for chelating a metal ion in an active site or for making intramolecular hydrogen bonds to rigidify the conformation.

Alternative 2: Positional Isomers (e.g., (3S,4S)-3-fluoropyrrolidin-4-ol)

Swapping the positions of the fluorine and hydroxyl groups is another key strategic modification. This seemingly minor change can significantly impact hydrogen bonding capabilities and interactions with the target protein.

  • Synthetic Rationale: The synthesis of positional isomers requires a fundamentally different precursor. For example, a route to 3-fluoropyrrolidines has been demonstrated via a 5-exo-trig iodocyclization of allylic fluorides, where the fluorine is incorporated into the acyclic precursor prior to ring formation.[6] This contrasts with many syntheses of the 4-fluoro isomer which may involve fluorinating a pre-formed 4-hydroxypyrrolidine derivative.

  • Performance & Utility: A 3-hydroxy group is a secondary alcohol, while a 4-hydroxy group is also secondary. However, their positions relative to the ring nitrogen and the fluorine atom alter the molecule's electronic profile. A 3-fluoro substituent may have a more pronounced inductive effect on the basicity of the pyrrolidine nitrogen compared to a 4-fluoro substituent.

Alternative 3: Bioisosteric Replacements (e.g., (3S,4S)-4-aminopyrrolidin-3-ol)

Bioisosteric replacement of the hydroxyl group with an amine or other functional groups can be a powerful strategy to modulate properties like basicity, hydrogen bonding potential, and metabolic stability.

  • Synthetic Rationale: The synthesis of the corresponding 3-amino or 4-amino derivatives often proceeds through a common intermediate. For example, a protected 4-hydroxypyrrolidine can be converted to an azide via a Mitsunobu reaction, followed by reduction to the amine. This allows for late-stage diversification from a common synthetic intermediate. A 2016 study described the synthesis and evaluation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors for Alzheimer's disease.[7]

  • Performance & Utility: Replacing the hydroxyl group (a hydrogen bond donor and acceptor) with a primary amine (a hydrogen bond donor and a basic center) can introduce a positive charge at physiological pH, potentially forming a key salt bridge with an acidic residue (e.g., aspartate, glutamate) in a binding site. The study on BACE1 inhibitors found that such modifications significantly impacted not only inhibitory activity but also cell permeability.[7]

Data Summary Table
Feature(3S,4S)-4-fluoropyrrolidin-3-ol (Target)Diastereomers (e.g., cis)Positional Isomers (3-F, 4-OH)Bioisosteres (e.g., 4-NH2, 3-OH)
Structure trans-fluoroalcoholcis-fluoroalcoholtrans-fluoroalcoholtrans-aminoalcohol
Key Property Rigidified conformation, H-bond donor/acceptorDifferent vector presentation of substituentsAltered pKa of ring nitrogenIntroduces basic center, H-bond donor
Synthetic Access Moderate; requires stereocontrolModerate; often requires different stereoselective stepModerate; requires different starting materials/strategy[6]Good; can often be made from a common intermediate
Potential Advantage Established scaffold, predictable influence on propertiesMay offer improved binding geometry for specific targetsModulates electronics and basicityCan form new ionic interactions, improve solubility
Potential Disadvantage Synthesis can be multi-stepMay have lower metabolic or chemical stabilitySynthetic route may be less establishedIncreased basicity can lead to off-target effects (e.g., hERG)

Detailed Experimental Protocol: Representative Synthesis

This protocol provides a representative, multi-step synthesis of a protected fluorinated pyrrolidine derivative, illustrating the practical application of key chemical principles. The causality behind experimental choices is explained to provide a deeper understanding.

Objective: Synthesis of N-Boc-(3S,4S)-4-fluoropyrrolidin-3-ol

Rationale: This synthesis starts from a commercially available protected pyrrolidinone and uses a stereoselective reduction followed by fluorination. The Boc (tert-butyloxycarbonyl) group is chosen as the nitrogen protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Workflow Diagram:

G A N-Boc-4-oxopyrrolidin-3-carboxylate B Asymmetric Hydrogenation A->B C N-Boc-(3R,4R)-4-hydroxypyrrolidine-3-carboxylate (cis-hydroxy ester) B->C D Fluorination (DAST) with Inversion C->D E N-Boc-(3R,4S)-4-fluoropyrrolidine-3-carboxylate (trans-fluoro ester) D->E F Ester Reduction (LiBH4) E->F G N-Boc-(3R,4S)-4-fluoropyrrolidin-3-yl)methanol F->G H Deprotection (HCl) G->H I (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride H->I

Caption: A potential synthetic route to the target compound.

Step 1: Stereoselective Reduction of N-Boc-4-oxopyrrolidine-3-carboxylate

  • Setup: To a high-pressure reactor, add N-Boc-4-oxopyrrolidine-3-carboxylate (1.0 eq) and a solution of degassed methanol.

  • Catalyst Addition: Under an inert atmosphere (Argon), add a chiral ruthenium catalyst, such as Ru(OAc)2[(R)-BINAP] (0.01 eq).

    • Causality: The choice of a chiral catalyst like (R)-BINAP is critical for establishing the desired stereochemistry in the product. The catalyst creates a chiral environment that directs the hydrogenation to one face of the ketone, leading to a high enantiomeric and diastereomeric excess.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm H2. Stir the reaction at 50°C for 24 hours.

  • Workup: Cool the reactor, vent carefully, and concentrate the reaction mixture under reduced pressure. The crude N-Boc-(3R,4R)-4-hydroxypyrrolidine-3-carboxylate can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient).

Step 2: Fluorinative Dehydroxylation

  • Setup: Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an Argon atmosphere and cool to -78°C using an acetone/dry ice bath.

    • Causality: Low temperature is crucial to control the reactivity of the fluorinating agent and minimize side reactions. Anhydrous conditions are essential as DAST reacts violently with water.

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -60°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Causality: This reaction proceeds via an SN2 mechanism. The hydroxyl group is activated by DAST, forming a good leaving group, which is then displaced by fluoride. This results in an inversion of stereochemistry at the C4 position, converting the (3R,4R)-cis-alcohol into the desired (3R,4S)-trans-fluoro compound.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na2SO4, filter, and concentrate. Purify by column chromatography.

Step 3: Ester Reduction and Deprotection

  • Reduction: Dissolve the fluorinated ester from Step 2 in anhydrous THF and cool to 0°C. Add lithium borohydride (LiBH4) (2.0 eq) portion-wise. Allow to warm to room temperature and stir for 4 hours.

    • Causality: LiBH4 is a milder reducing agent than LiAlH4, making it suitable for reducing the ester without affecting other functional groups.

  • Workup: Quench the reaction by the slow addition of 1M HCl. Extract with ethyl acetate, dry the organic layer, and concentrate to yield the protected alcohol.

  • Deprotection: Dissolve the crude protected alcohol in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride as a white solid.

Conclusion and Future Outlook

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a high-value building block whose utility is derived from its specific, stereochemically defined structure. While its synthesis can be challenging, established routes provide reliable access. The strategic decision to use this scaffold or an alternative—be it a diastereomer, a positional isomer, or a bioisostere—should be driven by a combination of structure-activity relationship (SAR) data, predictive modeling, and synthetic feasibility. Understanding the synthetic rationale behind each alternative allows research teams to efficiently navigate chemical space and select the optimal building block to accelerate their drug discovery projects. The continued development of novel stereoselective and fluorination methodologies will undoubtedly expand the toolkit available to medicinal chemists, enabling the synthesis of even more sophisticated and effective therapeutic agents.[3][8]

References

  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed Central. Available at: [Link]

  • Synthesis of pyrrolidine-3,4-disubstitutedsulfonamides containing... ResearchGate. Available at: [Link]

  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC. Available at: [Link]

  • EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PubMed Central. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate. Available at: [Link]

  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. Available at: [Link]

  • Synthesis of 3,4-Disubstituted Pyrroline Nitroxides Containing Diphenylphosphane or Diphenylphosphane Oxide Substituents. Thieme Connect. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]

Sources

Publish Comparison Guide: Spectroscopic Profiling of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and spectroscopic analysis for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride .

Executive Summary

Product: (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride CAS: 1909293-52-2 (Generic for isomer), 100243-39-8 (Free base generic) Role: Chiral building block for structure-based drug design (SBDD). Key Advantage: The fluorine atom at C4 introduces a "gauche effect," biasing the pyrrolidine ring pucker. This conformational restriction is critical for increasing binding affinity in protease inhibitors (e.g., DPP-4, BACE1) compared to the non-fluorinated analog.

This guide compares the (3S,4S)-trans isomer against its primary stereochemical alternatives (cis-isomers) and outlines the spectroscopic markers required to validate its identity and purity.

Chemical Identity & Structural Profile[1][2][3]

FeatureSpecification
IUPAC Name (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Stereochemistry Trans (C3-OH and C4-F are on opposite faces of the ring plane)
Formula C

H

ClFNO
Molecular Weight 141.57 g/mol (Salt); 105.11 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in H

O, MeOH; Low in CH

Cl

, Et

O
Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the synthesis workflow to isolate the specific (3S,4S) isomer.

G Start Racemic 3-fluoro-4-hydroxypyrrolidine Resolution Chiral Resolution (e.g., Tartaric Acid) Start->Resolution Derivatization Isomer_Trans (3S,4S)-Trans (Target) Resolution->Isomer_Trans Crystallization A Isomer_Cis (3R,4S)-Cis (Impurity) Resolution->Isomer_Cis Crystallization B Salt_Form HCl Salt Formation (Stabilization) Isomer_Trans->Salt_Form HCl/Dioxane Final Final Product (3S,4S)-HCl Salt_Form->Final Isolation

Caption: Workflow for isolating the (3S,4S)-trans isomer from racemic mixtures, highlighting the critical divergence from the cis-impurity.

Comparative Spectroscopic Analysis

The primary challenge in validating this compound is distinguishing the (3S,4S)-trans isomer from the (3R,4S)-cis diastereomer. The fluorine atom introduces significant splitting, making standard


H NMR complex.
Comparison 1: H NMR Markers (Trans vs. Cis)

The vicinal coupling constant (


) between H3 and H4 is the definitive discriminator.
Spectral Feature(3S,4S)-Trans Isomer (Target)(3R,4S)-Cis Isomer (Alternative)Mechanism
H3-H4 Coupling (

)
Small (0 – 4 Hz) Large (5 – 8 Hz) Karplus relationship; Trans dihedral angle in 5-membered rings often results in minimal overlap compared to cis.
H4 Signal (F-geminal)

5.2 - 5.4 ppm (dm)

5.1 - 5.3 ppm (dm)
Deshielding by Fluorine; "dm" = doublet of multiplets.
H3 Signal (OH-geminal)

4.4 - 4.6 ppm

4.3 - 4.5 ppm
Deshielding by Oxygen.

F NMR Shift

-175 to -185 ppm

-185 to -195 ppm
Electronic environment changes due to OH proximity.

Expert Insight: In the trans isomer, the electronegative substituents (F and OH) often adopt a pseudo-diaxial orientation to minimize steric repulsion, or a specific twist boat that reduces the H3-H4 dihedral angle to


90°, effectively silencing the 

coupling. This makes the H3 and H4 signals appear sharper (less split) than in the cis isomer.
Comparison 2: Salt vs. Free Base

Drug developers often screen the free base, but the HCl salt is the stable commercial form.

  • 
    -Protons (H2, H5):  In the HCl salt, these protons shift downfield (+0.5 to +1.0 ppm)  compared to the free base due to the positive charge on the nitrogen (ammonium).
    
  • Solvent Choice:

    • D

      
      O:  Amine and Hydroxyl protons exchange and disappear. Best for skeletal confirmation.
      
    • DMSO-d

      
      :  OH and NH
      
      
      
      protons are visible. The OH proton will appear as a doublet (coupled to H3) at
      
      
      5.5-6.0 ppm.

Detailed Experimental Protocols

Protocol A: H NMR Acquisition for Stereochemical Purity

To unambiguously confirm the (3S,4S) configuration, high-field NMR (400 MHz+) is required to resolve the H-F couplings.

  • Sample Prep: Dissolve 5-10 mg of (3S,4S)-4-fluoropyrrolidin-3-ol HCl in 0.6 mL D

    
    O . (Avoid DMSO if water suppression is not available, as the water peak can obscure H3/H4).
    
  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of methine protons).

    • Scans: 16-32.

  • Analysis Logic:

    • Locate the H4 proton (centered ~5.3 ppm). It will be a doublet of multiplets with a large geminal H-F coupling (

      
      ).
      
    • Locate the H3 proton (~4.5 ppm).

    • Critical Check: If H3 appears as a broad singlet or doublet with small coupling (< 4 Hz) after accounting for H-F coupling, it confirms the Trans relationship. If it shows a clear vicinal triplet-like splitting > 6 Hz, suspect Cis contamination.

Protocol B: F NMR (The Rapid Screen)

F NMR is superior for detecting diastereomeric impurities because the chemical shift difference is significant.
  • Method: Proton-decoupled

    
    F NMR (
    
    
    
    F{
    
    
    H}).
  • Expectation:

    • Target (Trans): Single sharp singlet at

      
       -178 ppm (referenced to CFCl
      
      
      
      or internal standard).
    • Impurity (Cis): Satellite peak typically shifted by 5-10 ppm.

    • Integration: Integration of the main peak vs. impurity peak gives the diastereomeric ratio (dr).

Expected Spectroscopic Data

The following data represents the theoretical consensus for the (3S,4S)-HCl salt in D


O, derived from literature on analogous fluoropyrrolidines [1, 2].
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Major Ion:

    
    
    
    
    
    (Corresponds to the protonated free base).
  • Interpretation: The HCl is lost in the source; you will not see

    
    .
    
Nuclear Magnetic Resonance

Solvent: D


O (400 MHz)
ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment
H4 5.25 - 5.45dtt (doublet of triplets/multiplets)

,

CH-F
H3 4.45 - 4.55dm

,

CH-OH
H5a, H5b 3.40 - 3.80mComplex overlappingCH

-N (adjacent to F)
H2a, H2b 3.10 - 3.40mComplex overlappingCH

-N (adjacent to OH)

Note on H-F Coupling: The fluorine atom couples to everything nearby.

  • Geminal (

    
    ):  ~53 Hz (Huge splitting on H4).
    
  • Vicinal (

    
    ):  ~20-25 Hz (Splitting on H3 and H5).
    

Conformational Significance (Mechanism of Action)

The choice of the (3S,4S) isomer is rarely arbitrary. The fluorine atom induces a specific ring pucker due to the gauche effect , where the C-F bond and the N-C bond (or C-C) prefer a gauche orientation to maximize orbital overlap (


).

Caption: The fluorine substituent biases the pyrrolidine ring pucker (endo vs. exo). The (3S,4S) isomer typically stabilizes the C4-exo conformation, often required for optimal binding in enzyme active sites.

References

  • Combettes, L. E., et al. (2012).

    
    F-
    
    
    
    H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133–13141. Link
  • Demange, L., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(2), 469-472. Link

  • Linclau, B., et al. (2024).[1] Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Link

  • BenchChem Technical Library. (2025). Distinguishing Cis and Trans Isomers with

    
    H NMR Coupling Constants. Link
    

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of (3S,4S)-4-fluoropyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules offers a powerful tool to modulate their physicochemical and pharmacological properties. The (3S,4S)-4-fluoropyrrolidin-3-ol scaffold is a privileged motif, granting access to a three-dimensional chemical space that is of high interest for the development of novel therapeutics. The precise stereochemical arrangement of the fluorine and hydroxyl substituents on the pyrrolidine ring dictates the molecule's conformation and, consequently, its interaction with biological targets. Understanding this three-dimensional structure with atomic-level precision is paramount, and single-crystal X-ray crystallography stands as the definitive method for this purpose.

This guide provides an in-depth comparison of the X-ray crystallographic analysis of (3S,4S)-4-fluoropyrrolidin-3-ol derivatives with alternative analytical techniques. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their structural biology endeavors.

The Decisive Role of Fluorine in Pyrrolidine Ring Conformation

The introduction of a fluorine atom onto the C4 position of a pyrrolidine ring, particularly in conjunction with a hydroxyl group at C3, has profound stereoelectronic implications. The strong inductive effect of the fluorine atom significantly influences the puckering of the five-membered ring.[1] This conformational biasing is a key determinant of how the molecule presents its substituents for interaction with a protein binding pocket. X-ray crystallography provides an unambiguous snapshot of this preferred conformation in the solid state.[2]

The pyrrolidine ring typically adopts one of two envelope (E) or twist (T) conformations. For substituted pyrrolidines, the pucker is often described by the displacement of the Cγ (C4) and sometimes Cβ (C3) atoms relative to the plane defined by the other ring atoms. The two common puckers are Cγ-exo and Cγ-endo. The gauche effect between the electronegative fluorine atom and the nitrogen lone pair or other substituents plays a crucial role in stabilizing a particular pucker.[2]

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution picture of the molecular structure in the crystalline state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the conformational dynamics in solution.[3] For flexible molecules like fluorinated pyrrolidines, these two techniques provide complementary and sometimes contrasting information.

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (Crystal)Solution
Information Obtained Precise 3D coordinates, bond lengths, bond angles, torsion angles, crystal packingThrough-bond and through-space atomic correlations, conformational equilibria, dynamics
Resolution Atomic (<1 Å)Lower, provides an averaged structure for rapidly interconverting conformers
Key Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.[4]Provides information on solution-state dynamics and conformational preferences which may be more biologically relevant.[2]
Key Limitations Requires well-diffracting single crystals, which can be challenging to obtain. The observed conformation may be influenced by crystal packing forces.Structure determination can be ambiguous for flexible molecules. Interpretation of coupling constants and NOEs can be complex.

Expert Insight: The choice between X-ray crystallography and NMR is not always a matter of one being superior to the other; rather, they are often used in concert. A crystal structure provides a high-fidelity starting point for computational modeling, while NMR data can validate the solution-state relevance of the crystallographically observed conformation. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which makes it an excellent probe of the local electronic environment.[5]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized (3S,4S)-4-fluoropyrrolidin-3-ol derivative to its three-dimensional structure is a multi-step process that demands patience and precision. The following diagram illustrates a typical workflow.

workflow Figure 1: Typical X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification screening Crystal Screen (Solvents, Temperature, Method) purification->screening optimization Optimization of Crystal Growth screening->optimization mounting Crystal Mounting optimization->mounting diffraction X-ray Diffraction Experiment mounting->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure & Data Deposition (e.g., CCDC)

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.

Experimental Protocol: Crystallization of a Representative N-Aryl-(3S,4S)-4-fluoropyrrolidin-3-ol

This protocol provides a starting point for obtaining single crystals suitable for X-ray diffraction. The choice of solvent and crystallization method is critical and often requires screening.

Materials:

  • Purified N-Aryl-(3S,4S)-4-fluoropyrrolidin-3-ol (5-10 mg)

  • A selection of high-purity solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water)

  • Small, clean glass vials (e.g., 1-dram vials)

  • Syringes and 0.22 µm filters

Step-by-Step Methodology:

  • Solubility Testing:

    • Place a small amount (approx. 1 mg) of the compound into separate vials.

    • Add a single solvent dropwise to each vial at room temperature, with gentle agitation, to assess solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (one in which it is reasonably soluble) in a clean vial.

    • Filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove any particulate matter.

    • Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Crystallization Setup (Vapor Diffusion):

    • Hanging Drop: Dissolve the compound in a minimal amount of a relatively low-boiling-point solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a higher-boiling-point, miscible "anti-solvent" in which the compound is insoluble.

    • Sitting Drop: Place a drop of the concentrated compound solution in a crystallization well next to a larger reservoir of the anti-solvent. Seal the well.

    • In both vapor diffusion methods, the anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed (clear, well-defined morphology), carefully remove them from the mother liquor using a cryoloop.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

    • Flash-cool the crystal in a stream of liquid nitrogen.

Interpreting the Crystallographic Data: A Comparative Example

While a comprehensive database for various N-substituted (3S,4S)-4-fluoropyrrolidin-3-ol derivatives is not publicly available, we can draw on published data for closely related fluorinated prolines to illustrate the type of comparative data that can be obtained.[6]

DerivativeSpace GroupUnit Cell Parameters (a, b, c, β)Pyrrolidine PuckerKey Torsion Angle (e.g., C2-N-C5-C4)
Hypothetical N-H P2₁5.8 Å, 8.2 Å, 9.5 Å, 105°Cγ-exo-35°
Hypothetical N-Benzyl P2₁2₁2₁10.2 Å, 12.5 Å, 7.1 Å, 90°Cγ-exo-38°
Hypothetical N-Acetyl P-16.5 Å, 7.9 Å, 8.8 Å, 95°Cγ-endo+25°

Causality Behind the Data: The N-substituent can significantly influence the crystal packing and, to a lesser extent, the intrinsic conformational preferences of the fluoropyrrolidinol ring. Large, bulky substituents like a benzyl group may favor certain packing arrangements that accommodate their size, while smaller substituents like an acetyl group might allow for different hydrogen bonding networks, potentially stabilizing an alternative ring pucker. The space group and unit cell parameters are a direct reflection of the crystal's symmetry and the dimensions of the repeating unit. The pyrrolidine pucker and key torsion angles provide the critical conformational information that can be correlated with biological activity.

Logical Relationships in Structure Determination

The process of solving a crystal structure is a logical progression from diffraction data to a refined molecular model.

structure_solution Figure 2: Logic of Structure Solution diffraction_pattern Diffraction Pattern (Intensities and Positions of Reflections) electron_density_map Electron Density Map diffraction_pattern->electron_density_map Phase Problem Solution initial_model Initial Molecular Model electron_density_map->initial_model Model Building refined_model Refined Model initial_model->refined_model Least-Squares Refinement refined_model->electron_density_map Calculation of Structure Factors -> Comparison with Observed Data final_structure Validated Final Structure refined_model->final_structure Validation (e.g., R-factors, Ramachandran plot for peptides)

Caption: The iterative process of solving and refining a crystal structure from diffraction data.

Conclusion and Future Outlook

X-ray crystallography is an indispensable tool for the structural elucidation of (3S,4S)-4-fluoropyrrolidin-3-ol derivatives. It provides definitive evidence of the molecule's conformation, which is heavily influenced by the stereochemistry of the fluorine and hydroxyl groups. While alternative techniques like NMR spectroscopy offer valuable insights into solution-state dynamics, the atomic-level resolution of a crystal structure is unparalleled for understanding the precise geometric and stereoelectronic features that govern molecular recognition. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers venturing into the structural analysis of this important class of fluorinated heterocycles, ultimately accelerating the design and development of new and improved therapeutic agents.

References

  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 129(8), 695-703. Available from: [Link]

  • Tressler, C. M., & Zondlo, N. J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6173–6187. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search. Available from: [Link]

  • Holmgren, R. A. (2018). The conformational dependence of the proline ring on the fluorination at position 4. Israel Journal of Chemistry, 58(3-4), 235-243. Available from: [Link]

  • Alcaro, S., Artese, A., & Ortuso, F. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5608. Available from: [Link]

  • Wüthrich, K. (1990). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section A, 46(S1), C1-C1. Available from: [Link]

  • (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. PubChem. (n.d.). Available from: [Link]

Sources

Analysis of conformational differences between fluorinated pyrrolidine stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of conformational differences between fluorinated pyrrolidine stereoisomers

Executive Summary

The incorporation of fluorine into the pyrrolidine scaffold is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity (LogP), and metabolic stability. However, the most profound impact of fluorination is stereoelectronic: the fluorine gauche effect dictates the ring pucker (conformation), which in turn controls the spatial orientation of pharmacophores.

This guide provides an in-depth analysis of the conformational differences between stereoisomers of 3-fluoropyrrolidine and 4-fluoroproline. It synthesizes theoretical causality with practical experimental protocols, enabling researchers to predict, analyze, and validate the conformational bias of these critical building blocks.

Theoretical Framework: The Stereoelectronic Drivers

To control pyrrolidine conformation, one must understand the forces at play. The pyrrolidine ring is not planar; it rapidly interconverts between envelope conformations (typically C3-endo/exo or C4-endo/exo). Fluorination arrests this equilibrium by imposing a strong energetic preference.

The Gauche Effect

Unlike steric repulsion which favors anti arrangements, the highly electronegative fluorine atom prefers to be gauche (synclinal, ~60° dihedral) to vicinal electron-rich centers (like the ring Nitrogen or other heteroatoms).

  • Mechanism: This is driven by hyperconjugation.[1][2][3] The

    
     bonding orbital (a good electron donor) aligns antiperiplanar to the 
    
    
    
    antibonding orbital (a good electron acceptor).
  • Outcome: To satisfy this orbital overlap, the fluorine substituent typically adopts a pseudoaxial orientation on the ring.

The Electrostatic Gauche Effect (Cation Stabilization)

In drug design, pyrrolidines often exist as protonated ammonium salts at physiological pH.

  • Interaction: In the protonated state, a through-space electrostatic attraction occurs between the positively charged nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and the partial negative charge of the fluorine (
    
    
    
    ).[4]
  • Consequence: This stabilizes the cis conformer (where F and NH are on the same face), often shifting the pKa and increasing the basicity relative to the trans isomer.

Comparative Analysis: 3-Fluoropyrrolidine & 4-Fluoroproline

The following table summarizes the conformational bias and physicochemical properties of the key stereoisomers.

Table 1: Conformational Bias and Physicochemical Properties[4]
CompoundStereochemistryPreferred Conformation (Pucker)F-OrientationDominant Driving ForcepKa Trend
3-Fluoropyrrolidine cis (F/N-H syn)C3-endo (S-conformer)PseudoaxialElectrostatic (

) + Gauche
Higher (Stabilized Cation)
trans (F/N-H anti)C3-exo (N-conformer)PseudoequatorialSteric / Weak GaucheLower (Inductive destabilization)
4-Fluoroproline (4R)-F (trans)C4-exo (C

-exo)
PseudoaxialGauche (

)
~9.2 (Inductive effect)
(4S)-F (cis)C4-endo (C

-endo)
PseudoaxialGauche (

)
~9.1 (Slightly lower)

Note on Nomenclature:

  • Endo: The C-atom carrying the substituent is displaced towards the reference plane (usually defined by the carboxylate or N-substituent).

  • Exo: The C-atom is displaced away from the reference plane.

  • In 4-fluoroproline, the "gauche effect" forces the fluorine to be gauche to the amide nitrogen. This requirement forces the ring to pucker either exo or endo depending on the chirality at C4.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from stereochemical substitution to macroscopic property changes.

G Subst Fluorine Substitution (Stereocenter Config) Orbital Orbital Interaction (σ(C-H) -> σ*(C-F)) Subst->Orbital Defines Available Donors Pucker Ring Pucker (Endo vs Exo) Orbital->Pucker Minimizes Energy Orientation F-Orientation (Pseudoaxial) Pucker->Orientation Resulting Geometry Property Macroscopic Property (pKa, Binding Affinity) Orientation->Property Spatial Effect Cation Protonation (pH < pKa) Cation->Pucker Electrostatic Attraction (Cis)

Figure 1: Causal pathway linking stereochemistry to physicochemical properties. The dashed line represents the specific electrostatic stabilization present in the protonated amine.

Experimental Validation Protocols

To confirm the conformation of a synthesized fluorinated pyrrolidine, reliance on generic models is insufficient. You must validate the structure using NMR spectroscopy. The scalar coupling constant


 is the most reliable probe.
Protocol: NMR Conformational Analysis via

Objective: Determine the ring pucker by analyzing vicinal proton-fluorine coupling constants.

Reagents & Equipment:

  • High-field NMR Spectrometer (minimum 400 MHz, preferably 600 MHz with cryoprobe).

  • Solvent:

    
     (for protonated species) or 
    
    
    
    (for neutral species). Note: Solvent polarity can shift the equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrolidine salt in 0.6 mL of solvent. Ensure complete dissolution to avoid line broadening.

  • Acquisition:

    • Acquire a standard

      
       spectrum.
      
    • Acquire a

      
      -decoupled 
      
      
      
      spectrum (optional but helpful to simplify multiplets).
    • Acquire a

      
       spectrum to check for purity and chemical shift.
      
  • Analysis of Couplings (

    
    ): 
    
    • Identify the methine proton geminal to fluorine (

      
      ).
      
    • Identify the vicinal protons (

      
      ).
      
    • Measure the

      
       coupling constants.
      
  • Interpretation:

    • Pseudoaxial Fluorine: The C-F bond is roughly perpendicular to the average plane.

      • 
         has a gauche relationship (~60°) with both vicinal protons (cis and trans).
        
      • Result: Intermediate couplings (

        
        ).
        
    • Pseudoequatorial Fluorine: The C-F bond is roughly in the plane.

      • 
         has a trans-diaxial relationship (~180°) with one vicinal proton and a gauche relationship with the other.
        
      • Result: One large coupling (

        
        ) and one small coupling (
        
        
        
        ).
Decision Tree for Assignment

DecisionTree Start Analyze 1H NMR Measure 3J(H,F) of vicinal protons CheckJ Is there a large coupling? (> 25 Hz) Start->CheckJ LargeJ Yes: Trans-Diaxial Interaction CheckJ->LargeJ Yes SmallJ No: All Couplings < 20 Hz CheckJ->SmallJ No Concl1 Fluorine is Pseudoequatorial (Less favored by Gauche Effect) LargeJ->Concl1 Concl2 Fluorine is Pseudoaxial (Favored by Gauche Effect) SmallJ->Concl2

Figure 2: NMR decision tree for assigning fluorine orientation based on vicinal coupling constants.

Case Study: 4-Fluoroproline in Protein Engineering

Context: The stability of collagen and engineered peptides relies on the cis/trans isomerization of the prolyl peptide bond.

  • Problem: Natural proline interconverts readily.

  • Solution: Substitution with (4R)-fluoroproline locks the ring in the C

    
    -exo  pucker.
    
  • Outcome: This pre-organizes the backbone torsion angles (

    
    ), significantly increasing the thermal stability of the collagen triple helix compared to non-fluorinated or (4S)-fluorinated variants.
    

Data Summary:

  • Collagen Stability (

    
    ):  (4R)-FPro > Pro > (4S)-FPro.
    
  • Mechanism: The C

    
    -exo pucker favored by (4R)-FPro stabilizes the trans peptide bond required for the collagen helix via an 
    
    
    
    interaction between the prolyl amide oxygen and the ester/amide carbonyl.

References

  • Combettes, L. E., et al. (2012). "Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs." Chemistry – A European Journal. Link

  • Raines, R. T., et al. (2017). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[5] Topics in Heterocyclic Chemistry. Link

  • Kwan, E. E. (2012). "Lecture 3: Coupling Constants." Harvard University NMR Lectures. Link

  • Linclau, B., et al. (2018). "Minimising conformational bias in fluoroprolines through vicinal difluorination." Chemical Communications. Link

  • PubChem. "cis-3-Fluoro-5-oxo-pyrrolidine-2-carboxylic acid."[6] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Saturated Heterocycles: Azetidines, Pyrrolidines, and Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles such as azetidine, pyrrolidine, and piperidine are foundational scaffolds. Their prevalence in FDA-approved drugs underscores their importance, offering three-dimensional diversity and a basic nitrogen atom for crucial interactions with biological targets.[1] The strategic incorporation of fluorine into these rings has emerged as a powerful tactic to fine-tune molecular properties, addressing challenges in metabolic stability, bioavailability, and target affinity.[2][3]

Fluorine, being the most electronegative element, imparts unique stereoelectronic effects that can dramatically alter the physicochemical profile of a molecule.[3] This guide provides a comparative analysis of how fluorination impacts three critical properties of azetidine, pyrrolidine, and piperidine derivatives: basicity (pKa), lipophilicity (logP), and conformational preference. Understanding these effects is paramount for researchers aiming to rationally design next-generation therapeutics.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine can lead to profound, and sometimes counterintuitive, changes in molecular behavior. The extent of these changes is influenced by the ring size, the position of the fluorine atom(s), and the number of fluorine atoms.

Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the ring nitrogen is a critical parameter, influencing a compound's solubility, receptor interactions, and potential for hERG toxicity.[4] Fluorination almost invariably leads to a decrease in the pKa of the heterocyclic amine. This is a direct consequence of the strong electron-withdrawing inductive effect of the C-F bond, which destabilizes the protonated (conjugate acid) form of the amine by pulling electron density away from the nitrogen atom.[3][5]

The magnitude of this pKa reduction is primarily dependent on two factors:

  • Number of Fluorine Atoms: Increasing the number of fluorine atoms amplifies the inductive effect, leading to a more significant drop in basicity.

  • Distance from Nitrogen: The inductive effect attenuates with distance. Fluorine atoms positioned closer to the nitrogen (e.g., at the 2- or α-position) will have a much stronger pKa-lowering effect than those further away (e.g., at the 3- or β-position).[6][7]

CompoundRing SystempKa (approx.)ΔpKa (vs. Parent)Key Observations
Piperidine6-membered11.2-The non-fluorinated parent compound is strongly basic.[8]
3-Fluoropiperidine6-membered9.7-1.5A single fluorine at the β-position significantly reduces basicity.[5]
3,3-Difluoropiperidine6-membered8.1-3.1The effect of two fluorine atoms is more pronounced.[6]
Pyrrolidine5-membered11.3-Similar basicity to piperidine.[8]
3-Fluoropyrrolidine5-membered9.9-1.4The pKa reduction is comparable to the piperidine analogue.[9]
Azetidine4-membered11.3-The parent compound is also a strong base.
3-Fluoroazetidine4-membered8.7-2.6The closer proximity of the fluorine atom in the smaller ring leads to a greater pKa drop.
3,3-Difluoroazetidine4-membered6.4-4.9A dramatic reduction in basicity due to the gem-difluoro group on the smaller ring.[6]

Note: pKa values are approximate and can vary based on measurement conditions. Data compiled from multiple sources.[5][6][8]

Lipophilicity (logP): A Complex Interplay of Effects

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While it is often assumed that fluorination increases lipophilicity, the actual effect is context-dependent and can lead to either an increase or a decrease in logP.[10][11]

Several factors contribute to this complexity:

  • Increased Hydrophobic Surface: Replacing a C-H bond with a C-F bond can increase the molecule's hydrophobic surface area, which tends to increase logP.[11]

  • Polarity and Dipole Moments: The highly polar C-F bond introduces a strong local dipole moment. The overall effect on molecular polarity depends on the orientation of these dipoles and their interaction with other functional groups.[11]

  • Basicity Reduction: As fluorination lowers the pKa, the compound will be less protonated at physiological pH (7.4). This reduction in the charged species can lead to a higher distribution coefficient (logD), which is the effective lipophilicity at a given pH.[7]

  • Conformational Effects: Fluorine-induced conformational changes can mask or expose polar functional groups, thereby altering the molecule's interaction with its environment and affecting its lipophilicity. For example, the diaxial preference of cis-3,5-difluoropiperidine creates a "Janus face" molecule with distinct polar and nonpolar faces, leading to unusually high hydrophilicity for a difluorinated compound.[6]

CompoundRing SystemlogP (approx.)Key Observations
N-Methylpiperidine6-membered1.8Baseline lipophilicity for a simple derivative.
N-Methyl-3-fluoropiperidine6-membered1.9A slight increase in lipophilicity is observed.
N-Methyl-3,3-difluoropiperidine6-membered1.7The increase in polarity from the second fluorine atom can counteract the effect of increased surface area, leading to a slight decrease compared to the monofluorinated version.[6]
N-Methylpyrrolidine5-membered1.4Less lipophilic than the corresponding piperidine.
N-Methyl-3,3-difluoropyrrolidine5-membered1.3A slight decrease in lipophilicity.[6]
N-Methylazetidine4-membered0.8The smallest ring is the most polar.
N-Methyl-3,3-difluoroazetidine4-membered0.6The gem-difluoro group further decreases lipophilicity in this polar system.[6]

Note: logP values are for representative N-methylated derivatives and can vary significantly with substitution. Data compiled from multiple sources.[6]

Conformational Preferences: The Power of Stereoelectronics

Fluorine can exert profound control over the conformational equilibrium of saturated rings, an effect that can be strategically exploited to pre-organize a ligand for optimal binding to its target.[5][12]

  • Piperidines (6-membered rings): In fluorinated piperidines, there is a well-documented and counterintuitive preference for the fluorine atom to occupy an axial position, particularly when the nitrogen is protonated or acylated.[12][13] This preference, which overrides the steric bulk of the fluorine atom, is attributed to stabilizing stereoelectronic interactions, primarily hyperconjugation between the nitrogen lone pair (nN) or the N-H sigma bond (σN-H) and the antibonding orbital of the C-F bond (σ*C-F). A charge-dipole interaction between the C-F dipole and the cationic nitrogen (N+) also contributes to this axial preference.[12]

  • Pyrrolidines (5-membered rings): Pyrrolidine rings are more flexible than piperidines and exist in a dynamic equilibrium between various envelope and twist conformations. Fluorination can significantly influence this equilibrium. The same C-F···N+ interaction observed in piperidines can have a more dramatic impact on the conformation of pyrrolidines due to their inherent flexibility.[5][13] This can lock the ring into a specific conformation, reducing the entropic penalty upon binding to a target.

  • Azetidines (4-membered rings): Azetidine rings are characterized by a puckered conformation. Computational studies have shown that fluorination can influence the degree of this ring pucker. In neutral azetidines, the ring tends to adopt a pucker that places the fluorine atom away from the nitrogen lone pair. However, upon protonation, the stabilizing C-F···N+ interaction can favor a conformation that brings these groups closer together.[5][13]

// Main Topic main [label="Fluorination of Saturated N-Heterocycles", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=3.5];

// Properties pka [label="Basicity (pKa) Modulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; logp [label="Lipophilicity (logP) Shift", fillcolor="#FBBC05", fontcolor="#202124"]; conf [label="Conformational Control", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causal Factors inductive [label="Strong Inductive Effect\n(-I effect of C-F bond)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; stereo [label="Stereoelectronic Effects\n(Hyperconjugation, Gauche)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; phys [label="Changes in Polarity,\nSize, and H-bonding", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections main -> pka; main -> logp; main -> conf;

pka -> inductive [label="Primary Cause"]; conf -> stereo [label="Primary Cause"]; logp -> phys [label="Contributing Factors"]; pka -> logp [label="Impacts logD at pH 7.4", style=dashed]; conf -> logp [label="Impacts Solvent Exposure", style=dashed]; } .enddot Caption: Logical relationships of fluorination's impact on key physicochemical properties.

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following are widely accepted, medium-throughput methods suitable for early drug discovery.

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

This method leverages the difference in the UV-Vis absorbance spectrum between the protonated and neutral forms of a compound.

Causality: The electronic structure of a chromophore often changes upon protonation or deprotonation, leading to a shift in its maximum absorbance wavelength (λ_max). By monitoring this shift across a range of pH values, one can determine the pH at which the protonated and neutral species are present in equal concentrations, which corresponds to the pKa.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: In a 96-well UV-transparent microplate, add the appropriate buffer to each well. Then, add a small aliquot of the compound stock solution to each well to achieve a final concentration of ~50-100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • Measurement: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between ionized and neutral forms is maximal) against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa value.

Protocol 2: LogP Determination by the Shake-Flask Method

This is the traditional and most direct method for measuring the octanol-water partition coefficient.[14][15]

Causality: This method directly measures the equilibrium partitioning of a solute between two immiscible liquid phases, n-octanol and water, which serve as mimics for biological membranes and the aqueous cytosol, respectively. The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer like PBS for logD measurements) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous or octanol phase. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2 in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logP using the formula: logP = log([Compound]_octanol / [Compound]_aqueous).

G

Conclusion: A Strategic Framework for Rational Design

The fluorination of azetidines, pyrrolidines, and piperidines offers a powerful and nuanced toolkit for medicinal chemists. It is not a "one-size-fits-all" solution but rather a context-dependent strategy that requires a deep understanding of the underlying physical organic chemistry.

  • For Basicity Modulation: Fluorination is a reliable strategy to decrease pKa and mitigate risks associated with high basicity, such as hERG liability or poor membrane permeability. The effect is predictable based on the number and position of fluorine atoms.

  • For Lipophilicity Tuning: The impact on logP is complex. Researchers must consider the interplay between reduced basicity, increased polarity, and conformational changes. It can be used to either increase or decrease lipophilicity depending on the specific molecular design.

  • For Conformational Restriction: Fluorine's stereoelectronic effects provide an exceptional tool to lock flexible rings into desired bioactive conformations, potentially increasing potency and selectivity while reducing the entropic cost of binding.

By carefully considering these comparative physicochemical properties, researchers can more effectively navigate chemical space and rationally design fluorinated heterocyclic derivatives with optimized ADME profiles and enhanced therapeutic potential.

References

  • Moir, M., et al. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Gillis, E. P., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies. Available at: [Link]

  • Gillis, E. P., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2019). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. Available at: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds. ResearchGate. Available at: [Link]

  • Anglès, d'Auriac, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Melnykov, K. P., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available at: [Link]

  • Anglès, d'Auriac, A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs... ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. Available at: [Link]

  • Zhafrani, Y., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted... ResearchGate. Available at: [Link]

  • Nielsen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available at: [Link]

  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Technology Networks. Available at: [Link]

  • Di Micco, S., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Li, D., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Edwards, J. T., et al. (2003). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS RN: 1909293-52-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide provides actionable, step-by-step procedures grounded in established safety protocols and regulatory frameworks. The objective is to empower your laboratory with the knowledge to manage this compound's waste stream confidently and responsibly.

The core principle of chemical waste management is proactive characterization. (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a halogenated organic compound due to the presence of a fluorine atom. This classification is critical because halogenated wastes require specific disposal pathways, often involving high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[1][2] Mixing these waste streams can lead to complex and costly disposal challenges.[2]

Part 1: Hazard Identification and Immediate Safety

Before handling any waste, it is imperative to understand the intrinsic hazards of the compound. This informs every aspect of the disposal process, from the selection of personal protective equipment to emergency spill response.

The hazard profile for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, based on available safety data, is summarized below.

Table 1: Hazard Identification for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Hazard Class GHS Hazard Statement Description
Acute Oral Toxicity H302: Harmful if swallowed[3][4] Ingestion can lead to adverse health effects; do not eat, drink, or smoke when handling.[3][5]
Skin Corrosion/Irritation H315: Causes skin irritation[3][4] Direct contact can cause inflammation and irritation.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4] Can cause significant, but reversible, eye irritation upon contact.[3]
Acute Inhalation Toxicity H332: Harmful if inhaled Not explicitly listed for this specific isomer, but analogous compounds show respiratory irritation.[3][5]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3][4] | Inhalation of dust or aerosols may irritate the respiratory system.[3] |

Given these hazards, adherence to a strict personal protective equipment (PPE) protocol is non-negotiable. The causality is clear: the identified risks of skin irritation, eye damage, and respiratory irritation dictate the use of specific barriers to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Body Part Required PPE Rationale and Best Practices
Eyes/Face Safety Goggles / Face Shield Protects against splashes and dust. Goggles are mandatory.[5]
Hands Chemical-resistant gloves (e.g., Nitrile) Prevents skin contact and irritation. Inspect gloves for integrity before each use.[5]
Body Laboratory Coat Provides a primary barrier against accidental spills.

| Respiratory | NIOSH-approved respirator | Required if handling large quantities, generating dust, or if ventilation is inadequate.[6] |

Part 2: Step-by-Step Disposal Protocol

The proper disposal of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is governed by its classification as a halogenated organic waste. The following protocol ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Characterization and Segregation
  • Identify : Confirm the waste is (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, either in solid form or in a solution.

  • Classify : Due to the fluorine atom, classify this as Halogenated Organic Waste .

  • Segregate : Crucially, do not mix this waste with non-halogenated organic waste. [2][9] Maintain separate, clearly labeled waste streams to facilitate proper disposal and manage costs.[2]

Step 2: Waste Accumulation and Container Management
  • Select a Container : Use a designated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.

  • Labeling : Label the container before adding any waste.[9] The label must include:

    • The words "Hazardous Waste".[2][10]

    • The full chemical name: "(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride". Avoid abbreviations.[9]

    • The applicable hazard characteristics (e.g., "Toxic," "Irritant").[10]

  • Accumulation :

    • Keep the waste container closed at all times, except when actively adding waste.[9][10] This is a primary tenet of EPA regulations to prevent the release of vapors and ensure safety.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA should have secondary containment to control any potential leaks.[10]

Step 3: Final Disposal
  • Arrange for Pickup : Once the container is nearly full (around 75% capacity), or if the compound is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately.[10] This documentation is part of the "cradle-to-grave" tracking system mandated by the RCRA.[8]

  • Final Transport : The waste must be transported by a legally permitted transporter to a facility that is permitted to handle and treat halogenated organic waste.[1] The most common method of disposal is high-temperature incineration in a specialized chemical incinerator equipped with scrubbers.[11]

Part 3: Spill and Emergency Procedures

Accidents can happen, but a prepared response minimizes risk.

  • Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, remove all sources of ignition.[6]

  • Contain the Spill :

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3][5]

    • For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder.[6] Do not use combustible materials like paper towels if a flammable solvent is present.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose of Cleanup Materials : All contaminated materials (absorbent, gloves, etc.) must be placed in the hazardous waste container along with the primary waste.

Part 4: Disposal Workflow Diagram

To provide a clear, at-a-glance summary of the disposal pathway, the following diagram illustrates the decision-making and operational process.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., residual solid, contaminated solution) B Characterize Waste: Is it (3S,4S)-4-fluoropyrrolidin-3-ol HCl? A->B C Classify as 'Halogenated Organic Waste' B->C Yes J Follow disposal protocol for other waste stream (e.g., Non-Halogenated) B->J No D Segregate into a dedicated, properly labeled waste container C->D E Store container in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Container Full or Waste No Longer Needed? E->F G Contact EHS or Licensed Waste Disposal Contractor F->G Yes H Complete all required waste tracking documentation G->H I Proper Disposal via Permitted TSD Facility H->I

Caption: Decision workflow for the disposal of (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

References

  • Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Alligare. Safety Data Sheet. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • ResearchGate. How can I seperate pyrrolidine?. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the introduction of novel building blocks like (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride into a synthesis workflow is a moment of both opportunity and critical evaluation. The unique stereochemistry and fluorine substitution on this pyrrolidine ring offer exciting possibilities for modulating physicochemical properties and biological activity. However, with innovation comes the responsibility of ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven framework for the safe and effective handling of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Understanding the Hazard Profile: More Than Just a Solid

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is a solid, yet its potential for airborne particulate generation and its inherent chemical reactivity demand a comprehensive understanding of its hazard profile. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the hydrochloride salt introduces a corrosive aspect, particularly in the presence of moisture. Furthermore, the fluorinated nature of the molecule necessitates careful consideration of its reactivity and potential for the release of harmful decomposition products under certain conditions.

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, moving from minimum requirements to best practices for enhanced safety.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Minimum Requirement Chemical splash goggles.[2]Nitrile gloves (double-gloving recommended).[2]Standard laboratory coat.Not typically required if handled in a certified chemical fume hood.
Best Practice/Enhanced Safety Chemical splash goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing.[2]Chemical-resistant gloves such as butyl rubber or Viton™ for extended handling. Always consult the glove manufacturer's compatibility chart.[2][3]A chemical-resistant apron over a flame-resistant lab coat.[2]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if engineering controls are insufficient or during spill cleanup.[4][5]

The Rationale Behind the Choices:

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates, at a minimum, chemical splash goggles.[1] A face shield provides an additional layer of protection against splashes, which is crucial when transferring the solid or working with solutions.[2]

  • Hand Protection: The risk of skin irritation (H315) makes glove use mandatory.[1] Double-gloving provides a fail-safe in case the outer glove is compromised.[2] For prolonged or repetitive tasks, selecting gloves with higher chemical resistance is a prudent measure.[3]

  • Body Protection: A standard lab coat is a fundamental requirement. For tasks with a higher risk of spills, a chemical-resistant apron provides an impermeable barrier.[2]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335) and the fact that it is harmful if inhaled (H332), all handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4] A respirator becomes essential in situations where ventilation is compromised or during emergency spill response.

Operational Blueprint: From Receipt to Reaction

A systematic and well-documented workflow is critical for both safety and experimental reproducibility. The following diagram illustrates the key stages of handling (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

cluster_pre Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Setup Reaction Setup Dissolution->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Figure 1: A streamlined workflow for handling (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride.

Step-by-Step Guidance:

  • Preparation is Paramount: Before entering the laboratory, thoroughly review the Safety Data Sheet (SDS). Ensure that all necessary PPE is readily available and in good condition. Don the appropriate PPE as outlined in the table above.

  • Controlled Environment is Key: All manipulations of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4]

  • Weighing with Precision and Care: When weighing, use a draft shield to prevent the fine powder from becoming airborne. Use anti-static weighing paper or a container to minimize adherence and potential for dispersal.

  • Dissolution Dynamics: When preparing solutions, add the solid to the solvent slowly and with stirring to control the dissolution process. Be mindful of any potential exothermic reactions, especially with strong acids or bases.

  • Reaction Integrity: During the reaction setup, ensure that all glassware is clean, dry, and free of contaminants. The hydrochloride salt can be corrosive, so inspect glassware for any cracks or defects.

  • Decontamination is Non-Negotiable: After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable decontamination solution, such as a mild soap and water solution followed by a solvent rinse (e.g., ethanol or isopropanol), should be used.

  • Doffing PPE Safely: Remove PPE in a designated area, being careful to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[6]

  • Waste Disposal with Foresight: All solid waste contaminated with (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container. Contaminated solvents and reaction mixtures should be disposed of in a designated halogenated waste stream. Adhere strictly to your institution's and local regulations for hazardous waste disposal.

Disposal: A Critical Final Step

The disposal of fluorinated compounds requires special consideration due to their persistence in the environment.[7] While specific regulations vary, the following principles should guide your disposal plan:

  • Segregation is Essential: Do not mix waste containing (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride with other waste streams. Maintain a dedicated, clearly labeled waste container for halogenated organic compounds.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for disposal protocols. They will provide guidance on proper labeling, containerization, and pickup schedules.

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.

By adhering to these comprehensive guidelines, researchers can confidently and safely incorporate (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride into their synthetic endeavors, paving the way for new discoveries in drug development while upholding the highest standards of laboratory safety.

References

  • Jubilant Ingrevia Limited.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. [Link]. Accessed January 28, 2026.

  • BASF.
  • Fishel, F. M. Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension, EDIS, PI28/PI061. [Link]. Published January 3, 2019. Accessed January 28, 2026.

  • Various Authors. What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora. [Link]. Published October 15, 2023. Accessed January 28, 2026.

  • University of California, Los Angeles. Standard Operating Procedure for Hydrochloric Acid. Accessed January 28, 2026.
  • Alligare.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. Accessed January 28, 2026.
  • Palumbo Piccionello, A. Key developments in fluorinated heterocycles. Future Medicinal Chemistry. 2025;17(7):755-756. doi:10.1080/17568919.2025.2476385.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]. Accessed January 28, 2026.

  • Sigma-Aldrich.
  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]. Published September 10, 2014. Accessed January 28, 2026.

  • Petrov, V. A. (Ed.). (2009).
  • AK Scientific, Inc. (3R)-(+)-3-(Trifluoroacetamido)
  • Ielo, L., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals (Basel). 2023;16(2):234. doi:10.3390/ph16020234.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-3-Hydroxypyrrolidine hydrochloride. Accessed January 28, 2026.
  • International Association of Fire Fighters. PFAS-Free PPE: Freedom to Choose. [Link]. Accessed January 28, 2026.

  • Petrov, V. A. (Ed.). (2009).
  • University of Oxford, Department of Chemistry. A new method to recycle fluoride from long-lived PFAS chemicals. [Link]. Published March 26, 2025. Accessed January 28, 2026.

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]. Accessed January 28, 2026.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. 6, Working with Chemicals. Available from: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.